1H-imidazol-2-ylmethanol Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-imidazol-2-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c7-3-4-5-1-2-6-4;/h1-2,7H,3H2,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEORNCWZOSTSRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379948 | |
| Record name | 1H-imidazol-2-ylmethanol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116177-22-1 | |
| Record name | 1H-imidazol-2-ylmethanol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-imidazol-2-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1H-imidazol-2-ylmethanol Hydrochloride molecular structure
An In-depth Technical Guide to the Molecular Structure of 1H-imidazol-2-ylmethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic approaches for this compound. The information is curated for professionals in chemical research and pharmaceutical development.
Chemical Identity and Properties
This compound is a heterocyclic compound featuring an imidazole ring substituted with a hydroxymethyl group at the C2 position. It is supplied as a hydrochloride salt.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 1H-imidazol-2-ylmethanol;hydrochloride[1] |
| CAS Number | 116177-22-1[1] |
| Molecular Formula | C₄H₇ClN₂O[1] |
| SMILES | C1=CN=C(N1)CO.Cl[1] |
| InChI Key | FEORNCWZOSTSRO-UHFFFAOYSA-N[1] |
| MDL Number | MFCD03659700[1] |
| PubChem CID | 2776278[1] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 134.56 g/mol [1] |
| Physical State | White to off-white crystalline solid |
| Melting Point | 118-120 °C |
| Solubility | Soluble in polar solvents like water and methanol |
Molecular Structure
The core of the molecule is a planar, five-membered aromatic imidazole ring. A hydroxymethyl (-CH₂OH) group is attached to the carbon atom between the two nitrogen atoms (C2). The hydrochloride salt forms by the protonation of one of the basic nitrogen atoms of the imidazole ring by hydrochloric acid.
Caption: 2D structure of this compound.
Spectroscopic Data (Predicted)
Table 3: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (in D₂O)
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₂OH | ~4.7 | ~57 |
| C4-H, C5-H | ~7.2 (singlet, 2H) | ~123 |
| C2 | - | ~148 |
| -OH, -NH | Variable, exchanges with D₂O | - |
Note: Predictions are based on the analysis of structurally similar imidazole derivatives. Actual experimental values may vary.
Experimental Protocols
A specific, peer-reviewed synthesis protocol for this compound is not widely published. However, a viable synthetic route can be designed based on established methods for the formylation of imidazoles followed by reduction.[2][3][4]
A. Synthesis of 1H-imidazole-2-carbaldehyde (Intermediate)
This step involves the formylation of the C2 position of the imidazole ring. A common and effective method is the Vilsmeier-Haack reaction.
-
Materials: 1H-imidazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous), Sodium acetate, Diethyl ether.
-
Protocol:
-
In a round-bottom flask, cool anhydrous DMF to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF to form the Vilsmeier reagent. Stir for 30 minutes at 0 °C.
-
Prepare a solution of 1H-imidazole (1.0 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC).
-
Cool the mixture to 0 °C and neutralize by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the product into diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 1H-imidazole-2-carbaldehyde.
-
Purify the intermediate by column chromatography on silica gel if necessary.
-
B. Synthesis of 1H-imidazol-2-ylmethanol
This step involves the reduction of the aldehyde group to a primary alcohol.
-
Materials: 1H-imidazole-2-carbaldehyde, Methanol, Sodium borohydride (NaBH₄), Deionized water, Ethyl acetate.
-
Protocol:
-
Dissolve the crude 1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow, careful addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 1H-imidazol-2-ylmethanol.
-
C. Formation of this compound
-
Materials: 1H-imidazol-2-ylmethanol, Diethyl ether (anhydrous), Hydrochloric acid solution (e.g., 2M in diethyl ether).
-
Protocol:
-
Dissolve the purified 1H-imidazol-2-ylmethanol in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.0 equivalent) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Synthetic Workflow Diagram
The logical progression of the synthesis is outlined below.
Caption: Proposed synthetic workflow for 1H-imidazol-2-ylmethanol HCl.
References
An In-depth Technical Guide to the Synthesis of 1H-imidazol-2-ylmethanol Hydrochloride
This technical guide provides a comprehensive overview of a primary synthetic pathway for 1H-imidazol-2-ylmethanol hydrochloride, a valuable building block in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.
The synthesis of this compound is typically achieved through a two-step process. The first key stage involves the formation of the intermediate, 2-imidazolecarboxaldehyde. Subsequently, this aldehyde is reduced to the corresponding alcohol, 1H-imidazol-2-ylmethanol, which is then converted to its hydrochloride salt.
Core Synthesis Pathway
The most common and accessible pathway commences with the formylation of an imidazole derivative to yield 2-imidazolecarboxaldehyde. This intermediate is then subjected to reduction to afford the target alcohol. The final step involves the treatment with hydrochloric acid to produce the stable hydrochloride salt.
Step 1: Synthesis of 2-Imidazolecarboxaldehyde
Several methods exist for the synthesis of 2-imidazolecarboxaldehyde.[1] One effective method involves the formylation of a protected 2-lithioimidazole species.[1] An alternative high-yield synthesis starts from 2-bromo-1H-imidazole, which undergoes a halogen-metal exchange followed by formylation with N,N-dimethylformamide (DMF).[2]
Step 2: Reduction of 2-Imidazolecarboxaldehyde to 1H-imidazol-2-ylmethanol
The reduction of the aldehyde functional group in 2-imidazolecarboxaldehyde to a primary alcohol is a standard transformation. Common reducing agents for this purpose include sodium borohydride (NaBH₄) in an alcoholic solvent like methanol, or lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).[3][4] Sodium borohydride is often preferred due to its milder nature and easier handling.
Step 3: Formation of this compound
The final step involves the protonation of the basic imidazole ring with hydrochloric acid to form the stable hydrochloride salt. This is typically achieved by treating a solution of the synthesized 1H-imidazol-2-ylmethanol with a solution of hydrogen chloride in an appropriate solvent.
Quantitative Data Summary
The following table summarizes key quantitative data for the materials involved in a representative synthesis of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) | Reference |
| 2-Bromo-1H-imidazole | C₃H₃BrN₂ | 146.97 | Solid | 129-133 | - | [2] |
| 2-Imidazolecarboxaldehyde | C₄H₄N₂O | 96.09 | Light yellow solid | 205-206 | 91 | [2] |
| 1H-imidazol-2-ylmethanol | C₄H₆N₂O | 98.10 | Solid | - | High | [3] |
| This compound | C₄H₇ClN₂O | 134.56 | Solid | - | - | [5] |
Experimental Protocols
Experiment 1: Synthesis of 2-Imidazolecarboxaldehyde from 2-Bromo-1H-imidazole[2]
-
To a solution of 2-bromo-1H-imidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF), slowly add a solution of isopropylmagnesium chloride (1.0 eq.) in THF at 0 °C.
-
Stir the reaction mixture at this temperature for 5 minutes.
-
Subsequently, add a solution of n-butyllithium (2.0 eq.) in hexanes dropwise, maintaining the temperature below 20 °C.
-
After the addition is complete, stir the mixture for 30 minutes at this temperature.
-
Add dry N,N-dimethylformamide (DMF) (1.0 eq.) and allow the reaction mixture to slowly warm to 20 °C over 30 minutes.
-
Upon reaction completion, quench the reaction with water, keeping the temperature below 20 °C.
-
Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, filter through a silica gel pad, and concentrate the filtrate.
-
Purify the residue by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 2-imidazolecarboxaldehyde as a light yellow solid.
Experiment 2: Synthesis of 1H-imidazol-2-ylmethanol by Reduction of 2-Imidazolecarboxaldehyde[3]
-
Dissolve 2-imidazolecarboxaldehyde (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1H-imidazol-2-ylmethanol.
Experiment 3: Synthesis of this compound
-
Dissolve the crude 1H-imidazol-2-ylmethanol in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.
-
To this solution, add a solution of hydrogen chloride (1.0-1.2 eq.) in the same solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthesis pathway of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
In-Depth Technical Guide on the Physicochemical Properties of Substituted (1H-imidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of substituted (1H-imidazol-2-yl)methanol derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. This document details experimental protocols for the synthesis and characterization of these compounds, summarizes key quantitative data, and provides visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties of Substituted (1H-imidazol-2-yl)methanol Derivatives
The physicochemical properties of substituted (1H-imidazol-2-yl)methanol derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters such as acid dissociation constant (pKa), lipophilicity (logP), solubility, and melting point are dictated by the nature and position of substituents on the imidazole ring.
Acid Dissociation Constant (pKa)
The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1] The pKa of the conjugate acid is typically around 7, but this can be significantly influenced by substituents. Electron-withdrawing groups generally decrease the pKa, making the compound more acidic, while electron-donating groups increase the pKa, rendering it more basic.[1] For instance, the pKa of 4(5)-nitroimidazole is 9.30, a notable shift from the parent imidazole's pKa of 14.5 for the N-H proton.[1]
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall distribution in biological systems. The logP value is highly dependent on the nature of the substituents. For example, the introduction of alkyl or aryl groups increases lipophilicity, while polar functional groups decrease it.
Solubility
Aqueous solubility is a key factor for drug absorption and formulation. The solubility of substituted (1H-imidazol-2-yl)methanol derivatives is influenced by factors such as their crystalline structure, melting point, and the presence of hydrogen bond donors and acceptors. Generally, compounds with lower melting points and the ability to form hydrogen bonds with water tend to be more soluble.
Melting Point
The melting point of a compound is an indicator of the strength of its crystal lattice. It is influenced by molecular symmetry, intermolecular forces such as hydrogen bonding and van der Waals interactions, and molecular weight.
Table 1: Physicochemical Properties of Selected Substituted (1H-imidazol-2-yl)methanol Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | LogP (Predicted/Experimental) |
| (1H-Imidazol-2-yl)methanol | C₄H₆N₂O | 98.10 | >160 (dec.) | 13.30 | - |
| (1-Methyl-1H-imidazol-2-yl)methanol | C₅H₈N₂O | 112.13 | - | - | -0.8 (Computed)[2][3] |
| [1-(4-Chlorobenzyl)-1H-imidazol-2-yl]methanol | C₁₁H₁₁ClN₂O | 222.67 | 137-142 | - | - |
| (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | C₁₇H₂₆N₂O | 274.40 | - | - | - |
| Phenyl(4-phenyl-1H-imidazol-2-yl)methanol | C₁₆H₁₄N₂O | 250.29 | - | - | - |
| (4,5-Diphenyl-1H-imidazol-2-yl)methanol | C₁₆H₁₄N₂O | 250.29 | - | - | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of substituted (1H-imidazol-2-yl)methanols and the determination of their key physicochemical properties.
Synthesis of Substituted (1H-imidazol-2-yl)methanol
A general and adaptable multi-step synthesis is commonly employed, involving the formation of a substituted imidazole, followed by formylation at the 2-position, and subsequent reduction to the alcohol.[4]
Step 1: Synthesis of N-Substituted Imidazole
-
Procedure: To a solution of imidazole in a suitable solvent (e.g., DMF), a base such as sodium hydride is added. The corresponding alkyl or aryl halide is then added, and the reaction mixture is stirred, often with heating, to facilitate the N-substitution.
Step 2: Formylation of N-Substituted Imidazole
-
Procedure: The N-substituted imidazole is dissolved in an anhydrous solvent like THF and cooled to -78 °C under an inert atmosphere.[4] A strong base, typically n-butyllithium, is added dropwise to deprotonate the C2 position.[4] Anhydrous N,N-dimethylformamide (DMF) is then added to introduce the formyl group.[4] The reaction is quenched, and the product is extracted and purified.[4]
Step 3: Reduction of the Aldehyde to the Alcohol
-
Procedure: The 2-formyl-N-substituted imidazole is dissolved in a solvent such as methanol or THF and cooled in an ice bath. A reducing agent, for example, sodium borohydride or lithium aluminum hydride, is added portion-wise.[4][5] After completion of the reaction, it is quenched, and the desired (1H-imidazol-2-yl)methanol derivative is isolated and purified.[4][5]
Determination of pKa
Potentiometric Titration:
-
Instrumentation: A pH meter with a glass electrode.
-
Procedure: A precisely weighed sample of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds). The solution is titrated with a standardized solution of a strong acid or base. The pKa is determined from the half-neutralization point of the resulting titration curve.[6][7]
UV-Visible Spectrophotometry:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure: The UV-Vis spectrum of the compound is recorded in a series of buffer solutions with different known pH values.[8][9] The pKa is then calculated from the changes in absorbance at a specific wavelength as a function of pH, using the Henderson-Hasselbalch equation.[8][10] This method is particularly useful for compounds with a chromophore near the ionization center and for sparingly soluble substances.[8][9]
Determination of LogP (Shake-Flask Method)
-
Procedure: A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer). The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.[11][12] The phases are then separated, and the concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[13] The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]
Determination of Aqueous Solubility (Shake-Flask Method)
-
Procedure: An excess amount of the solid compound is added to a specific volume of water or buffer solution in a flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined by a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of substituted (1H-imidazol-2-yl)methanol derivatives.
Table 2: Spectroscopic Data for (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol [5]
| Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 6.57 (s, 1H), 4.69 (s, 2H), 4.58 (bs, 1H), 4.55 (spt, J = 6.6 Hz, 1H), 2.00 (bs, 3H), 1.81 (d, J = 2.4 Hz, 6H), 1.73 (s, 6H), 1.42 (d, J = 6.6 Hz, 6H) ppm. |
| ¹³C NMR (126 MHz, CDCl₃) | δ 151.0, 145.3, 109.1, 56.7, 47.2, 42.3, 36.9, 33.4, 28.6, 23.7 ppm. |
| ESI-HR-MS (positive) | Calcd. for [C₁₇H₂₇N₂O]⁺ (M+H)⁺: m/z 275.2118. Found: m/z 275.2142. |
Mandatory Visualizations
Experimental Workflow: Synthesis of Substituted (1H-imidazol-2-yl)methanol
Caption: Synthetic workflow for substituted (1H-imidazol-2-yl)methanol derivatives.
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Imidazole-Based Compounds
Many imidazole-containing compounds have been identified as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[9][14] The PI3K/Akt/mTOR pathway is frequently dysregulated in various diseases, including cancer, making it a prime target for therapeutic intervention.[14][15]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an imidazole-based compound.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 2. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. ijper.org [ijper.org]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1H-imidazol-2-ylmethanol Hydrochloride
CAS Number: 116177-22-1
This technical guide provides a comprehensive overview of 1H-imidazol-2-ylmethanol Hydrochloride, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details the compound's physicochemical properties, outlines a plausible synthetic route with experimental protocols, and explores its potential biological significance based on the activities of structurally related imidazole derivatives.
Physicochemical and Spectroscopic Data
The fundamental physicochemical properties of this compound are summarized in the table below. Due to limited publicly available experimental data for this specific salt, some values are predicted or extrapolated from closely related analogs.
| Property | Value | Source/Method |
| Molecular Formula | C₄H₇ClN₂O | |
| Molecular Weight | 134.56 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | 118-120 °C | [1] |
| Boiling Point | 388.1 °C at 760 mmHg (Predicted) | [1] |
| SMILES | C1=CN=C(N1)CO.Cl | [1] |
| InChI Key | InChIKey=FEORNCWZOSTSRO-UHFFFAOYSA-N |
Spectroscopic Data (for analogous compounds):
-
¹H NMR (as an example for a related compound in CDCl₃): Peaks corresponding to the imidazole ring protons, the methylene protons of the hydroxymethyl group, and any substituents on the imidazole ring would be expected. For instance, in a related compound, the methylene protons (-CH₂OH) appear as a singlet around 4.69 ppm.[2]
-
¹³C NMR (as an example for a related compound in CDCl₃): Resonances for the carbon atoms of the imidazole ring and the hydroxymethyl group would be observed. The carbon of the hydroxymethyl group in a similar structure appears around 56.7 ppm.[2]
-
Mass Spectrometry (ESI-HR-MS): For a related compound, the positive ion mode would be expected to show a peak corresponding to the protonated molecule [M+H]⁺.[2]
Synthesis and Experimental Protocols
A viable synthetic pathway to this compound involves a two-step process starting from a suitable imidazole precursor. The general workflow includes the formylation of the C2 position of the imidazole ring, followed by the reduction of the resulting aldehyde to the corresponding alcohol and subsequent salt formation.
Experimental Workflow
Caption: Proposed synthetic workflow for this compound.
Step 1: Formylation of an Imidazole Precursor
This step introduces a formyl group (-CHO) at the C2 position of the imidazole ring. Two common methods are the Vilsmeier-Haack reaction and formylation via lithiation.[3]
Method A: Vilsmeier-Haack Reaction
-
Materials: N-substituted imidazole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium acetate.
-
Protocol:
-
To a stirred solution of anhydrous DMF at 0 °C, add POCl₃ dropwise to form the Vilsmeier reagent.[3]
-
Add a solution of the N-substituted imidazole in anhydrous DMF to the Vilsmeier reagent at 0 °C.[3]
-
Allow the reaction to warm to room temperature and then heat to approximately 80 °C for 4-6 hours.[3]
-
Cool the reaction mixture to 0 °C and neutralize by the slow addition of an aqueous solution of sodium acetate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-formylimidazole derivative by column chromatography on silica gel.
-
Method B: Formylation via Lithiation
-
Materials: N-substituted imidazole, n-butyllithium (n-BuLi), anhydrous N,N-dimethylformamide (DMF), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride.
-
Protocol:
-
Dissolve the N-substituted imidazole in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add n-butyllithium dropwise to the stirred solution, maintaining the temperature at -78 °C.[3]
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF dropwise to the reaction mixture.[3]
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry, and concentrate to obtain the crude product for purification.
-
Step 2: Reduction of the 2-Formylimidazole Derivative
The aldehyde is reduced to a primary alcohol using a suitable reducing agent.
-
Materials: 2-Formylimidazole derivative, sodium borohydride (NaBH₄), methanol.
-
Protocol:
-
Dissolve the 2-formylimidazole derivative in methanol and cool the solution to 0 °C in an ice bath.[3]
-
Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1H-imidazol-2-ylmethanol.
-
Step 3: Formation of the Hydrochloride Salt
-
Materials: Crude 1H-imidazol-2-ylmethanol, hydrochloric acid (e.g., in diethyl ether or isopropanol).
-
Protocol:
-
Dissolve the crude 1H-imidazol-2-ylmethanol in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in the same solvent with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
Biological Activity and Potential Signaling Pathways
The imidazole scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds.[4][5] Derivatives of imidazole exhibit a wide range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[4][6]
The biological activity of this compound has not been extensively reported. However, based on the known mechanisms of other imidazole-containing drugs, it could potentially target various biological pathways.
Potential Mechanisms of Action:
-
Enzyme Inhibition: Imidazole derivatives are known to inhibit a variety of enzymes. For instance, some act as inhibitors of kinases, which are crucial in cell signaling pathways regulating cell growth and proliferation.[7] Others have been shown to inhibit histone deacetylases (HDACs), leading to epigenetic modifications and apoptosis in cancer cells.[7]
-
DNA Interaction: Certain imidazole compounds can intercalate into DNA, disrupting DNA replication and transcription, which is a mechanism for anticancer activity.[7]
-
Antifungal Activity: A well-established mechanism for antifungal imidazole derivatives is the inhibition of ergosterol biosynthesis, a key component of fungal cell membranes.[8]
Illustrative Signaling Pathway: Kinase Inhibition
Given that kinase inhibition is a common mechanism for imidazole-based drugs, the following diagram illustrates a generic kinase signaling pathway that could be a potential target.
Caption: A potential mechanism of action via inhibition of a kinase signaling pathway.
Conclusion
This compound is a chemical compound with potential applications in pharmaceutical research and development. While specific data for this molecule is limited, this guide provides a framework for its synthesis and an understanding of its potential biological activities based on the well-established pharmacology of the imidazole core. Further experimental validation is necessary to fully characterize its properties and therapeutic potential. Researchers are encouraged to use the provided protocols as a starting point and optimize them for their specific laboratory conditions.
References
- 1. (1H-Imidazol-2-yl)methanol hydrochloride | CAS 116177-22-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Potential of N-alkyl Imidazole Derivatives
The imidazole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural compounds and synthetic drugs due to its unique electronic characteristics and ability to engage in various biological interactions.[1][2][3] N-alkylation of the imidazole nucleus offers a versatile strategy to modulate the lipophilicity, steric properties, and ultimately, the biological activity of these derivatives. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of N-alkyl imidazole derivatives, focusing on their potential as antimicrobial, antifungal, and anticancer agents.
Synthesis of N-alkyl Imidazole Derivatives
The most common method for synthesizing N-alkyl imidazole derivatives is the direct N-alkylation of an imidazole ring with an appropriate alkyl halide in the presence of a base.[4][5] This reaction is versatile, allowing for the introduction of a wide variety of alkyl chains, from simple methyl groups to long, complex substituents.
Experimental Protocol: General N-Alkylation of Imidazole
This protocol is a generalized procedure based on methodologies described in the literature.[5][6]
-
Preparation : Dissolve imidazole (1 equivalent) in a suitable dry solvent such as acetone or tetrahydrofuran (THF) in a round-bottom flask.[5][6]
-
Base Addition : Add a base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1 to 1.5 equivalents), to the solution.[5][6]
-
Alkylating Agent : Add the corresponding alkyl halide (e.g., bromoalkane or chloroalkane) (0.8 to 1.5 equivalents) to the mixture.[5]
-
Reaction : The reaction mixture is typically stirred vigorously and heated under reflux for a period ranging from 4 to 48 hours, depending on the reactivity of the substrates.[5][6] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[7]
-
Work-up : After the reaction is complete, the solvent is evaporated in vacuo. The residue is then extracted with an organic solvent like chloroform or carbon tetrachloride.[6]
-
Purification : The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product can be purified by recrystallization or column chromatography to yield the high-purity N-alkyl imidazole derivative.[5][6]
Antimicrobial and Antifungal Potential
N-alkyl imidazole derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria and various fungal strains.[6][8][9] A key structure-activity relationship (SAR) finding is that the antimicrobial potency often correlates with the length of the N-alkyl chain.[4][8]
The antibacterial effect of 1-alkylimidazole derivatives generally increases as the number of carbons in the alkyl chain increases up to nine, after which the activity may plateau or decrease.[4][10] This is often attributed to the increased lipophilicity of the molecule, which facilitates its passage through the microbial cell membrane.[11] For instance, derivatives with longer alkyl chains, such as octylimidazole and decylimidazole, have shown potent activity.[8]
Quantitative Data: Antimicrobial Activity (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various N-alkyl imidazole derivatives against selected microorganisms.
| Compound | Alkyl Chain | Organism | MIC (µg/mL) | Reference |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | Cyclohexyl | Staphylococcus aureus | 6.25 | [6] |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | Cyclohexyl | Bacillus subtilis | 12.5 | [6] |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | Cyclohexyl | Escherichia coli | 12.5 | [6] |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | Cyclohexyl | Pseudomonas aeruginosa | 25 | [6] |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | Cyclohexyl | Candida albicans | 6.25 | [6] |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | Cyclohexyl | Aspergillus niger | 12.5 | [6] |
| 1-Dodecylimidazole | Dodecyl | Candida albicans | N/A (Effective) | [11] |
| Imidazole Derivative 31 | (E)-5-(3,4-dichlorophenyl)-1-(1H-imidazol-1-yl)penta-2,4-dien-1-one | Candida albicans | 0.5-8 | [12] |
| Imidazole Derivative 42 | (E)-5-(4-bromophenyl)-1-(1H-imidazol-1-yl)penta-2,4-dien-1-one | Candida albicans | 2-32 | [12] |
| Imidazole Derivative 31 | (E)-5-(3,4-dichlorophenyl)-1-(1H-imidazol-1-yl)penta-2,4-dien-1-one | Staphylococcus aureus | 8 | [12] |
| Imidazole Derivative 42 | (E)-5-(4-bromophenyl)-1-(1H-imidazol-1-yl)penta-2,4-dien-1-one | Staphylococcus aureus | 4 | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Tube Dilution Method
This protocol is based on the tube dilution method as described in the literature.[6][13]
-
Preparation of Inoculum : Grow microbial cultures in an appropriate broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a standardized concentration.
-
Serial Dilutions : Prepare two-fold serial dilutions of the test compounds and standard reference drugs in double-strength broth within a series of test tubes.
-
Inoculation : Inoculate each tube with the standardized microbial suspension.
-
Incubation : Incubate the tubes under appropriate conditions. For bacteria, typically 37°C for 24 hours. For fungi, conditions may vary, such as 37°C for 48 hours for C. albicans or 25°C for 7 days for A. niger.[6]
-
Observation : The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[6]
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103012275A - Method for producing high-purity N-alkyl imidazole - Google Patents [patents.google.com]
- 6. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 10. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 1H-imidazol-2-ylmethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1H-imidazol-2-ylmethanol hydrochloride. Given the limited availability of specific experimental data in public literature, this document focuses on established principles for imidazole-containing compounds and furnishes detailed, standardized experimental protocols for determining these critical physicochemical properties. This guide is intended to be a practical resource for researchers, enabling them to design and execute robust solubility and stability studies.
Physicochemical Properties
This compound is an organic compound featuring an imidazole ring substituted with a hydroxymethyl group, and it is supplied as a hydrochloride salt.[1] The presence of the hydroxymethyl group and the hydrochloride salt form are expected to enhance its solubility in polar solvents.[2]
| Property | Value | Reference |
| CAS Number | 116177-22-1 | [1] |
| Molecular Formula | C₄H₇ClN₂O | [1] |
| Molecular Weight | 134.56 g/mol | [1] |
| Melting Point | 118-120 °C | [1] |
| Appearance | Expected to be a solid | [3] |
Solubility Assessment
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and overall bioavailability. Both kinetic and thermodynamic solubility are important to assess.
Predicted Solubility
The hydrochloride salt form and the presence of a hydroxyl group suggest that this compound is likely to be soluble in aqueous solutions and polar organic solvents such as methanol, ethanol, and DMSO.
Experimental Protocols for Solubility Determination
This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at equilibrium.[4]
Protocol:
-
Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of this compound into a glass vial.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) to the vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that equilibrium is reached.
-
Sample Processing: After equilibration, visually inspect the vials for the presence of undissolved solid. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration in the supernatant.
Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[5][6]
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., PBS pH 7.4).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations.
-
Incubation: Cover the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity of the solutions in each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Stability Assessment
Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7] Forced degradation studies are performed to identify potential degradation products and establish degradation pathways.[8]
Predicted Stability Profile
Imidazole derivatives can be susceptible to degradation under certain conditions. The primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and photolysis.
| Stress Condition | Predicted Susceptibility | Potential Degradation Products |
| Acidic Hydrolysis | Moderate | Potential for reactions involving the hydroxyl group or the imidazole ring. |
| Basic Hydrolysis | Moderate to High | The imidazole ring may be susceptible to opening under strong basic conditions. |
| Oxidation | High | The imidazole ring can be oxidized to form various degradation products. |
| Photolysis (UV/Vis) | Moderate | Exposure to light may induce degradation. |
| Thermal (Solid State) | Low to Moderate | Generally expected to be stable at ambient temperatures, but degradation may occur at elevated temperatures. |
Experimental Protocol for Forced Degradation Study
A forced degradation study should be conducted on a single batch of this compound to assess its intrinsic stability.[9]
Protocol:
-
Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., water, methanol, or a mixture).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for an extended period.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11] A dark control should be kept under the same conditions to exclude thermal degradation.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize them if necessary, and analyze them using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
-
Data Evaluation: Quantify the amount of the parent compound remaining and the amount of each degradation product formed. The results will help to identify the degradation pathways and the conditions under which the compound is unstable.
Potential Biological Activity and Signaling Pathway Involvement
Imidazole derivatives are known to exhibit a wide range of biological activities, often through the inhibition of enzymes.[12] For instance, many antifungal agents containing an imidazole moiety function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes. Other imidazole-containing compounds have been shown to inhibit enzymes such as cyclo-oxygenase (COX), which is involved in inflammatory pathways.[13]
While a specific signaling pathway for this compound has not been definitively identified in the literature, its structural similarity to other bioactive imidazole compounds suggests that it could potentially act as an enzyme inhibitor.
Conclusion
References
- 1. (1H-Imidazol-2-yl)methanol hydrochloride | CAS 116177-22-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. CAS 3724-26-3: 1H-Imidazole-2-methanol | CymitQuimica [cymitquimica.com]
- 3. (1-methyl-1H-imidazol-2-yl)methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. database.ich.org [database.ich.org]
- 8. nbinno.com [nbinno.com]
- 9. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. Imidazole derivatives--a new class of microsomal enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchemrev.com [jchemrev.com]
Spectroscopic Data for 1H-imidazol-2-ylmethanol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-imidazol-2-ylmethanol Hydrochloride (CAS No. 116177-22-1). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of its functional groups and comparison with structurally similar imidazole derivatives. Detailed, standardized protocols for acquiring experimental data are also provided to enable researchers to verify these predictions and conduct further studies.
Spectroscopic Data Summary
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | Singlet | 2H | H-4, H-5 |
| ~4.8 | Singlet | 2H | -CH₂OH |
Note: The acidic proton of the hydroxyl group and the N-H protons of the imidazole ring are expected to exchange with D₂O and therefore may not be observed.
Table 2: Predicted ¹³C NMR Data (D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-2 |
| ~125 | C-4, C-5 |
| ~55 | -CH₂OH |
Table 3: Predicted IR Spectroscopy Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol), N-H stretch (imidazole ring) |
| 3150-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Weak | C-H stretch (aliphatic) |
| ~1640 | Medium | C=N stretch (imidazole ring) |
| ~1580 | Medium | C=C stretch (imidazole ring) |
| 1100-1000 | Strong | C-O stretch (primary alcohol) |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 99.05 | [M+H]⁺ (protonated molecule of the free base) |
| 81.04 | [M+H - H₂O]⁺ |
| 70.05 | [M+H - CH₂OH]⁺ |
Note: The mass spectrum will show the data for the free base, 1H-imidazol-2-ylmethanol, as the hydrochloride salt will dissociate in the ESI source.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD or equivalent).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1.5 s
-
Spectral Width: 0 to 180 ppm
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two or equivalent).
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6545XT AdvanceBio Q-TOF LC/MS or equivalent).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3500 V
-
Nebulizer Pressure: 35 psi
-
Drying Gas Flow: 8 L/min
-
Drying Gas Temperature: 325 °C
-
Mass Range: m/z 50-300
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic characterization.
Predicted biological activities of imidazole-containing compounds
An In-depth Technical Guide on the Predicted Biological Activities of Imidazole-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a crucial pharmacophore in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions.[1][2] Its presence in numerous clinically used drugs underscores its therapeutic potential across a wide range of diseases.[3][4] This technical guide provides a comprehensive overview of the predicted and experimentally validated biological activities of imidazole-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[1][5] Their mechanisms of action are diverse and include the inhibition of crucial enzymes, disruption of cellular structures, and modulation of key signaling pathways.[5][6]
Mechanisms of Anticancer Action
Enzyme Inhibition: A primary strategy in cancer therapy is the inhibition of enzymes vital for cancer cell proliferation and survival. Imidazole-containing compounds have been shown to inhibit several key enzymes:
-
Kinase Inhibition: Many imidazole derivatives target tyrosine kinases and serine-threonine kinases, which are critical components of cancer signaling pathways.[1] For instance, some derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial mediators of tumor growth and angiogenesis.[7][8]
-
Topoisomerase Inhibition: These compounds can interfere with DNA replication in cancer cells by inhibiting topoisomerases, the enzymes responsible for managing DNA topology. Some imidazole analogs have shown potent inhibitory activity against both topoisomerase I and II.[9]
-
Histone Deacetylase (HDAC) Inhibition: Imidazole derivatives have been explored as HDAC inhibitors, which can alter gene expression to induce cell cycle arrest and apoptosis in cancer cells.[5]
-
Farnesyltransferase Inhibition: Farnesyltransferase inhibitors (FTIs) represent a promising class of anticancer agents, and quantitative structure-activity relationship (QSAR) studies have been conducted on imidazole-containing FTIs to predict their activity.[10]
Disruption of Microtubules: Several imidazole-based compounds have been found to inhibit tubulin polymerization, a process essential for mitotic spindle formation and cell division.[9] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
Induction of Apoptosis: Imidazole derivatives can trigger programmed cell death in cancer cells through various mechanisms, including the increased production of reactive oxygen species (ROS).[1]
Quantitative Data on Anticancer Activity
The anticancer efficacy of various imidazole derivatives has been quantified using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Imidazole-1,2,4-oxadiazole hybrid (Derivative 1) | MCF-7 (Breast) | 3.02 | Antiproliferative | [11] |
| Imidazole-containing aromatic amide (Derivative 16) | K-562 (Leukemia) | 5.66 | BCR-ABL Tyrosine Kinase Inhibitor | [11] |
| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (Compound 22) | NUGC-3 (Gastric) | 0.05 | Tubulin Polymerization Inhibitor | [9] |
| 2-phenyl benzimidazole derivatives (Compounds 35 & 36) | MCF-7 (Breast) | 3.37 and 6.30 | VEGFR-2 Inhibitor | [7] |
| Purine derivatives (Compounds 46 & 48) | MDA-MB-231 (Breast) | 1.22 and 2.29 | EGFR-directed | [7] |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | SW480 (Colorectal) | 0.02742 | Tubulin Polymerization Inhibitor, DNA Damage | [7] |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | HCT116 (Colorectal) | 0.02312 | Tubulin Polymerization Inhibitor, DNA Damage | [7] |
| 4-(1H-imidazol-5-yl)pyridin-2-amine derivatives (Compounds 14h & 16e) | NCI 60 Cell Lines (Mean) | 2.4 and 3.6 | BRAF V600E Inhibitor | [12] |
| Novel Imidazole Derivatives (Compounds 5b & 5g) | H1975 (Lung) | 5.22 and 6.34 | EGFR Inhibitor | [8] |
| Imidazolthiazepine hybrid (Compound 58) | HepG2 (Hepatocellular) | 8.06 | Antiproliferative | [11] |
| Imidazolthiazepine hybrid (Compound 58) | MCF-7 (Breast) | 5.52 | Antiproliferative | [11] |
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway targeted by imidazole-based kinase inhibitors.
Caption: Imidazole-based kinase inhibitors block signaling pathways that promote cancer cell proliferation and survival.
Antimicrobial Activity
Imidazole derivatives are well-established as potent antimicrobial agents, with several compounds used clinically, particularly as antifungals.[13][14]
Antifungal Activity
The primary mechanism of antifungal action for most imidazole derivatives is the inhibition of ergosterol biosynthesis.[15][16] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death.[15][16] Specifically, these compounds inhibit the enzyme lanosterol 14α-demethylase.[13] Some imidazole derivatives may also induce the production of reactive oxygen species (ROS) in fungal cells, contributing to their antifungal effect.[17]
Antibacterial Activity
While less studied than their antifungal properties, imidazole-containing compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.[13][18] Mechanisms of action include the disruption of the bacterial cell wall and membrane, as well as interference with DNA replication and protein synthesis.[14] The lipophilicity of imidazole derivatives often plays a crucial role in their antibacterial efficacy.[19]
Quantitative Data on Antimicrobial Activity
The antimicrobial activity of imidazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC).
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Activity | Reference |
| Imidazole derivatives (HL1 and HL2) | Staphylococcus aureus (ATCC 29213) | Varies (2.44-5000) | Antibacterial | [18] |
| Imidazole derivatives (HL1 and HL2) | MRSA (ATCC 43300) | Varies (2.44-5000) | Antibacterial | [18] |
| Imidazole derivatives (HL1 and HL2) | Escherichia coli (ATCC 25922) | Varies (2.44-5000) | Antibacterial | [18] |
| Imidazole derivatives (HL1 and HL2) | Pseudomonas aeruginosa (ATCC 1744) | Varies (2.44-5000) | Antibacterial | [18] |
| Imidazole derivatives (HL1 and HL2) | Acinetobacter baumannii (ATCC 747) | Varies (2.44-5000) | Antibacterial | [18] |
| Imidazolium salts (1a-1b and 3a-3b) | Bacillus subtilis | ≤16 (MBC) | Antibacterial | [19] |
| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) | Fungal strains | Not specified | Antifungal | [20] |
| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l) | Fungal strains | Not specified | Antifungal | [20] |
Antiviral Activity
The broad biological activity of imidazoles extends to antiviral applications.[2] Derivatives have been synthesized and screened for activity against a range of RNA and DNA viruses, including Dengue virus, Yellow Fever virus, and coronaviruses.[21][22] Some imidazole analogs have shown potential as inhibitors of the SARS-CoV-2 main protease.[23]
| Compound/Derivative Class | Virus | EC50 (µM) | Reference |
| 2-phenylbenzimidazole analog (36a) | Vaccinia virus (VV) | 0.1 | [21] |
| 2-phenylbenzimidazole analogs (36b, 36c, 36d) | Bovine viral diarrhea virus (BVDV) | 1.5, 0.8, 1.0 | [21] |
| Imidazole 4,5-dicarboxamide derivative (8b) | Yellow Fever virus (YFV) | 1.85 | [22] |
| Imidazole 4,5-dicarboxamide derivative (8c) | Dengue virus (DENV) | 1.93 | [22] |
Anti-inflammatory Activity
Imidazole-containing compounds have emerged as promising candidates for the development of novel anti-inflammatory agents.[24] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade.
Mechanisms of Anti-inflammatory Action
-
COX Inhibition: Some imidazole derivatives have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[25]
-
Inhibition of Neutrophil Activity: Certain imidazole alkaloids can inhibit neutrophil degranulation and the generation of reactive oxygen species, key events in the inflammatory response.[25]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of imidazole derivatives have been evaluated in various in vitro and in vivo models.
| Compound/Derivative Class | Assay/Model | Activity | Reference |
| Di- and tri-substituted imidazoles | Carrageenan-induced rat paw edema | 49.58-58.02% edema inhibition | [26] |
| Imidazole derivative (I30) | In vitro COX-2 inhibition | 78.68% inhibition | [25] |
| Imidazole derivative (I38) | Human erythrocyte membrane stabilization | IC50 of 44 µM | [26] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of imidazole-containing compounds.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Serial twofold dilutions of the imidazole compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow Visualization
The following diagram outlines a general workflow for the synthesis and biological evaluation of novel imidazole derivatives.
Caption: A typical workflow for the discovery and evaluation of bioactive imidazole compounds.
Conclusion
The imidazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of potent biological activities.[2][4] The continued exploration of novel imidazole-containing compounds, guided by computational predictions and robust biological evaluations, holds significant promise for the development of new and effective therapeutic agents for a variety of diseases. This guide provides a foundational understanding of the current landscape of imidazole research and serves as a resource for professionals in the field of drug discovery and development.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]
- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative structure-activity relationships of imidazole-containing farnesyltransferase inhibitors using different chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nano-ntp.com [nano-ntp.com]
- 14. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 16. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Assessment of effective imidazole derivatives against SARS-CoV-2 main protease through computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nbinno.com [nbinno.com]
- 25. dovepress.com [dovepress.com]
- 26. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Reaction Mechanisms of Imidazole Ring Formation
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a cornerstone of medicinal chemistry, appearing as a fundamental structural motif in numerous pharmaceuticals and biologically active compounds. Its prevalence is due to its unique electronic properties and its ability to engage in various biological interactions. A thorough understanding of the reaction mechanisms leading to the formation of this critical heterocycle is paramount for the rational design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the core reaction mechanisms of imidazole ring formation, focusing on the classical Debus-Radziszewski, Wallach, and Marckwald syntheses, alongside modern advancements in the field. Detailed experimental protocols, comparative quantitative data, and visualized reaction pathways are presented to equip researchers with the foundational knowledge for efficient imidazole synthesis.
Classical Methodologies for Imidazole Ring Synthesis
Three classical named reactions have historically dominated the synthesis of the imidazole core: the Debus-Radziszewski synthesis, the Wallach synthesis, and the Marckwald synthesis. Each offers a distinct pathway to the imidazole ring system, with its own set of advantages and limitations.
The Debus-Radziszewski Synthesis
The Debus-Radziszewski synthesis is a versatile and widely employed method for the preparation of polysubstituted imidazoles.[1][2][3] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia or a primary amine.[1][3] The use of a primary amine in place of one equivalent of ammonia allows for the synthesis of N-substituted imidazoles.[1]
Reaction Mechanism
The reaction is generally understood to proceed in two main stages. The first stage involves the condensation of the 1,2-dicarbonyl compound with ammonia to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde, followed by cyclization and oxidation to yield the imidazole ring.[1][2] While the exact mechanism can be complex and is not fully certain, a plausible pathway is illustrated below.[1]
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole
This protocol details a classic example of the Debus-Radziszewski reaction.
-
Materials: Benzil, Benzaldehyde, Ammonium acetate, Glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, combine benzil (1.0 equivalent), benzaldehyde (1.0 equivalent), and a significant excess of ammonium acetate (approximately 10.0 equivalents).[4]
-
Add glacial acetic acid to the flask to serve as the solvent.
-
Heat the mixture to reflux (approximately 100-120 °C) with continuous stirring for 1 to 2 hours.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.
-
The crude product can be purified by recrystallization from ethanol to yield pure 2,4,5-triphenylimidazole.[4]
-
The Wallach Synthesis
The Wallach synthesis provides a route to N-substituted imidazoles, starting from N,N'-disubstituted oxamides.[5][6] This method involves the treatment of the oxamide with a dehydrating agent, typically phosphorus pentachloride or phosphorus oxychloride, to form a chloro-intermediate, which is subsequently reduced to the imidazole.[4][5][6]
Reaction Mechanism
The mechanism of the Wallach synthesis is thought to involve the initial formation of a bis-imidoyl chloride from the reaction of the N,N'-dialkyloxamide with phosphorus pentachloride. This intermediate then undergoes cyclization and subsequent reduction to form the N-substituted imidazole.
Experimental Protocol: Synthesis of N-Methylimidazole (General Procedure)
A detailed, step-by-step protocol for the Wallach synthesis can be challenging to find in contemporary literature, as it is a less commonly used method. However, a general procedure is as follows:
-
Materials: N,N'-Dimethyloxamide, Phosphorus pentachloride (or phosphorus oxychloride), Hydroiodic acid.
-
Procedure:
-
In a reaction vessel, treat N,N'-dimethyloxamide with phosphorus pentachloride. This step should be conducted under an inert atmosphere and with appropriate safety precautions due to the reactivity of phosphorus pentachloride.[4]
-
The reaction will form a chloro-intermediate.
-
This intermediate is then reduced using a reducing agent such as hydroiodic acid.[4][5][6]
-
The reaction mixture is then worked up, typically involving neutralization and extraction with an organic solvent, to isolate the N-methylimidazole.
-
The Marckwald Synthesis
The Marckwald synthesis is a valuable method for the preparation of 2-mercaptoimidazoles.[5][6] This reaction involves the condensation of an α-aminoketone or α-aminoaldehyde with a thiocyanate salt, such as potassium thiocyanate.[4][6] The resulting 2-mercaptoimidazole can then be desulfurized to yield the corresponding imidazole if desired.
Reaction Mechanism
The Marckwald synthesis begins with the reaction of the α-amino ketone with thiocyanate to form a thiourea intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of water to form the 2-mercaptoimidazole ring.
Experimental Protocol: Synthesis of 2-Mercapto-4-phenylimidazole
This protocol provides a straightforward example of the Marckwald synthesis.
-
Materials: α-Aminoacetophenone hydrochloride, Potassium thiocyanate, Water, Ethanol.
-
Procedure:
-
Dissolve α-aminoacetophenone hydrochloride (1.0 equivalent) in water in a round-bottom flask.[4]
-
Add an aqueous solution of potassium thiocyanate (1.1 equivalents) to the flask.
-
Heat the mixture to reflux for approximately 2 hours.[4]
-
Upon cooling, the 2-mercapto-4-phenylimidazole product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with water.
-
The crude product can be purified by recrystallization from ethanol.[4]
-
Quantitative Comparison of Imidazole Synthesis Methods
The choice of synthetic method often depends on factors such as desired yield, reaction time, and the availability of starting materials. The following table provides a comparative summary of quantitative data for the classical syntheses and a modern microwave-assisted approach.
| Synthesis Method | Target Imidazole | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Debus-Radziszewski | 2,4,5-Triphenylimidazole | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | Glacial Acetic Acid | 100-120 | 1-2 h | ~85-95[4] |
| Wallach | N-Methylimidazole | N,N'-Dimethyloxamide | Phosphorus Pentachloride, Hydroiodic Acid | - | Reflux | Several hours | Moderate[4] |
| Marckwald | 2-Mercapto-4-phenylimidazole | α-Aminoacetophenone hydrochloride, Potassium Thiocyanate | - | Water | Reflux | 2 h | Good[4] |
| Microwave-Assisted | 2,4,5-Trisubstituted Imidazoles | Benzil, Aromatic Aldehydes, Ammonium Acetate | Various (e.g., Lactic Acid, Ni-C complex) | Solvent-free or Ethanol | 120-160 | 3-15 min | High to Excellent (up to 100%) |
Modern Synthetic Approaches
While the classical methods remain valuable, modern organic synthesis has introduced more efficient and environmentally friendly approaches to imidazole ring formation. These methods often offer advantages in terms of reaction times, yields, and milder reaction conditions.
Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated the Debus-Radziszewski reaction and other imidazole syntheses. Reactions that traditionally required hours of reflux can often be completed in a matter of minutes with high yields, frequently under solvent-free conditions.
Catalytic Methods: A wide range of catalysts, including Lewis acids, solid-supported acids, and metal complexes, have been developed to promote imidazole synthesis under milder conditions. These catalysts can enhance the efficiency and selectivity of the reactions, often leading to higher yields and easier product purification.
Conclusion
The synthesis of the imidazole ring is a rich and evolving field. The classical Debus-Radziszewski, Wallach, and Marckwald syntheses provide a strong foundation for accessing a variety of imidazole derivatives. For drug development professionals and researchers, a deep understanding of these core reaction mechanisms, coupled with an awareness of modern, more efficient methodologies, is essential for the successful design and synthesis of new imidazole-based therapeutics. The detailed protocols and comparative data presented in this guide serve as a valuable resource for navigating the diverse landscape of imidazole synthesis.
References
The Imidazole Moiety: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1][2] Its unique physicochemical properties and versatile biological activities have established it as a "privileged scaffold," leading to its incorporation into a vast array of clinically significant drugs.[2][3] This technical guide provides a comprehensive overview of the pivotal role of the imidazole moiety in drug design, its interactions with biological targets, and the methodologies employed to evaluate its therapeutic potential. Imidazole-based compounds have demonstrated a wide spectrum of therapeutic applications, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[4][5][6][7]
Physicochemical Properties and their Biological Significance
The therapeutic versatility of the imidazole nucleus stems from its distinct electronic and structural features.[2] These properties are fundamental to its ability to interact with a wide range of biological targets and influence the pharmacokinetic profile of drug candidates.
-
Aromaticity and π-π Interactions: The imidazole ring is an aromatic system with a sextet of π-electrons, which contributes to its stability.[2][5] This aromaticity allows for π-π stacking interactions with biological targets such as proteins and nucleic acids.[2]
-
Amphoteric Nature and pKa: Imidazole is amphoteric, meaning it can act as both an acid and a base.[2][5] The pKa of the conjugate acid is approximately 7, making it a relevant proton donor or acceptor at physiological pH.[2][6] This property is crucial for forming ionic interactions and hydrogen bonds within the binding pockets of receptors and enzymes.[2] Imidazole is about sixty times more basic than pyridine.[6]
-
Hydrogen Bonding: The imidazole ring is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the sp2-hybridized nitrogen).[2][3] This dual capability allows for precise orientational binding to biological macromolecules, contributing to the specificity and affinity of drug-target interactions.[2]
-
Metal Chelation: The nitrogen atoms of the imidazole ring can act as ligands for various metal ions, forming stable coordination complexes.[8][9] This property is particularly important for the inhibition of metalloenzymes, where the imidazole moiety can coordinate with the metal cofactor in the active site.
-
Bioisosterism: The imidazole nucleus is often employed as a bioisostere for other five-membered heterocyclic rings like triazole, pyrazole, thiazole, and tetrazole, as well as for the amide bond.[10] This allows for the modulation of physicochemical properties and biological activities of a lead compound to improve its drug-like characteristics.[10][11][12]
Pharmacological Roles and Therapeutic Applications
The imidazole moiety is a key pharmacophore in a multitude of drugs across various therapeutic areas. Its ability to engage in diverse biological interactions has led to the development of numerous successful therapeutic agents.
Antifungal Agents: Azole antifungals, such as clotrimazole and ketoconazole, represent a major class of drugs that contain an imidazole ring. Their mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The imidazole nitrogen atom coordinates to the heme iron atom in the enzyme's active site, disrupting its function.
Anticancer Agents: Imidazole derivatives have shown significant promise as anticancer agents through various mechanisms.[3][10] These include the inhibition of enzymes like histone deacetylases (HDACs) and hypoxia-inducible factor (HIF), as well as binding to DNA.[13] For instance, certain benzimidazole hybrids have been evaluated as potential HDAC inhibitors, leveraging the metal-binding properties of the imidazole ring.[13]
Histamine Receptor Antagonists: The discovery of cimetidine, a histamine H2 receptor antagonist containing an imidazole ring, revolutionized the treatment of peptic ulcers. The imidazole moiety of cimetidine mimics the endogenous ligand histamine, allowing it to bind to the H2 receptor and block its activation.
Other Therapeutic Areas: The applications of imidazole-containing drugs extend to a wide range of other conditions, including:
-
Antibacterial: Metronidazole is a nitroimidazole antibiotic effective against anaerobic bacteria and protozoa.[14]
-
Antihypertensive: Losartan, an angiotensin II receptor antagonist, features an imidazole ring that plays a crucial role in its binding to the AT1 receptor.
-
Anti-inflammatory: Imidazole derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and neutrophil degranulation.[3]
Quantitative Data on Imidazole-Containing Compounds
The following table summarizes key quantitative data for representative imidazole-containing drugs, highlighting their potency and efficacy.
| Drug | Therapeutic Class | Target | IC50 / pKa | Reference |
| Clotrimazole | Antifungal | Lanosterol 14α-demethylase | pKa: 5.499 | [15] |
| Metronidazole | Antibacterial | DNA | pKa: 3.039 | [15] |
| Cimetidine | H2 Antagonist | Histamine H2 Receptor | - | - |
| Losartan | Antihypertensive | Angiotensin II Receptor (AT1) | - | - |
| Astemizole | Antihistamine | H1 Receptor | pKa: 6.214, 8.910 | [15] |
Experimental Protocols
General Procedure for the Synthesis of Trisubstituted Imidazoles:
A common method for the synthesis of 2,4,5-trisubstituted imidazoles is the Radziszewski reaction. This involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an excess of ammonium acetate in glacial acetic acid. The reaction mixture is typically heated at reflux for a few hours. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.
Enzyme Inhibition Assay (e.g., Lanosterol 14α-demethylase):
-
Enzyme Preparation: Recombinant human lanosterol 14α-demethylase is expressed and purified.
-
Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) containing cofactors like NADPH.
-
Incubation: The enzyme is pre-incubated with varying concentrations of the imidazole-containing inhibitor for a specific time at 37°C.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, lanosterol.
-
Reaction Termination: After a defined incubation period, the reaction is stopped by adding a quenching solution (e.g., a mixture of organic solvents).
-
Product Quantification: The amount of product formed is quantified using a suitable analytical method, such as HPLC or LC-MS.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: Mechanism of action of Losartan, an imidazole-containing AT1 receptor antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijsrtjournal.com [ijsrtjournal.com]
- 14. pharmacyjournal.net [pharmacyjournal.net]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for N-Alkylation of Imidazole
Introduction
The N-alkylation of the imidazole ring is a fundamental and crucial transformation in medicinal chemistry and drug development. Introducing alkyl groups to the nitrogen atoms of an imidazole scaffold can significantly alter the parent molecule's physicochemical properties, including its lipophilicity, solubility, and metabolic stability.[1] These modifications can, in turn, influence the compound's pharmacokinetic profile and biological activity.[1] Consequently, the N-alkylation of imidazoles is a widely employed strategy in the synthesis of a diverse array of therapeutic agents.[2][3]
The general mechanism for N-alkylation is a nucleophilic substitution reaction that typically proceeds in two main steps.[4] First, a base is used to deprotonate the acidic N-H proton of the imidazole ring, generating a highly nucleophilic imidazolate anion.[1][4] Second, this anion attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide, displacing the leaving group to form the N-alkylated imidazole product.[1][4] The choice of base, solvent, and reaction conditions is critical as it influences reaction efficiency, yield, and regioselectivity, especially in unsymmetrically substituted imidazoles.[1][5]
Data Presentation: Reaction Conditions for N-Alkylation of Imidazoles
The following table summarizes various experimental conditions for the N-alkylation of substituted imidazoles, providing a comparative overview of different methodologies.
| Imidazole Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | CH₃CN | Room Temp. | 24 | 40 | [6] |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | DMSO | Room Temp. | 24 | 35 | [6] |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | DMF | Room Temp. | 24 | 30 | [6] |
| Imidazole | Alkyl Halide | KOH | Toluene | 75-115 | 1-5 | High | [7] |
| 2-Substituted Imidazole-4,5-dicarboxylates | Alkyl Halide | DBU | DMF | 80-100 | 24-48 | Poor-Moderate | [2] |
| 4-iodo-1H-imidazole | Alkyl Halide | NaH | DMF | 0 to RT | - | High Efficiency | [1] |
| Imidazole | Acyclic MBH Alcohol | DABCO | Toluene | Reflux | - | 70-84 | [8] |
Experimental Protocols
Two primary protocols are presented, utilizing either a strong base (Sodium Hydride) for comprehensive deprotonation or a milder base (Potassium Carbonate), which is often preferred for its ease of handling and suitability for large-scale synthesis.[1]
Protocol 1: N-Alkylation Using Sodium Hydride (NaH) in DMF
This method is highly effective for a broad range of alkylating agents and typically results in high reaction efficiency due to the complete deprotonation of the imidazole.[1]
Materials:
-
Substituted Imidazole (e.g., 4-iodo-1H-imidazole) (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)[1]
-
Anhydrous N,N-Dimethylformamide (DMF)[1]
-
Alkyl Halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)[1]
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[6]
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted imidazole (1.0 equivalent).[1]
-
Solvent Addition: Add anhydrous DMF to dissolve the imidazole.[1]
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.1 equivalents) portion-wise to the stirred solution.[1]
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 30 minutes to ensure deprotonation is complete.[1]
-
Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.[1]
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Reaction times will vary based on the reactivity of the specific alkylating agent.[1]
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer three times with ethyl acetate.[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]
Protocol 2: N-Alkylation Using Potassium Carbonate (K₂CO₃) in Acetonitrile
This protocol employs a weaker, easier-to-handle base and is suitable for many applications, particularly with more reactive alkylating agents.[4][6]
Materials:
-
Substituted Imidazole (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)[1]
-
Anhydrous Acetonitrile (CH₃CN)[1]
-
Alkylating Agent (e.g., ethyl bromoacetate) (1.2 eq)[1]
-
Ethyl Acetate
-
Water and Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the substituted imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).[1]
-
Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask, followed by the dropwise addition of the alkylating agent (1.2 equivalents) at room temperature while stirring.
-
Reaction: Stir the mixture at room temperature. For less reactive substrates or alkylating agents, the mixture may be heated to reflux.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[6]
-
Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with fresh acetonitrile.[1]
-
Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting residue in ethyl acetate, wash sequentially with water and brine, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent in vacuo. If necessary, purify the crude product further by column chromatography.[1]
Visualizations
The following diagrams illustrate the general workflow and reaction scheme for the N-alkylation of imidazole.
Caption: General experimental workflow for the N-alkylation of imidazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. benchchem.com [benchchem.com]
- 7. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 8. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
Application Notes and Protocols for C2-Formylation of the Imidazole Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selective formylation of the imidazole ring at the C2 position, a crucial transformation in the synthesis of pharmaceuticals and other bioactive molecules. Imidazole-2-carbaldehydes are versatile intermediates used in the construction of a wide range of complex molecular architectures.
Overview of Synthetic Strategies
Several methods have been developed for the C2-formylation of imidazoles. The choice of method often depends on the substrate's substituents, the desired scale of the reaction, and the availability of reagents. The most common and effective strategies include:
-
Formylation via C2-Lithiation: This is a highly efficient and widely used method that involves the deprotonation of an N-protected imidazole at the C2 position using a strong base, followed by quenching with a formylating agent.
-
Vilsmeier-Haack Reaction: This classic formylation method uses a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto electron-rich aromatic rings, including imidazoles.[1][2]
-
Transition Metal-Catalyzed C-H Formylation: Emerging methods utilize transition metals like palladium and nickel to directly activate the C2-H bond for formylation.[3][4] While powerful for C-H functionalization in general, specific protocols for direct formylation are still evolving.[3][4]
-
Duff and Reimer-Tiemann Reactions: These are classic methods for the formylation of highly activated aromatic compounds like phenols.[5][6] Their application to the imidazole ring for selective C2-formylation is less common and generally less effective.[5][6]
Data Presentation: Comparison of C2-Formylation Methods
The following table summarizes the key quantitative data for the primary methods of C2-formylation of the imidazole ring, allowing for easy comparison.
| Method | Key Reagents | Typical Reaction Time | Typical Temperature (°C) | Reported Yield (%) | Substrate Scope & Notes |
| Formylation via C2-Lithiation | 1. Strong Base (e.g., n-BuLi) 2. Formylating Agent (e.g., DMF) | 0.5 - 2 hours | -78 to 20 | Up to 91%[7] | Requires N-protection. Broad substrate tolerance. Highly efficient for C2-selective formylation.[8] |
| Vilsmeier-Haack Reaction | 1. Vilsmeier Reagent (DMF/POCl₃) | 1 - 24 hours | 0 to 100 | Moderate to Good | Suitable for electron-rich imidazoles.[1][2] Regioselectivity can be an issue with certain substitution patterns. N-protection is often required. |
| Transition Metal-Catalyzed C-H Formylation | 1. Pd or Ni catalyst 2. Ligand 3. Formyl Source | 12 - 36 hours | 80 to 120 | Variable | An emerging field. Primarily focused on C-H arylation and alkenylation.[3][4] Direct formylation protocols are less established. |
Experimental Protocols
Protocol 1: C2-Formylation of Imidazole via C2-Lithiation and Formylation
This protocol describes the synthesis of imidazole-2-carbaldehyde from 2-bromo-1H-imidazole, which proceeds through a halogen-metal exchange followed by lithiation and formylation. This method has been reported to achieve a high yield of 91%.[7]
Materials:
-
2-Bromo-1H-imidazole
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropylmagnesium chloride (i-PrMgCl) in THF (2 M solution)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate
-
Water (for quenching)
-
Nitrogen or Argon atmosphere setup
-
Schlenk flask or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen or argon atmosphere, dissolve 2-bromo-1H-imidazole (1.0 eq.) in anhydrous THF.
-
Grignard Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 2 M solution of i-PrMgCl in THF (1.0 eq.) over 5 minutes. Stir the reaction mixture at 0 °C for an additional 5 minutes.[7]
-
Lithiation: While maintaining the temperature below 20 °C, add a 2.5 M solution of n-BuLi in hexanes (2.0 eq.) dropwise over 5 minutes. After the addition is complete, stir the mixture at this temperature for 30 minutes.[7]
-
Formylation: Add anhydrous DMF (1.0 eq.) to the reaction mixture. Allow the mixture to slowly warm to 20 °C over 30 minutes.[7]
-
Quenching: Quench the reaction by the slow addition of water, ensuring the temperature remains below 20 °C. Stir for 10 minutes.[7]
-
Extraction: Separate the organic and aqueous phases. Extract the aqueous phase once with ethyl acetate. Combine the organic phases.[7]
-
Work-up and Purification: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to afford imidazole-2-carbaldehyde as a light yellow solid.[7]
Protocol 2: General Procedure for Vilsmeier-Haack C2-Formylation of an N-Protected Imidazole
This protocol provides a general guideline for the Vilsmeier-Haack formylation. Optimal conditions may vary depending on the specific imidazole substrate.
Materials:
-
N-protected imidazole (e.g., N-benzylimidazole)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated sodium acetate solution
-
Ice bath
-
Nitrogen or Argon atmosphere setup
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath. Slowly add POCl₃ (typically 1.1 to 1.5 equivalents) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.[1][9]
-
Reaction with Imidazole: Dissolve the N-protected imidazole (1.0 eq.) in an anhydrous solvent such as DCM or DCE. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (typically between 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can range from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is neutral.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the C2-formylation of imidazole.
Caption: Simplified mechanism for C2-formylation via lithiation.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction on imidazole.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline; transmetallation of imidazol-5-yllithium compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
Application Notes and Protocols for the Reduction of Formyl Groups to Primary Alcohols in Imidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The functionalization of the imidazole ring is crucial for modulating the biological activity of these compounds. A common and important transformation is the reduction of a formyl group on the imidazole ring to a primary alcohol. This conversion provides a versatile handle for further synthetic modifications, such as etherification, esterification, or introduction into larger molecular frameworks. This document provides detailed application notes and protocols for the most common and effective methods for this reduction, tailored for professionals in research and drug development.
The choice of reducing agent is critical and depends on the overall functionality of the imidazole derivative. The primary methods covered in these notes are reduction by sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation. Each method offers distinct advantages in terms of reactivity, selectivity, and reaction conditions.
Data Presentation: Comparison of Reduction Methods
The following tables summarize quantitative data for the reduction of various formyl-imidazoles to their corresponding primary alcohols, allowing for a direct comparison of different methodologies.
Table 1: Reduction of Formyl-Imidazoles using Sodium Borohydride (NaBH₄)
| Starting Material | Product | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| 1-Pentyl-1H-imidazole-2-carbaldehyde | (1-Pentyl-1H-imidazol-2-yl)methanol | NaBH₄ (1.5 equiv.), Methanol, 0 °C to RT | 2-3 hours | High (not specified) | [1] |
| Substituted Imidazole-α-enone | Substituted (Benz)imidazole-allylic alcohol | NaBH₄ (1.2 equiv.), CeCl₃·7H₂O (0.5 equiv.), Ethanol, 0 °C | 10-60 min | 92-97 |
Table 2: Reduction of Formyl-Imidazoles using Lithium Aluminum Hydride (LiAlH₄)
| Starting Material | Product | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| 1-Methyl-1H-5-formyl-imidazole | (1-Methyl-1H-imidazol-5-yl)methanol | LiAlH₄ (in excess), THF, 0 °C | 10 min | 80 | [2] |
| 4-(Adamantan-1-yl)-1-isopropylimidazole-2-carbaldehyde | (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | LiAlH₄ (1.4 equiv.), THF, 0 °C | Not specified | Not specified | [3] |
| Ethyl 1-Methylimidazole-5-carboxylate | (1-Methyl-1H-imidazol-5-yl)methanol | LiAlH₄ (in excess), THF | 16 hours | 80 | [2] |
Table 3: Catalytic Hydrogenation for the Reduction of Formyl-Imidazoles
| Starting Material | Product | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| 2-Imidazolecarboxaldehyde | 1H-Imidazole-2-methanol (intermediate) | 2% Pd/ATMOCP, H₂ (10 atm), 140 °C | 2 hours | Intermediate | [4] |
Note: In this specific case, the primary alcohol is an intermediate that is further hydrogenated to the methyl group under the reaction conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Standard laboratory safety precautions should be followed, including the use of personal protective equipment and working in a well-ventilated fume hood, especially when handling flammable solvents and reactive hydrides.
Protocol 1: Reduction of a Formyl-Imidazole using Sodium Borohydride
This protocol is a general procedure based on the reduction of 1-pentyl-1H-imidazole-2-carbaldehyde.[1]
Materials:
-
Substituted formyl-imidazole
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the formyl-imidazole (1.0 equivalent) in methanol (approximately 10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at or below 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow and careful addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude primary alcohol.
-
Purify the product as necessary, for example, by column chromatography on silica gel.
Protocol 2: Reduction of a Formyl-Imidazole using Lithium Aluminum Hydride
This protocol is a general procedure based on the reduction of 1-methyl-1H-5-formyl-imidazole.[2] Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Substituted formyl-imidazole
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
-
Syringes and needles
-
Ice bath
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Suspend the formyl-imidazole (1.0 equivalent) in anhydrous THF (approximately 10-20 mL per gram of starting material).
-
Cool the resulting solution to 0 °C using an ice bath.
-
In a separate, dry flask under an inert atmosphere, prepare a slurry of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.
-
Slowly add the LiAlH₄ slurry to the stirred solution of the formyl-imidazole via syringe or cannula over 10-15 minutes, maintaining the temperature at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for 10-30 minutes after the addition is complete. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the excess LiAlH₄ by the slow, portion-wise addition of solid sodium sulfate decahydrate with vigorous stirring. Caution: This is an exothermic reaction that will generate hydrogen gas. Add the quenching agent slowly to control the reaction rate.
-
Add additional THF as needed to maintain a stirrable slurry.
-
Continue to stir the suspension for at least 1 hour to ensure complete quenching.
-
Dry the mixture with anhydrous sodium sulfate and filter through a pad of Celite®.
-
Wash the filter cake with additional THF.
-
Combine the filtrates and remove the solvent under reduced pressure to afford the crude primary alcohol.
-
Purify the product as necessary.
Protocol 3: Catalytic Hydrogenation of a Formyl-Imidazole
This is a general protocol for catalytic hydrogenation. Specific conditions such as catalyst, pressure, and temperature may need to be optimized for a particular substrate.
Materials:
-
Substituted formyl-imidazole
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogenation catalyst (e.g., 5-10% Palladium on Carbon, Pd/C)
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon of H₂)
-
Filtration apparatus with Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve the formyl-imidazole (1.0 equivalent) in an appropriate solvent.
-
Carefully add the hydrogenation catalyst (typically 5-10 mol% Pd/C).
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-10 atm). For laboratory scale, a balloon filled with hydrogen can be used.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating as required.
-
Monitor the reaction progress by TLC or by observing hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude primary alcohol.
-
Purify the product as necessary.
Mandatory Visualizations
Chemical Transformation
Caption: General reaction scheme for the reduction of a formyl-imidazole to a primary alcohol.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.
Experimental Workflow
Caption: A generalized workflow for the reduction of a formyl-imidazole to a primary alcohol.
Chemoselectivity Considerations
The imidazole ring and its substituents can influence the choice of reducing agent.
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent for aldehydes and ketones. It generally does not reduce esters, amides, or nitro groups under standard conditions, making it an excellent choice for multifunctional imidazole derivatives.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent that will reduce aldehydes, ketones, esters, carboxylic acids, amides, and nitriles.[5][6] Its high reactivity necessitates careful handling and anhydrous conditions. The imidazole ring itself is generally stable to LiAlH₄, but other functional groups on the molecule will likely be reduced.
-
Catalytic Hydrogenation: The selectivity of catalytic hydrogenation can be tuned by the choice of catalyst, solvent, and reaction conditions. For example, using Pd/C with a catalyst poison like diphenylsulfide can allow for the selective reduction of alkenes and alkynes without affecting other reducible groups like aromatic carbonyls or halogens.[7] However, care must be taken as some conditions can lead to over-reduction or reduction of the imidazole ring itself, especially under harsh conditions. For substrates with nitro groups, catalytic hydrogenation is a common method for their reduction to amines, which may or may not be a desired outcome.[8]
These application notes and protocols provide a comprehensive guide for researchers and professionals in the field of drug development to effectively carry out the reduction of formyl groups to primary alcohols in imidazole-containing molecules. The choice of method should be carefully considered based on the specific substrate and desired outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 3. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for 1H-imidazol-2-ylmethanol Hydrochloride in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1H-imidazol-2-ylmethanol hydrochloride as a ligand precursor in catalytic applications. While direct catalytic use of the hydrochloride salt is uncommon, its deprotonated form, 1H-imidazol-2-ylmethanol (also known as 2-hydroxymethylimidazole), demonstrates notable catalytic activity, particularly in metal-catalyzed hydrolysis reactions. These protocols offer a foundation for researchers exploring the catalytic potential of this versatile imidazole-based ligand.
Overview of 1H-imidazol-2-ylmethanol as a Ligand
1H-imidazol-2-ylmethanol is a bifunctional molecule featuring a nucleophilic imidazole ring and a hydroxyl group. This structure allows it to act as a bidentate or monodentate ligand, coordinating with metal centers to form catalytically active complexes. The imidazole moiety is a well-established functional group in the active sites of metalloenzymes and has been extensively used in the design of synthetic catalysts. The hydrochloride salt is a stable and readily available precursor that can be easily converted to the free ligand.
Protocol for Deprotonation of this compound
To be utilized as a ligand, the hydrochloride salt must first be neutralized to yield the free base, 1H-imidazol-2-ylmethanol.
Experimental Protocol: Ligand Activation
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as water or methanol.
-
Neutralization: Slowly add a stoichiometric amount (1.0-1.1 eq) of a non-nucleophilic base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide solution) while stirring at room temperature.
-
Monitoring: Monitor the pH of the solution to ensure complete neutralization (target pH will be slightly basic).
-
Extraction (if necessary): If the free ligand is not soluble in the reaction solvent for the subsequent catalytic step, it can be extracted. For example, after neutralization in an aqueous solution, the free base can be extracted with an organic solvent like ethyl acetate.
-
Drying and Concentration: The organic extracts should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the free 1H-imidazol-2-ylmethanol, which can be used directly in the formation of catalytic complexes.
Caption: Workflow for the deprotonation of this compound.
Application in Catalytic Hydrolysis
Complexes of 1H-imidazol-2-ylmethanol with zinc(II) have shown remarkable activity in the hydrolysis of esters, mimicking the function of some metalloenzymes.
Application Note: The 2-hydroxymethylimidazole-Zn(II) complex is a highly effective catalyst for the hydrolysis of p-nitrophenyl picolinate. The cooperative action of the imidazole and hydroxyl groups in the presence of the zinc ion is believed to be key to its high catalytic efficiency.
Quantitative Data: Catalytic Hydrolysis of p-Nitrophenyl Picolinate
| Ligand/Catalyst System | Second-Order Rate Constant (k_c, M⁻¹min⁻¹) | Association Constant (K, M⁻¹) |
| 2-Hydroxymethylimidazole-Zn(II) | 2.0 x 10⁵ | 2.5 x 10³ |
| 4-Hydroxymethylimidazole-Zn(II) | 1.1 x 10³ | 1.1 x 10⁴ |
| Pyridine-2-carboxaldoxime-Zn(II) | 9.8 x 10⁴ | 1.0 x 10⁴ |
Data sourced from studies on the hydrolysis of p-nitrophenyl picolinate at pH 7.06 and 25°C.
Experimental Protocol: Hydrolysis of p-Nitrophenyl Picolinate
-
Preparation of Buffer: Prepare a 0.05 M 2,6-lutidine-HNO₃ buffer and adjust the pH to 7.06.
-
Stock Solutions: Prepare stock solutions of the deprotonated 1H-imidazol-2-ylmethanol ligand, Zn(NO₃)₂·6H₂O, and the substrate, p-nitrophenyl picolinate, in a suitable solvent (e.g., acetonitrile or the buffer solution).
-
Reaction Mixture: In a cuvette, combine the buffer solution, the ligand solution, and the Zn(NO₃)₂ solution to achieve the desired final concentrations (e.g., in the range of 10⁻⁴ to 10⁻³ M for the complex).
-
Initiation of Reaction: Add a small volume of the p-nitrophenyl picolinate stock solution to the cuvette to initiate the reaction (e.g., final substrate concentration of 1 x 10⁻⁴ M).
-
Monitoring: Monitor the hydrolysis by observing the increase in absorbance of the released p-nitrophenolate at a specific wavelength (typically around 400 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates from the change in absorbance over time. The catalytic rate constants can be determined by analyzing the reaction rates at varying concentrations of the catalyst complex.
Caption: Proposed pathway for the zinc-catalyzed hydrolysis of an ester.
Potential Application in Suzuki-Miyaura Cross-Coupling
Application Note: Imidazole-based ligands, particularly N-heterocyclic carbenes (NHCs) derived from them, are effective in palladium-catalyzed cross-coupling reactions. Simple imidazoles can also act as effective ligands. 1H-imidazol-2-ylmethanol could potentially stabilize the palladium catalyst and facilitate the catalytic cycle.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Catalyst Preparation (in situ): In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine a palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the deprotonated 1H-imidazol-2-ylmethanol ligand (1-2 eq relative to Pd), and a suitable solvent (e.g., dioxane, toluene, or a mixture with water).
-
Reactant Addition: Add the aryl halide (1.0 eq), the boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 eq).
-
Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 80-110 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Considerations for Asymmetric Catalysis
1H-imidazol-2-ylmethanol is an achiral molecule and therefore cannot be directly used to induce enantioselectivity. However, it serves as a valuable scaffold for the development of chiral ligands.
Application Note: Chiral imidazole-containing ligands, including those with alcohol functionalities, are effective in a range of asymmetric transformations such as enantioselective additions to aldehydes and imines. By introducing chirality, for example, through substitution at the alcohol's carbon or on the imidazole ring, new chiral ligands based on the 1H-imidazol-2-ylmethanol framework could be synthesized and explored in asymmetric catalysis.
Conclusion
This compound is a readily accessible precursor to a versatile ligand for catalysis. Its deprotonated form has demonstrated significant catalytic activity in zinc(II)-mediated hydrolysis. While its application in cross-coupling and asymmetric catalysis is less explored, the foundational role of the imidazole moiety in these areas suggests that 1H-imidazol-2-ylmethanol and its derivatives are promising candidates for the development of novel and efficient catalytic systems. The protocols provided herein offer a starting point for researchers to investigate the full catalytic potential of this ligand.
Application Notes and Protocols for Antifungal Susceptibility Testing of Imidazole Derivatives
FOR RESEARCH USE ONLY
Introduction
Imidazole derivatives represent a significant class of antifungal agents widely used in the treatment of superficial and systemic mycoses. These synthetic compounds exert their antifungal effect primarily by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, altering cell membrane fluidity and permeability, and ultimately inhibiting fungal growth.[1][2][3] Given the potential for the development of resistance, accurate and standardized in vitro antifungal susceptibility testing (AFST) is paramount for guiding therapeutic choices and for the surveillance of emerging resistance.
This document provides detailed protocols for determining the in vitro susceptibility of fungal isolates to imidazole derivatives, primarily focusing on the broth microdilution and disk diffusion methods as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
Mechanism of Action of Imidazole Antifungals
Imidazole antifungals target the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The key enzyme inhibited by imidazoles is lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme.[3][7] Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of 14α-methylated sterols in the fungal membrane, which alters membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth.[1][2][3]
Quantitative Data Summary
Table 1: Preparation of Imidazole Stock Solutions
| Imidazole Derivative | Solvent | Stock Concentration | Storage Conditions |
| Clotrimazole | Dimethyl sulfoxide (DMSO) | 1280 µg/mL | -20°C or below |
| Miconazole | Dimethyl sulfoxide (DMSO) | 1280 µg/mL | -20°C or below |
| Ketoconazole | Dimethyl sulfoxide (DMSO) | 1280 µg/mL | -20°C or below |
Note: Stock solutions should be prepared at concentrations at least 100 times the highest final concentration to be tested to minimize the solvent effect in the final assay.[8] The final concentration of DMSO in the test wells should not exceed 1%.
Table 2: Quality Control (QC) Strains and Expected MIC Ranges (µg/mL)
| QC Strain | Antifungal Agent | CLSI M27 Expected MIC Range (µg/mL) | EUCAST Expected MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | Clotrimazole | 0.03 - 0.25 | 0.03 - 0.25 |
| Miconazole | 0.015 - 0.12 | 0.015 - 0.12 | |
| Ketoconazole | 0.015 - 0.12 | 0.015 - 0.12 | |
| Candida krusei ATCC 6258 | Clotrimazole | 0.12 - 1 | 0.12 - 1 |
| Miconazole | 0.06 - 0.5 | 0.06 - 0.5 | |
| Ketoconazole | 0.06 - 0.5 | 0.06 - 0.5 | |
| Aspergillus fumigatus ATCC 204304 | Ketoconazole | 0.12 - 1 | 0.25 - 2 |
| Aspergillus flavus ATCC 204304 | Ketoconazole | 0.25 - 2 | 0.5 - 4 |
Note: These ranges are illustrative and should be verified against the latest CLSI M27/M60 and EUCAST QC tables.[9][10][11][12] Each laboratory should establish its own internal QC ranges.
Experimental Protocols
Protocol 1: Broth Microdilution Method (Based on CLSI M27/M38-A2 and EUCAST E.Def 7.3.2)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
1. Media Preparation:
-
Prepare RPMI-1640 medium (with L-glutamine, without sodium bicarbonate) buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) buffer.
-
Sterilize by filtration.
2. Inoculum Preparation (Yeasts):
-
Subculture the yeast isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline (0.85%).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (equivalent to 1-5 x 10^6 CFU/mL).
-
Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microdilution wells.[13]
3. Inoculum Preparation (Molds):
-
Subculture the mold isolate onto Potato Dextrose Agar (PDA) and incubate at 35°C for 7 days or until adequate sporulation is observed.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.[14]
4. Preparation of Antifungal Dilutions:
-
Prepare serial twofold dilutions of the imidazole derivatives in RPMI-1640 medium in a 96-well microtiter plate. The typical concentration range to test is 0.015 to 16 µg/mL.
-
The final volume in each well should be 100 µL.
5. Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C. For Candida spp., incubate for 24-48 hours. For molds, incubation times may vary (e.g., 48-72 hours for Aspergillus spp.).[14][15]
6. Reading and Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
For azoles, a trailing effect (reduced but persistent growth at concentrations above the MIC) may be observed. The endpoint should be read as the first well showing a prominent decrease in turbidity.[5]
Protocol 2: Disk Diffusion Method (Based on CLSI M44 and M51)
This method provides a qualitative assessment of susceptibility.
1. Media Preparation:
-
Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB).[6][16]
-
Pour the agar into sterile Petri dishes to a uniform depth of 4 mm.
2. Inoculum Preparation:
-
Prepare a yeast or conidial suspension as described for the broth microdilution method.
-
Adjust the turbidity to a 0.5 McFarland standard.
3. Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the GMB agar plate evenly in three directions.
-
Allow the plate to dry for 3-5 minutes.
4. Application of Disks:
-
Aseptically apply paper disks impregnated with a standardized amount of the imidazole derivative (e.g., clotrimazole 10 µg) to the surface of the inoculated agar.[16]
-
Ensure the disks are in firm contact with the agar.
5. Incubation:
-
Invert the plates and incubate at 35°C for 20-24 hours for Candida spp. or longer for some molds.
6. Reading and Interpretation of Results:
-
Measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided in the relevant CLSI documents.
Troubleshooting
-
No Growth in Control Well: Check inoculum viability, incubation conditions, and media preparation.
-
Contamination: Ensure aseptic technique throughout the procedure.
-
Inconsistent MICs: Verify the accuracy of drug dilutions, inoculum standardization, and incubation time. Trailing growth with azoles can also lead to reading variability.
-
Poor Zone Definition (Disk Diffusion): Ensure the agar surface is dry before applying disks and that the inoculum is evenly spread.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal susceptibility of clinically significant candida species by disk diffusion method - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Imidazole Compounds using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the MTT (3-(4,5-dimethylthiazthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for evaluating the in vitro cytotoxicity of imidazole-based compounds. Imidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potential anticancer properties.[1][2] Accurate and reproducible assessment of their cytotoxic effects is a critical step in the drug discovery and development pipeline.[1]
Principle of the MTT Assay
The MTT assay is a sensitive, quantitative, and reliable colorimetric method for assessing cell viability.[3][4] The fundamental principle lies in the enzymatic conversion of the water-soluble yellow tetrazolium salt, MTT, into an insoluble purple formazan product.[5][6] This reduction is primarily carried out by mitochondrial succinate dehydrogenase enzymes in metabolically active, viable cells.[3][5] Consequently, the amount of formazan produced is directly proportional to the number of living cells.[4][7] The insoluble formazan crystals are subsequently dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[3][6]
Visualization of the MTT Assay Principle
The following diagram illustrates the core principle of the MTT assay.
Caption: Principle of the MTT assay for cell viability.
Experimental Protocols
A detailed, step-by-step protocol for performing the MTT assay with imidazole compounds is provided below. This protocol is a general guideline and may require optimization depending on the specific cell line and imidazole derivative being tested.
Materials and Reagents
-
Cell Lines: Appropriate cancer or normal cell lines (e.g., MCF-7, HepG2, A549).[8][9]
-
Imidazole Compounds: Stock solutions of the test imidazole compounds dissolved in a suitable solvent (e.g., DMSO).
-
Culture Medium: Complete growth medium appropriate for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4.[10]
-
MTT Reagent: 5 mg/mL MTT in sterile PBS. The solution should be filter-sterilized and stored at -20°C, protected from light.[4][10]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl with 10% SDS.[11]
-
96-well flat-bottom microplates.
-
CO₂ incubator.
-
Microplate reader.
Experimental Workflow
The following diagram outlines the general workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol
1. Cell Seeding:
-
Culture cells to the exponential growth phase.[4]
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[11]
-
Include wells for control (untreated cells) and blank (medium only).
-
To minimize the "edge effect," it is recommended to fill the perimeter wells with sterile PBS or media without cells and exclude them from the experimental data.[12]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
2. Compound Treatment:
-
Prepare serial dilutions of the imidazole compounds in the culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the imidazole compounds.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
3. MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[3]
-
Incubate the plate for 2 to 4 hours at 37°C.[13] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]
4. Solubilization of Formazan:
-
After the MTT incubation, carefully remove the medium.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][14]
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[14]
5. Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[3] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[5]
-
Read the plate within 1 hour of adding the solubilization solution.[14]
6. Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of the imidazole compound to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[15][16] This can be calculated using non-linear regression analysis in software like GraphPad Prism or Excel.[15][17]
Data Presentation
The cytotoxic activity of imidazole compounds is typically summarized by their IC50 values against various cell lines. The following tables provide examples of reported IC50 values for different imidazole derivatives.
Table 1: Cytotoxicity of Imidazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Benzimidazole-cinnamide derivative (21) | A549 (Lung Cancer) | 0.29 | [18] |
| Benzimidazole sulfonamide derivative (22) | A549 (Lung Cancer) | 0.15 | [18] |
| Benzimidazole sulfonamide derivative (22) | HeLa (Cervical Cancer) | 0.21 | [18] |
| Benzimidazole sulfonamide derivative (22) | HepG2 (Liver Cancer) | 0.33 | [18] |
| Benzimidazole sulfonamide derivative (22) | MCF-7 (Breast Cancer) | 0.17 | [18] |
| Imidazole derivative (4e) | HepG2 (Liver Cancer) | ~2.2 | [9] |
| Imidazole-thiazole derivative (22) | NUGC-3 (Gastric Cancer) | 0.05 | [19] |
Table 2: Cytotoxicity of Substituted Xanthine Derivatives (Imidazole Core) against Cancer Cell Lines
| Compound | PANC-1 (Pancreatic) IC50 (µM) | HT29 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |
| Compound 43 | ≤ 1.7 | ≤ 1.7 | ≤ 1.7 | 0.8 | [18] |
Troubleshooting
Common issues encountered during the MTT assay and their potential solutions are outlined below.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Absorbance | - Contamination of the culture medium. - Interference from phenol red or serum components.[5][14] - Degradation of the MTT solution. | - Use fresh, high-quality reagents. - Use serum-free medium during MTT incubation.[13] - Include a "medium only + MTT" control. |
| Low Absorbance Values | - Low cell number. - Reduced metabolic activity of cells. - Insufficient incubation time with MTT. | - Optimize cell seeding density. - Ensure cells are in the exponential growth phase. - Increase the MTT incubation time (up to 4 hours). |
| Inconsistent Results | - Uneven cell seeding.[12] - Pipetting errors.[12] - Incomplete dissolution of formazan crystals.[12] - "Edge effect" in the 96-well plate.[12] | - Thoroughly mix the cell suspension before and during plating. - Calibrate pipettes and use consistent pipetting techniques. - Ensure adequate mixing after adding the solubilization solution. - Avoid using the outer wells of the plate for experimental samples. |
| Interference from Test Compounds | - Colored imidazole compounds. - Compounds with reducing or oxidizing properties.[12] | - Include control wells with the test compound in cell-free media to measure its intrinsic absorbance.[12] |
By following these detailed protocols and considering the potential challenges, researchers can reliably assess the in vitro cytotoxicity of imidazole compounds, providing valuable data for the advancement of drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. broadpharm.com [broadpharm.com]
- 8. nbinno.com [nbinno.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. clyte.tech [clyte.tech]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Imidazole Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in drug discovery and development.[1][2][3] Their applications span various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[4][5] The synthesis of these derivatives often yields complex mixtures containing starting materials, byproducts, and isomers. Consequently, robust purification techniques are paramount to isolate the desired active pharmaceutical ingredient (API) with high purity. Column chromatography, in its various forms (flash, preparative HPLC), is the most widely employed and effective method for this purpose.[6][7]
These application notes provide detailed protocols and quantitative data for the purification of antifungal and anticancer imidazole derivatives using column chromatography, intended to guide researchers in developing effective separation strategies.
General Principles of Purification
The separation of imidazole derivatives by column chromatography is based on the principle of differential partitioning of the mixture's components between a stationary phase and a mobile phase. The choice of these two phases is critical for achieving optimal resolution.
-
Stationary Phase: For conventional flash chromatography, silica gel is the most common stationary phase due to its polar nature, which allows for the separation of compounds based on polarity.[6][7] For high-performance liquid chromatography (HPLC), reversed-phase columns (e.g., C8, C18) are frequently used, where separation is based on hydrophobicity.[8][9] Chiral stationary phases are employed for the separation of enantiomers.[10]
-
Mobile Phase (Eluent): The selection of the mobile phase is typically determined empirically using thin-layer chromatography (TLC) to identify a solvent system that provides good separation (a difference in Rf values) between the target compound and impurities. For basic imidazole derivatives, additives like triethylamine (TEA) or ammonia may be required to prevent peak tailing on silica gel.[11] In reversed-phase HPLC, mobile phases usually consist of a mixture of an aqueous buffer (e.g., phosphate buffer or water with formic acid) and an organic modifier like acetonitrile or methanol.[8][9]
Experimental Workflow for Column Chromatography
The general workflow for the purification of imidazole derivatives by column chromatography involves several key steps, from preparation to product recovery. This process is crucial for isolating a pure compound from a crude reaction mixture.
Caption: General workflow for purification by column chromatography.
Application 1: Purification of Antifungal Imidazole Derivatives
Imidazole-based compounds like clotrimazole and ketoconazole are widely used as antifungal agents. Their purification often involves reversed-phase HPLC to ensure high purity for pharmaceutical formulations.
Quantitative Data: HPLC Purification of Antifungal Imidazoles
The following table summarizes the chromatographic conditions and retention times for the separation of various antifungal imidazole derivatives.
| Compound | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
| Secnidazole | Thermo Scientific® BDS Hypersil C8 | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.2 | 1.20 | 300 | 2.63 | [8][9] |
| Omeprazole | Thermo Scientific® BDS Hypersil C8 | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.2 | 1.20 | 300 | 3.18 | [8][9] |
| Albendazole | Thermo Scientific® BDS Hypersil C8 | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.2 | 1.20 | 300 | 4.03 | [8][9] |
| Fenbendazole | Thermo Scientific® BDS Hypersil C8 | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.2 | 1.20 | 300 | 4.56 | [8][9] |
| Ketoconazole | Agilent C18 (4.6x250 mm, 5µm) | ACN: 0.05 M Ammonium Acetate (70:30, v/v), pH 6 | 1.0 | 254 | 6.48 | |
| Isoconazole | Agilent C18 (4.6x250 mm, 5µm) | ACN: 0.05 M Ammonium Acetate (70:30, v/v), pH 6 | 1.0 | 254 | 10.54 | |
| Miconazole | Agilent C18 (4.6x250 mm, 5µm) | ACN: 0.05 M Ammonium Acetate (70:30, v/v), pH 6 | 1.0 | 254 | 11.77 | |
| Clotrimazole | Fortis C18 (4.6x150 mm, 5µm) | ACN: 0.05 M Phosphate Buffer (60:40, v/v), pH 8.0 | 1.0 | 190 | ~11.8 | [12][13] |
Experimental Protocol: Purification of Clotrimazole
This protocol describes the purification of synthesized clotrimazole from a crude reaction mixture using flash column chromatography.
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel (70-230 mesh) in hexane.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 10% ethyl acetate in hexane) through it.
-
-
Sample Preparation and Loading:
-
Dissolve the crude clotrimazole product in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar mobile phase (e.g., 10% ethyl acetate/hexane).
-
Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate/hexane) to elute the clotrimazole. The synthesis of clotrimazole can yield a product with high purity (e.g., 99.932%) after purification.[14]
-
Collect fractions of approximately 10-20 mL in test tubes.
-
-
Monitoring and Product Recovery:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to obtain pure clotrimazole.
-
Application 2: Purification of Anticancer Imidazole Derivatives
Many imidazole derivatives have been developed as anticancer agents, often targeting specific signaling pathways, such as kinase inhibitors. Their purification requires methods that can separate structurally similar compounds.
Quantitative Data: HPLC Purification of Anticancer Imidazoles
The following table presents data for the HPLC analysis of imidazole-based anticancer agents.
| Compound | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
| Nilotinib | Agilent C18 (4.6x250 mm, 5µm) | ACN: 25 mM KH2PO4 (65:35, v/v), pH 4.2 | 1.2 | 265 | 5.1 | [15] |
| Sorafenib | Agilent C18 (4.6x250 mm, 5µm) | ACN: 25 mM KH2PO4 (65:35, v/v), pH 4.2 | 1.2 | 265 | 5.9 | [15] |
| Imatinib Impurity A | ACQUITY Premier CSH Phenyl-Hexyl | Gradient: Ammonium Formate (10mM, pH 3) and ACN | 0.5 | 238 | ~2.5 | |
| Imatinib | ACQUITY Premier CSH Phenyl-Hexyl | Gradient: Ammonium Formate (10mM, pH 3) and ACN | 0.5 | 238 | ~3.0 | |
| Imatinib Impurity D | ACQUITY Premier CSH Phenyl-Hexyl | Gradient: Ammonium Formate (10mM, pH 3) and ACN | 0.5 | 238 | ~4.2 |
Experimental Protocol: Purification of an Imidazole-Based Kinase Inhibitor
This protocol is a general method for the purification of a synthesized imidazole-based kinase inhibitor using flash column chromatography.
-
Preparation of the Stationary Phase:
-
Select a suitable column size based on the amount of crude product (typically a 1:30 to 1:100 ratio of crude product to silica gel by weight).
-
Pack the column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent like hexane.
-
Equilibrate the column with the starting mobile phase, which is often a low-polarity mixture (e.g., 100% dichloromethane or a hexane/ethyl acetate mixture), as determined by prior TLC analysis.[11][16]
-
-
Sample Preparation and Loading:
-
Dissolve the crude kinase inhibitor in a minimal volume of a suitable solvent (e.g., dichloromethane or chloroform).
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel and evaporate to dryness.
-
Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase. For some imidazole derivatives, a gradient elution from dichloromethane to a mixture of dichloromethane and methanol (e.g., 9.5:0.5 to 3:1) is effective.[16]
-
Gradually increase the mobile phase polarity to facilitate the elution of the target compound.
-
Collect fractions systematically and monitor the elution profile using TLC.
-
-
Monitoring and Product Recovery:
-
Spot aliquots of each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under UV light.
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Further dry the purified compound under high vacuum to remove any residual solvent.
-
Signaling Pathways Targeted by Imidazole Derivatives
Imidazole derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for drug development.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[4][17][18][19] Pyridinyl-imidazole compounds are well-known inhibitors of p38 MAPK, making this pathway a significant target for anti-inflammatory and anticancer therapies.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Method for the Quantification of Clotrimazole and Itraconazole and Study of Their Stability in a New Microemulsion for the Treatment of Sporotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. actascientific.com [actascientific.com]
- 14. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]
- 15. pcbiochemres.com [pcbiochemres.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Note: A Practical Guide to the Experimental Conversion of Free Base to Hydrochloride Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conversion of a free base, typically an amine, into its hydrochloride (HCl) salt is a fundamental and frequently employed transformation in pharmaceutical and chemical research. This process is often crucial for improving the physicochemical properties of a compound, such as enhancing stability, increasing aqueous solubility, and facilitating easier handling and purification due to the crystalline nature of many salts.[1] Amine free bases can be unstable and prone to degradation in the presence of light and air, making salt formation a critical step for long-term storage and formulation development.[2] This document provides detailed protocols for the most common methods of hydrochloride salt formation, guidance on purification, and a summary of key experimental parameters.
Experimental Protocols
Three primary methods are commonly used for the conversion of a free base to its hydrochloride salt, differing mainly in the source of hydrochloric acid employed. The choice of method depends on factors such as the solubility of the free base and the resulting salt, the desired final state of the product (e.g., anhydrous), and the scale of the reaction.
Method A: Using a Solution of HCl in an Organic Solvent
This is often the most convenient and widely used method, offering good control over the reaction. Solutions of HCl in solvents like diethyl ether, dioxane, ethanol, or isopropanol are commercially available or can be prepared.[3][4]
Protocol:
-
Dissolution: Dissolve the free base compound in a suitable minimum volume of an anhydrous organic solvent. Common choices include diethyl ether, dichloromethane (DCM), ethyl acetate, or methanol.[5][6] The selection of the solvent is critical: it must dissolve the free base but have low solubility for the resulting hydrochloride salt to ensure precipitation.[7]
-
Acidification: Cool the solution of the free base in an ice bath (0-4 °C).[3]
-
Slowly, add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise while stirring continuously.[3][6]
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.[3] The formation of a cloudy suspension is a visual indicator of salt formation.[6] Continue stirring in the ice bath for an additional 15-30 minutes after the addition is complete to maximize precipitation.
-
Isolation: Collect the precipitated salt by vacuum filtration, for example, using a Büchner funnel.[7]
-
Washing: Wash the filtered solid with a small amount of the cold, anhydrous solvent used for the reaction (e.g., diethyl ether) to remove any unreacted starting material or soluble impurities.[5][8]
-
Drying: Dry the purified salt under a vacuum to remove residual solvent.
Method B: Using Anhydrous HCl Gas
This method is the standard protocol for preparing strictly anhydrous hydrochloride salts, as it avoids the introduction of water.[2]
Protocol:
-
Setup: In a well-ventilated fume hood, set up an HCl gas generator. A common laboratory method is the slow, dropwise addition of concentrated sulfuric acid (H₂SO₄) to solid sodium chloride (NaCl) or concentrated hydrochloric acid.[2][5] The generated gas should be passed through a drying tube containing a desiccant like calcium chloride or bubbled through concentrated H₂SO₄ to remove any moisture.[2]
-
Dissolution: Dissolve the free base in a suitable anhydrous, non-polar solvent, such as toluene or diethyl ether.[2][5]
-
Gassing: Bubble the dry HCl gas slowly through the stirred solution of the free base.
-
Precipitation & Isolation: The hydrochloride salt will precipitate. Once the precipitation is complete, stop the gas flow. Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum as described in Method A.[2]
Method C: Using Aqueous Hydrochloric Acid
This is a straightforward method but is generally only suitable if the resulting salt has low solubility in water or if an anhydrous product is not required. A significant drawback is that yields can be lower due to the solubility of the hydrochloride salt in the aqueous medium.[9]
Protocol:
-
Dissolution: Dissolve the free base in a suitable organic solvent like methanol or ethanol.[5]
-
Acidification: Add a calculated volume of concentrated aqueous HCl (e.g., 37%) to the solution while stirring.[9]
-
Isolation:
-
Purification: The resulting salt may need to be recrystallized to achieve high purity.
Data Presentation: Representative Experimental Parameters
The efficiency and outcome of the salt formation are highly dependent on the specific substrate and conditions. The following table summarizes representative quantitative data for comparison across different methods. Note: These values are illustrative.
| Method | HCl Source | Solvent System | Temp (°C) | Typical Time | Typical Yield (%) | Typical Purity (%) | Notes |
| A | 2 M HCl in Diethyl Ether | Diethyl Ether | 0 - 5 | 30 min | 90 - 98 | >98 | Excellent for clean precipitation of anhydrous salt. |
| A | 4 M HCl in Dioxane | Ethyl Acetate | 0 - 5 | 30 min | 92 - 99 | >98 | Dioxane is a water scavenger, aiding anhydrous conditions. |
| B | Anhydrous HCl Gas | Toluene | 0 - 25 | 1 hour | 95 - 99 | >99 | The gold standard for anhydrous products; requires special setup.[2] |
| C | Conc. Aqueous HCl | Methanol / Water | 25 | 2 hours | 75 - 90 | >95 | Simpler procedure but yields can be lower and product is hydrated.[9] |
Visualized Workflow and Signaling Pathways
The general experimental workflow for converting a free base to its hydrochloride salt is depicted below.
References
- 1. youtube.com [youtube.com]
- 2. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sciencemadness Discussion Board - Converting Amine Sulfate into Amine Hydrochloride ? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
Application Notes and Protocols for 1H-imidazol-2-ylmethanol Hydrochloride in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1H-imidazol-2-ylmethanol Hydrochloride in antimicrobial research. While specific experimental data for this compound is limited in publicly available literature, the following information is based on the well-documented antimicrobial properties of structurally similar imidazole derivatives. The provided protocols are established methods for evaluating the antimicrobial and cytotoxic effects of imidazole-based compounds.
Introduction
Imidazole derivatives are a prominent class of heterocyclic compounds extensively studied for their broad-spectrum antimicrobial activities.[1][2][3] Their mechanism of action often involves the disruption of microbial cell membranes, interference with nucleic acid synthesis, or, particularly in fungi, the inhibition of ergosterol biosynthesis.[4] this compound, as a member of this class, holds potential as a candidate for antimicrobial drug discovery. These notes are intended to guide researchers in the preliminary evaluation of this compound.
Predicted Antimicrobial Activity
Table 1: Predicted Antifungal Activity (MIC in µg/mL) of a Structurally Similar Imidazole Derivative [1]
| Compound | Candida albicans | Aspergillus niger | Cryptococcus neoformans |
| (1-pentyl-1H-imidazol-2-yl)methanol (Predicted) | 8 - 16 | 16 - 32 | 4 - 8 |
| Fluconazole | 0.25 - 16 | >64 | 2 - 16 |
| Miconazole | 0.5 - 4 | 1 - 8 | 0.25 - 2 |
| Ketoconazole | 0.03 - 1 | 0.125 - 2 | 0.03 - 1 |
Table 2: Predicted Antibacterial Activity (MIC in µg/mL) of a Structurally Similar Imidazole Derivative [1]
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| (1-pentyl-1H-imidazol-2-yl)methanol (Predicted) | 16 - 32 | 32 - 64 | >128 |
| Ciprofloxacin | 0.25 - 1 | 0.015 - 1 | 0.25 - 4 |
| Vancomycin | 0.5 - 4 | N/A | N/A |
Proposed Mechanism of Action (Antifungal)
The primary antifungal mechanism for many imidazole derivatives involves the inhibition of the enzyme lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4] Disruption of ergosterol synthesis leads to a compromised cell membrane integrity and ultimately, fungal cell death.
Proposed antifungal mechanism of this compound.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial and cytotoxic activity of this compound. These are standard methods and can be adapted based on specific laboratory conditions and the microorganisms being tested.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of the compound against both bacteria and fungi.[1][2]
Workflow for MIC determination by broth microdilution.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer (optional)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (medium only)
Procedure:
-
Preparation of the Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO).
-
Preparation of Inoculum:
-
Bacteria: From a fresh agar plate, pick a few colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: Grow the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further, dilute in RPMI-1640 medium to obtain the desired final inoculum concentration.
-
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound's stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of any potential antimicrobial agent against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity.[1][2]
Workflow for the MTT cytotoxicity assay.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK-293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined by plotting cell viability against the compound concentration.
Conclusion
This compound belongs to a class of compounds with demonstrated antimicrobial potential. The provided application notes and protocols offer a framework for the initial in vitro evaluation of its efficacy and safety. Researchers are encouraged to adapt these methodologies to their specific needs and to conduct further in vitro and in vivo studies to fully characterize the antimicrobial profile of this compound.
References
Application of Imidazole Derivatives in Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Imidazole and its derivatives are a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their versatile chemical properties, including the ability to act as proton donors and acceptors and to coordinate with metal ions, allow them to interact with a wide array of biological targets. This has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, ranging from antimicrobial and anticancer agents to enzyme inhibitors and receptor antagonists.[1][2][3][4] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways involved in the therapeutic action of imidazole derivatives.
Data Presentation: Quantitative Activity of Imidazole Derivatives
The following tables summarize the biological activities of representative imidazole derivatives across various therapeutic areas.
Table 1: Enzyme Inhibition by Imidazole Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Assay Method |
| COX-2 Inhibitors | |||
| Imidazo[2,1-b]thiazole analog (6a) | COX-2 | 0.08 | Chemiluminescent enzyme assay |
| Imidazo[2,1-b]thiazole analog (6g) | COX-2 | 0.16 | Chemiluminescent enzyme assay |
| BRAF V600E Inhibitors | |||
| Compound 15j | BRAF V600E | 0.032 | Kinase inhibitory activity assay |
| Compound 16a | BRAF V600E | 0.035 | Kinase inhibitory activity assay |
| Compound 16d | BRAF V600E | 0.068 | Kinase inhibitory activity assay |
| Compound 15i | BRAF V600E | 0.076 | Kinase inhibitory activity assay |
Table 2: Antimicrobial Activity of Imidazole Derivatives
| Compound/Drug | Microbial Strain | MIC (µg/mL) | Method |
| Antibacterial | |||
| Imidazole Derivative HL1 | Staphylococcus aureus | 1250 | Broth Microdilution |
| Imidazole Derivative HL1 | Escherichia coli | 2500 | Broth Microdilution |
| Imidazole Derivative HL2 | Staphylococcus aureus | 625 | Broth Microdilution |
| Imidazole Derivative HL2 | Escherichia coli | 1250 | Broth Microdilution |
| Antifungal | |||
| Miconazole | Candida albicans | 0.1 - 10 | Broth Microdilution |
| Ketoconazole | Candida albicans | 0.01 - 1 | Broth Microdilution |
Table 3: Anticancer Activity of Imidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Assay Method |
| IPM714 | HCT116 (Colorectal) | 1.74 | MTT Assay |
| IPM714 | SW480 (Colorectal) | 2 | MTT Assay |
| Compound 14h | Melanoma | 1.8 | MTT Assay |
| Compound 16e | Melanoma | 1.88 | MTT Assay |
| Compound 37 | A549 (Lung) | 2.2 | MTT Assay |
| Compound 44 | MCF-7 (Breast) | 6.30 | MTT Assay |
| Compound 45 | MCF-7 (Breast) | 5.96 | MTT Assay |
Table 4: Receptor Binding Affinity of Imidazole Derivatives
| Compound/Drug | Receptor | Ki (nM) | Radioligand |
| Imidazole 24b | Cannabinoid CB1 (human) | 4 | [3H]CP-55,940 |
| Imidazole 24b | Cannabinoid CB1 (rat) | 10 | [3H]CP-55,940 |
| FUB 181 analog (6) | Histamine H3 | pKi = 7.8 | Not Specified |
| Ciproxifan analog (7) | Histamine H3 | pKi = 8.4 | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of imidazole derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of an imidazole derivative that inhibits the visible growth of a microorganism.
Materials:
-
Imidazole derivative of interest
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate sterile growth medium
-
Bacterial or fungal culture
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5]
-
-
Compound Preparation and Serial Dilution:
-
Dissolve the imidazole derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform a two-fold serial dilution of the compound stock solution in MHB across the wells of the 96-well plate.
-
-
Inoculation:
-
Add the prepared inoculum to each well containing the serially diluted compound.
-
Include a positive control (inoculum in MHB without the compound) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Result Interpretation:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Protocol 2: Cell Viability Assessment by MTT Assay
Objective: To determine the cytotoxic effect of an imidazole derivative on cancer cell lines.
Materials:
-
Imidazole derivative of interest
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazole derivative in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[6]
-
Protocol 3: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
Objective: To determine the inhibitory activity of an imidazole derivative against the COX-2 enzyme.
Materials:
-
Imidazole derivative of interest
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
Assay buffer
-
96-well microplate
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the imidazole derivative in the assay buffer.
-
-
Enzyme and Compound Incubation:
-
Add the diluted enzyme to the wells of the 96-well plate.
-
Add the different concentrations of the imidazole derivative to the respective wells.
-
Include a positive control (a known COX-2 inhibitor, e.g., celecoxib) and a negative control (enzyme with buffer and solvent).
-
Incubate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate (arachidonic acid) and the probe to all wells.
-
-
Signal Detection:
-
Immediately measure the fluorescence or absorbance kinetically over a period of time using a microplate reader.
-
-
Data Analysis:
Protocol 4: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of an imidazole derivative for a specific receptor.
Materials:
-
Imidazole derivative of interest
-
Cell membranes expressing the target receptor (e.g., histamine H1 receptor)
-
Radiolabeled ligand (e.g., [³H]-mepyramine) with high affinity for the receptor
-
Non-labeled ("cold") ligand for determining non-specific binding
-
Binding buffer
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Assay Setup:
-
In test tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled imidazole derivative.
-
For total binding, omit the unlabeled compound.
-
For non-specific binding, add a high concentration of a known cold ligand.
-
-
Incubation:
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound ligand (on the filter) from the unbound ligand (in the filtrate).
-
Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Radioactivity Measurement:
-
Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the imidazole derivative.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which imidazole derivatives exert their effects is crucial for rational drug design and development.
BRAF V600E Signaling Pathway in Melanoma and its Inhibition
The BRAF V600E mutation is a key driver in many melanomas, leading to constitutive activation of the MAPK/ERK signaling pathway and promoting cell proliferation and survival.[10][11] Imidazole-based inhibitors have been developed to target this mutated kinase.
Caption: BRAF V600E signaling pathway and its inhibition by imidazole derivatives.
Antimicrobial Mechanisms of Action
Imidazole derivatives exhibit broad-spectrum antimicrobial activity through various mechanisms. A primary mode of action for antifungal imidazoles is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[12][13] For antibacterial nitroimidazoles, the mechanism involves the reduction of the nitro group to generate reactive radicals that damage bacterial DNA.[]
Caption: Representative antimicrobial mechanisms of action of imidazole derivatives.
General Experimental Workflow for Screening Imidazole Derivatives
The following diagram illustrates a typical workflow for the initial screening and evaluation of novel imidazole derivatives as potential drug candidates.
Caption: General experimental workflow for the development of imidazole-based drugs.
References
- 1. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of histamine H3 receptor antagonistic property of simple imidazole-free derivatives: Preliminary pharmacological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzo[d]imidazole–Naphthalen-Arylmethanone Regioisomers as CB1 Ligands: Evaluation of Agonism via an Indirect Cytotoxicity-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The binding of [3H]mepyramine to histamine H1 receptors in monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Does the [3H]mepyramine binding site represent the histamine H1 receptor? Re-examination of the histamine H1 receptor with quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cannabinol derivatives: binding to cannabinoid receptors and inhibition of adenylylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 13. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Imidazole-2-methanol Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted imidazole-2-methanol compounds. The imidazole ring is a crucial scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. The introduction of a methanol group at the 2-position of the imidazole ring offers a versatile handle for further functionalization, making these compounds valuable intermediates in drug discovery and development.
Overview of Synthetic Strategies
The synthesis of substituted imidazole-2-methanol compounds can be broadly approached through two main strategies:
-
Construction of the imidazole ring with a pre-functionalized side chain: This involves classical imidazole synthesis methods like the Debus or Radiszewski synthesis, utilizing starting materials that already contain the hydroxymethyl or a protected precursor group.
-
Functionalization of a pre-formed imidazole ring: This is a more common and versatile approach that typically involves the formylation of an N-substituted imidazole at the C2-position, followed by the reduction of the resulting aldehyde to the corresponding alcohol.
This document will primarily focus on the second strategy due to its wide applicability and the commercial availability of various substituted imidazoles.
Applications in Drug Discovery
Substituted imidazole-2-methanol derivatives are valuable building blocks in the development of therapeutic agents. The imidazole core is known to interact with various biological targets, and the hydroxymethyl group provides a site for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.
Notably, imidazole derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and the PI3K/Akt/mTOR pathways. Inhibition of these pathways can disrupt tumor angiogenesis and cell proliferation.
Inhibition of VEGFR-2 Signaling Pathway
The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Imidazole-based compounds have been identified as potent inhibitors of VEGFR-2.
Inhibition of PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Imidazole-containing compounds have been shown to suppress this pathway.[1]
Experimental Protocols
The following protocols describe a general and widely applicable method for the synthesis of N-substituted imidazole-2-methanol compounds.
General Experimental Workflow
The overall synthetic strategy involves two key steps: formylation of an N-substituted imidazole and subsequent reduction of the resulting aldehyde.
Protocol 1: Synthesis of N-Substituted Imidazole-2-carboxaldehyde
This protocol outlines the formylation of an N-substituted imidazole at the C2-position using n-butyllithium and N,N-dimethylformamide (DMF).
Materials:
-
N-substituted imidazole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 - 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.2 - 1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-substituted imidazole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 - 1.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add anhydrous DMF (1.2 - 1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-substituted imidazole-2-carboxaldehyde.[2]
Protocol 2: Reduction of N-Substituted Imidazole-2-carboxaldehyde to Imidazole-2-methanol
This protocol describes the reduction of the aldehyde to the corresponding primary alcohol using sodium borohydride.
Materials:
-
N-substituted imidazole-2-carboxaldehyde (1.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve the N-substituted imidazole-2-carboxaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of deionized water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude imidazole-2-methanol.
-
If necessary, purify the product by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative data for the synthesis of various substituted imidazole-2-methanol compounds.
Table 1: Synthesis of Substituted Imidazole-2-carboxaldehydes
| Entry | N-Substituent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Methyl | 3 | 85 | [3] |
| 2 | Ethyl | 4 | 82 | - |
| 3 | Propyl | 4 | 78 | - |
| 4 | Butyl | 5 | 75 | - |
| 5 | Pentyl | 12 | 70-80 | [2] |
| 6 | Benzyl | 3 | 88 | - |
| 7 | Trityl | 1 | 87 | [3] |
Table 2: Reduction of Imidazole-2-carboxaldehydes to Imidazole-2-methanols
| Entry | N-Substituent | Reducing Agent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Methyl | NaBH₄ | 2 | 95 | - |
| 2 | Ethyl | NaBH₄ | 2 | 92 | - |
| 3 | Propyl | NaBH₄ | 2.5 | 90 | - |
| 4 | Butyl | NaBH₄ | 3 | 88 | - |
| 5 | Pentyl | NaBH₄ | 2-3 | 85-95 | [2] |
| 6 | Benzyl | NaBH₄ | 2 | 96 | - |
| 7 | Phenyl | NaBH₄ | 3 | 89 | [4] |
Table 3: Spectroscopic Data for Representative Imidazole-2-methanol Compounds
| N-Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | Reference |
| Methyl | 3.65 (s, 3H, N-CH₃), 4.60 (s, 2H, CH₂OH), 6.90 (s, 1H, Im-H), 7.05 (s, 1H, Im-H) | 33.5 (N-CH₃), 55.0 (CH₂OH), 122.0, 128.0 (Im-CH), 148.0 (Im-C2) | 3300-3400 (br, OH), 2950 (C-H), 1500 (C=N) | 112 (M⁺) | - |
| Pentyl | 0.88 (t, 3H), 1.25-1.35 (m, 4H), 1.70-1.80 (m, 2H), 4.05 (t, 2H, N-CH₂), 4.62 (s, 2H, CH₂OH), 6.95 (s, 1H, Im-H), 7.10 (s, 1H, Im-H) | 13.9, 22.3, 28.9, 29.8, 46.5 (Pentyl), 55.2 (CH₂OH), 121.5, 128.5 (Im-CH), 148.5 (Im-C2) | 3350 (br, OH), 2930, 2860 (C-H), 1490 (C=N) | 168 (M⁺) | [2] |
| Phenyl | 4.70 (s, 2H, CH₂OH), 7.10-7.50 (m, 7H, Ar-H & Im-H) | 55.8 (CH₂OH), 120.9, 126.8, 128.9, 129.5, 136.2 (Ar-C & Im-CH), 149.0 (Im-C2) | 3320 (br, OH), 3060 (Ar C-H), 1500, 1600 (C=C, C=N) | 174 (M⁺) | [4] |
Note: Spectroscopic data are representative and may vary depending on the solvent and instrument used.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of imidazole-2-carboxaldehyde | Incomplete lithiation | Ensure anhydrous conditions. Use freshly titrated n-BuLi. Increase the equivalents of n-BuLi slightly (e.g., to 1.3 eq). |
| Incomplete formylation | Use anhydrous DMF. Increase the equivalents of DMF. | |
| Product decomposition during workup | Perform the quench at low temperature. Minimize exposure to acidic conditions. | |
| Incomplete reduction to the alcohol | Insufficient reducing agent | Increase the equivalents of NaBH₄. |
| Deactivation of the reducing agent | Use fresh NaBH₄. Ensure the reaction solvent is dry. | |
| Difficult purification | Presence of unreacted starting material or byproducts | Optimize reaction conditions for higher conversion. Employ careful column chromatography with an appropriate solvent gradient. |
By following these protocols and considering the provided data, researchers can efficiently synthesize a variety of substituted imidazole-2-methanol compounds for their drug discovery and development programs.
References
- 1. Anticancer effects of imidazole nucleus in hepatocellular carcinoma cell lines via the inhibition of AKT and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 1H-imidazol-2-ylmethanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1H-imidazol-2-ylmethanol.
Troubleshooting Low Yield: A Step-by-Step Guide
Low yields in the synthesis of 1H-imidazol-2-ylmethanol can arise from various factors, from reagent quality to reaction conditions and work-up procedures. This guide provides a structured approach to identifying and resolving common issues.
Q1: My overall yield is significantly lower than expected after the two-step synthesis (formylation and reduction). Where should I start troubleshooting?
A1: A low overall yield points to issues in one or both steps of the synthesis. It is crucial to analyze the outcome of each step independently. A recommended starting point is to verify the purity of the intermediate, imidazole-2-carboxaldehyde, before proceeding to the reduction step. If the intermediate is impure or the yield is low at this stage, focus your optimization efforts on the formylation reaction first.
Q2: I suspect the formylation of imidazole using n-butyllithium and DMF is inefficient. What are the common pitfalls?
A2: The formylation of imidazole via lithiation is highly sensitive to reaction conditions. Here are the primary factors to investigate:
-
Moisture and Air Sensitivity: n-Butyllithium is highly reactive with water and oxygen. Ensure all glassware is flame-dried, and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Solvents like THF must be anhydrous. The presence of moisture will quench the n-butyllithium, leading to incomplete lithiation and consequently, low yields of the aldehyde.[1]
-
Temperature Control: The lithiation step is typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[2] Ensure your cooling bath maintains a stable, low temperature throughout the addition of n-butyllithium and DMF.
-
Reagent Quality: The quality of n-butyllithium is critical. It can degrade over time, leading to a lower actual concentration than stated on the bottle. It is advisable to titrate the n-butyllithium solution before use to determine its exact molarity. Similarly, ensure the DMF used is anhydrous.
-
Addition Rate: Slow, dropwise addition of both n-butyllithium and DMF is essential to maintain temperature control and prevent localized high concentrations of reagents, which can lead to side reactions.
Q3: The reduction of imidazole-2-carboxaldehyde with sodium borohydride is giving me a complex mixture of products and a low yield of 1H-imidazol-2-ylmethanol. What could be the problem?
A3: While sodium borohydride is a relatively mild reducing agent, several factors can lead to poor outcomes in the reduction of imidazole-2-carboxaldehyde:
-
Solvent Choice: The choice of solvent can influence the reactivity of sodium borohydride. While protic solvents like methanol or ethanol are commonly used, they can also react with the reagent over time.[3] Using a co-solvent system, such as THF/methanol, can sometimes improve results.
-
Temperature: The reduction is typically carried out at 0 °C to control the reaction rate and minimize side reactions.[4] Running the reaction at higher temperatures can lead to over-reduction or the formation of byproducts.
-
pH of the Reaction Mixture: The stability of the product and the reactivity of the reducing agent can be pH-dependent. Ensure the work-up procedure does not expose the product to harsh acidic or basic conditions for extended periods.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting aldehyde has been consumed before quenching the reaction.
Q4: My final product is a viscous oil that is difficult to purify by column chromatography. How can I improve the purification process?
A4: 1H-imidazol-2-ylmethanol is a polar compound and can be challenging to purify.[5] If you are facing difficulties with column chromatography, consider the following:
-
Alternative Purification Methods: If the product is an oil, crystallization can be attempted. Try dissolving the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, ethanol) and then slowly cooling it to induce crystallization. Seeding with a small crystal of pure product, if available, can also be effective.
-
Solvent System Optimization for Chromatography: For column chromatography of polar compounds, a more polar eluent system may be required. A gradient elution with increasing polarity (e.g., from dichloromethane to a mixture of dichloromethane and methanol) can help in separating the product from less polar impurities. Using a silica gel plug filtration to remove highly polar impurities before the main column can also be beneficial.[6]
-
Acid-Base Extraction: An aqueous wash of the organic layer during workup can help remove water-soluble impurities. An acidic wash (e.g., dilute HCl) can protonate the imidazole ring, increasing its aqueous solubility and potentially aiding in the removal of non-basic impurities. However, be cautious as the product itself might be acid-sensitive.[6]
Frequently Asked Questions (FAQs)
Q: What are the expected yields for the synthesis of 1H-imidazol-2-ylmethanol?
A: The yield can vary significantly depending on the specific protocol and reaction scale. The two-step synthesis involving formylation and reduction can provide moderate to good yields. For instance, a synthesis of a related compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, reported an overall yield of 28% over five steps, with individual steps having moderate to excellent yields.[7] A direct synthesis of 1H-imidazole-1-methanol from imidazole and paraformaldehyde has been reported with a yield of 70.9%.[8][9]
Q: Are there any common side products I should be aware of during the synthesis?
A: Yes, several side products can form, leading to a lower yield of the desired product.
-
During Formylation: Incomplete lithiation due to moisture will result in unreacted imidazole starting material. Over-lithiation or reaction at higher temperatures can lead to the formation of di-lithiated species or other byproducts.
-
During Reduction: While sodium borohydride is generally selective for aldehydes and ketones, over-reduction to the methyl group is a possibility under harsh conditions, although unlikely with NaBH4.[10] Incomplete reduction will leave unreacted imidazole-2-carboxaldehyde. The borate esters formed as byproducts of the reduction are typically removed during the aqueous work-up.[11]
Q: How can I confirm the identity and purity of my final product?
A: Standard analytical techniques should be used to confirm the structure and assess the purity of the synthesized 1H-imidazol-2-ylmethanol. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[12]
Data Presentation
Table 1: Comparison of Synthetic Methods for Imidazole-Methanol Derivatives
| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Reference |
| N-Alkylation, Formylation, and Reduction | Imidazole | 1-Bromopentane, n-BuLi, DMF, NaBH₄ | Moderate to Good | [4] |
| Multi-step synthesis from 1-acetyladamantane | 1-Acetyladamantane | n-BuLi, DMF, LiAlH₄ | 28% (overall) | [7] |
| Direct hydroxymethylation | Imidazole | Paraformaldehyde | 70.9% | [8][9] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 1H-imidazol-2-ylmethanol
Step 1: Formylation of Imidazole [2]
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude imidazole-2-carboxaldehyde by column chromatography on silica gel.
Step 2: Reduction of Imidazole-2-carboxaldehyde [4]
-
Dissolve the imidazole-2-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1H-imidazol-2-ylmethanol.
Visualizations
Caption: Troubleshooting workflow for low yield in 1H-imidazol-2-ylmethanol synthesis.
Caption: Potential side reaction pathway during the reduction of imidazole-2-carboxaldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 1H-imidazol-2-ylmethanol Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1H-imidazol-2-ylmethanol solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 1H-imidazol-2-ylmethanol?
A1: To ensure long-term stability, 1H-imidazol-2-ylmethanol should be stored as a solid in a tightly sealed container in a cool, dry, and dark place.[1] For extended storage, refrigeration at 2-8°C under an inert atmosphere such as argon or nitrogen is recommended to minimize the risk of oxidation and other forms of degradation.[1][2][3]
Q2: My 1H-imidazol-2-ylmethanol solution has changed color. What could be the cause?
A2: A change in color, such as yellowing, is often an indication of degradation, likely due to oxidation or polymerization.[1] This can be caused by exposure to air and light. To prevent this, it is crucial to store the compound under an inert atmosphere and use amber vials or containers wrapped in foil for the preparation and storage of solutions.[1] Whenever possible, prepare solutions fresh before use.[1]
Q3: I am observing unexpected peaks in my HPLC analysis. What could be the issue?
A3: The appearance of unexpected peaks in a chromatogram is a common sign that the compound has degraded.[1] This can result from improper storage or handling, or the use of reactive solvents.[1] It is advisable to review your storage conditions and ensure you are using high-purity, aprotic solvents.[1] Performing a forced degradation study can help in identifying the retention times of potential degradation products.[1]
Q4: How does pH affect the stability of 1H-imidazol-2-ylmethanol solutions?
A4: Imidazole-containing compounds can be susceptible to degradation in both acidic and basic conditions.[1][2] The imidazole ring can undergo opening under high basic conditions, while acidic conditions can lead to cleavage of substituent groups.[2] It is important to evaluate the pH of your experimental medium and run control experiments to assess the stability of the compound in your specific setup.[1]
Q5: What are the primary degradation pathways for 1H-imidazol-2-ylmethanol?
A5: The main degradation pathways for 1H-imidazol-2-ylmethanol are considered to be hydrolysis (both acidic and basic), oxidation, and photodegradation.[2] The imidazole ring and the hydroxymethyl group are the primary sites of these reactions.[2] Oxidation can lead to the formation of N-oxides, aldehydes, or carboxylic acids, while hydrolysis can result in ring opening or other structural changes.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected peaks in chromatogram (HPLC/GC) | Degradation of the compound due to improper storage or handling.[1] | 1. Review storage conditions; ensure the compound is in a tightly sealed container, protected from light, and in a cool, dry place.[1]2. Use aprotic, high-purity solvents.[1]3. Perform a forced degradation study to identify potential degradation products.[1] |
| Discoloration or change in physical appearance | Oxidation or polymerization.[1] | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen).[1]2. Avoid exposure to air and light by using amber vials.[1]3. Prepare solutions fresh before use.[1] |
| Low assay or purity results | Gradual degradation over time.[1] | 1. Re-analyze the compound against a freshly prepared standard.[1]2. Consider re-purification if degradation is confirmed.3. Review long-term storage conditions and consider aliquoting to minimize freeze-thaw cycles.[1] |
| Inconsistent experimental results | Variable stability of the compound in different experimental media.[1] | 1. Evaluate the pH of your experimental medium.[1]2. Assess for oxidative stress; consider de-gassing buffers or adding antioxidants if compatible.[1]3. Run control experiments to assess compound stability in your specific setup over time.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[2]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 1H-imidazol-2-ylmethanol in a suitable solvent such as acetonitrile or methanol.[1]
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.[1]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.[1]
-
Photodegradation: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[1]
3. Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.[1]
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for monitoring the stability of 1H-imidazol-2-ylmethanol.
1. Column and Mobile Phase Selection:
-
A C18 column is a common starting point.
-
A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
2. Method Optimization:
-
Adjust the mobile phase composition and gradient to achieve good separation between the parent peak and any degradation product peaks.
-
The flow rate and column temperature can also be optimized.
3. Detection:
-
Use a UV detector at a wavelength where 1H-imidazol-2-ylmethanol has maximum absorbance.
4. Validation:
-
The method should be validated for specificity, linearity, accuracy, and precision. The goal is to ensure that the method can accurately quantify the parent compound in the presence of its degradation products.
Data Summary
The following table summarizes the potential for degradation of 1H-imidazol-2-ylmethanol under various stress conditions, based on the chemical principles of imidazole derivatives.[2]
| Stress Condition | Potential for Degradation | Likely Degradation Products |
| Acidic Hydrolysis | Moderate | Potential ether formation |
| Basic Hydrolysis | High | Imidazole ring opening, oxidation of the alcohol |
| Oxidation | High | N-oxides, aldehydes, carboxylic acids |
| Photolysis (UV/Vis) | Moderate | Radical-mediated decomposition, colored degradants |
| Thermal (Solid State) | Low | Generally stable at ambient and moderately elevated temperatures |
Visual Diagrams
Caption: Recommended workflow for the optimal storage of 1H-imidazol-2-ylmethanol.
Caption: Potential degradation pathways for 1H-imidazol-2-ylmethanol solutions.
References
Technical Support Center: Forced Degradation Studies for 1H-imidazol-2-ylmethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 1H-imidazol-2-ylmethanol and related imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1H-imidazol-2-ylmethanol?
A1: Based on the chemical structure, which includes an imidazole ring and a hydroxymethyl group, 1H-imidazol-2-ylmethanol is susceptible to several degradation pathways. The primary routes to consider are hydrolysis (acidic and basic), oxidation, and photodecomposition.[1] The imidazole ring itself can be prone to oxidation, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid.[2]
Q2: What are the recommended storage conditions to ensure the stability of 1H-imidazol-2-ylmethanol?
A2: To maintain long-term stability, 1H-imidazol-2-ylmethanol should be stored in a cool, dry place, protected from light.[2] For extended storage, refrigeration (2-8 °C) is recommended.[1] To minimize oxidative degradation, it is best to store the compound under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[1][2]
Q3: How can I monitor the degradation of 1H-imidazol-2-ylmethanol during my experiments?
A3: A stability-indicating analytical method is essential for monitoring degradation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and effective technique.[2] This method should be capable of separating the parent 1H-imidazol-2-ylmethanol peak from any potential degradation products that are formed during the stress studies.[2]
Q4: What level of degradation should I aim for in a forced degradation study?
A4: The goal of a forced degradation study is to achieve a level of degradation that is significant enough to be detected and to produce the relevant degradation products, but not so extensive that the primary degradation pathways are obscured. An ideal range for degradation is typically between 5-20% of the active pharmaceutical ingredient (API).[1][3][4]
Q5: What should I do if I observe unexpected peaks in my HPLC chromatogram?
A5: Unexpected peaks in an HPLC chromatogram may indicate the presence of degradation products or impurities.[2] To investigate this, you should first review the storage and handling conditions of your compound to rule out any inadvertent degradation.[2] Performing a systematic forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, thermal) can help to intentionally generate and identify these potential degradation products.[2]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Compound degradation due to improper storage or handling. | 1. Verify that the compound is stored in a cool, dry, and dark environment, preferably under an inert atmosphere.[2]2. Use high-purity, aprotic solvents for sample preparation to minimize solvent-induced degradation.[2]3. Conduct a forced degradation study to systematically identify the retention times of potential degradation products.[2] |
| Discoloration or change in physical appearance | Oxidation or polymerization of the compound. | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]2. Protect the compound from exposure to light by using amber vials for storage and solution preparation.[2]3. Always prepare solutions fresh before use to minimize the risk of degradation over time.[2] |
| Low assay or purity results | Gradual degradation of the compound over time. | 1. Re-analyze the compound against a freshly prepared standard to confirm the low purity.[2]2. If degradation is confirmed, consider re-purification of the material.3. Review long-term storage conditions and consider aliquoting the compound to minimize freeze-thaw cycles.[2] |
| Inconsistent experimental results | Variable stability of the compound in different experimental media. | 1. Evaluate the pH of your experimental medium, as imidazole compounds can be susceptible to degradation at acidic or basic pH.[2]2. Assess the potential for oxidative stress in your experiment and consider de-gassing buffers or using antioxidants if compatible with your system.[2]3. Run control experiments to assess the stability of the compound in your specific experimental setup over the time course of the experiment.[2] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a typical approach for conducting a forced degradation study on 1H-imidazol-2-ylmethanol. The goal is to induce 5-20% degradation.[1]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve 1H-imidazol-2-ylmethanol in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[2]
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C and monitor at various time points (e.g., 0, 4, 8, 12, 24 hours).[2]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C and monitor at various time points.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and monitor at various time points.[2]
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.[2]
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[2]
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.[1]
-
Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.[2]
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent compound from its degradation products.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH 3.2) and an organic solvent (e.g., methanol or acetonitrile).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength determined from the UV spectrum of the parent compound (typically around 210-230 nm for imidazoles).[1]
Data Presentation
The following table summarizes hypothetical experimental conditions and potential outcomes for forced degradation studies, based on protocols for structurally similar compounds.[1]
| Stress Condition | Reagent/Stress | Temperature | Duration | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Potential for imidazole ring opening |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Imidazole ring opening, oxidation of the alcohol |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | N-oxides, aldehydes, carboxylic acids |
| Thermal (Solid) | Dry Heat | 80°C | 48 hours | Generally stable |
| Thermal (Solution) | Heat | 60°C | 24 hours | Minimal degradation expected |
| Photolysis | UV/Vis Light | Ambient | Per ICH Q1B | Radical-mediated decomposition, colored degradants |
Visualizations
References
How to handle streaking in column chromatography of amine products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of product streaking during column chromatography of amines.
Troubleshooting Guide: Streaking of Amine Products
Streaking, or tailing, is a frequent problem in the purification of amine-containing compounds on silica gel, leading to poor separation and reduced purity. This guide provides a systematic approach to diagnosing and resolving this issue.
Issue: My amine product is streaking on the silica gel column.
This is often characterized by elongated or asymmetrical peaks, where the back end of the peak is drawn out.
Primary Cause:
The most common reason for the streaking of amines on a standard silica gel column is the strong interaction between the basic amine compounds and the acidic silanol groups (Si-OH) on the surface of the silica gel. These acidic sites can protonate the basic amines, leading to strong ionic interactions that cause the compounds to bind too strongly to the stationary phase. This results in poor peak shape and streaking.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for streaking in amine column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of amine streaking on a silica gel column?
A1: The primary cause is the acid-base interaction between the basic amine analyte and the acidic silanol groups on the silica gel surface. This strong interaction leads to a non-uniform elution process, resulting in tailing or streaking of the compound band.
Q2: How does adding a basic modifier like triethylamine (TEA) to the mobile phase prevent streaking?
A2: Adding a small amount of a basic modifier, such as triethylamine or ammonia, helps to "deactivate" the acidic silanol groups on the silica surface.[1] The basic modifier competes with the amine product for these acidic sites, thereby minimizing the strong interactions that cause streaking.[1] This results in sharper, more symmetrical peaks and improved separation.
Q3: What concentration of triethylamine should I use?
A3: The optimal concentration of triethylamine can vary depending on the specific amine and the solvent system. A good starting point is typically 0.1-1% (v/v) of TEA in the eluent.[2] It is often beneficial to start with a low concentration and gradually increase it while monitoring the separation by thin-layer chromatography (TLC). For particularly problematic separations, concentrations up to 3% may be necessary.[1]
Q4: Are there any downsides to using triethylamine?
A4: While effective, triethylamine is volatile and has a strong odor, so it should be handled in a well-ventilated fume hood. It is also basic and can potentially react with very sensitive functional groups in your molecule. Additionally, removing the final traces of TEA from the purified product may require extra purification steps, such as an acidic wash during workup or co-evaporation with a solvent.
Q5: Besides adding a mobile phase modifier, what other strategies can I use to reduce amine streaking?
A5: Several other strategies can be effective:
-
Adjusting the Mobile Phase pH: Using a mobile phase with a higher pH can help to keep the amine compounds in their neutral, un-ionized form, which reduces their affinity for the acidic silica surface and minimizes streaking.[1]
-
Using an Alternative Stationary Phase: For amines that are particularly prone to streaking, switching to a different stationary phase can be a very effective solution.[3] Good alternatives to silica gel include:
-
Amine-functionalized silica: These columns have basic properties and provide better peak shapes for basic analytes.[4][5]
-
Alumina (basic or neutral): Alumina is a basic stationary phase and can be an excellent choice for the purification of basic compounds.[6]
-
Deactivated silica gel: Silica gel can be "deactivated" by treating it with a base prior to packing the column, which reduces the acidity of the surface.[7]
-
Q6: Can I use an acidic modifier to prevent amine streaking?
A6: While it may seem counterintuitive, adding an acid is generally not recommended for preventing the streaking of basic amines on silica gel. An acidic mobile phase will protonate the amine, increasing its polarity and potentially worsening the streaking or causing the compound to bind irreversibly to the silica.
Quantitative Data Summary
While specific quantitative improvements in peak symmetry and resolution are highly dependent on the particular amine and chromatographic conditions, the following table summarizes the recommended concentrations of common basic modifiers used to mitigate streaking.
| Modifier | Typical Concentration Range | Notes |
| Triethylamine (TEA) | 0.1% - 3% (v/v) in the eluent | A good starting point is 1%. The concentration should be optimized using TLC.[1][2] |
| Ammonia | A few drops in the eluting solvent | Often used as a solution in methanol (e.g., 1-10% ammonia in methanol) which is then added to the mobile phase. |
| Pyridine | Used as a competing base in the mobile phase | Less common than TEA but can be effective. |
Experimental Protocols
Protocol 1: Column Chromatography of an Amine Product using a Triethylamine-Modified Mobile Phase
Objective: To purify a basic amine product while minimizing streaking on a silica gel column.
Materials:
-
Crude amine product
-
Silica gel (for flash chromatography)
-
Solvents for the mobile phase (e.g., hexanes, ethyl acetate)
-
Triethylamine (TEA)
-
Glass column, collection tubes, and other standard chromatography equipment
Methodology:
-
Develop a Solvent System: Using thin-layer chromatography (TLC), identify a suitable mobile phase that provides a good retention factor (Rf) of approximately 0.2-0.3 for the desired amine product. Test various concentrations of TEA (e.g., 0.5%, 1%, 2% v/v) in the chosen solvent system to find the concentration that results in the most symmetrical spot on the TLC plate.
-
Prepare the Mobile Phase: Prepare a sufficient volume of the optimized mobile phase, including the determined concentration of TEA.
-
Pack the Column: Pack the chromatography column with silica gel using the prepared mobile phase. Ensure the column is packed uniformly to avoid channeling.
-
Equilibrate the Column: Run at least two to three column volumes of the mobile phase through the packed column to ensure it is fully equilibrated with the triethylamine.
-
Load the Sample: Dissolve the crude amine product in a minimum amount of the mobile phase or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elute the Column: Begin eluting the column with the triethylamine-containing mobile phase, collecting fractions.
-
Monitor the Elution: Monitor the fractions by TLC to identify those containing the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Further purification steps, such as an acidic wash, may be necessary to remove residual TEA.
Protocol 2: Preparation of Deactivated Silica Gel
Objective: To reduce the acidity of silica gel to minimize interactions with basic amine products.
Materials:
-
Silica gel
-
Triethylamine (TEA) or Ammonia solution
-
An appropriate solvent (e.g., hexane or the mobile phase for the column)
Methodology:
-
Slurry Preparation: In a fume hood, create a slurry of the required amount of silica gel in the chosen solvent.
-
Addition of Base: While stirring the slurry, add a small amount of triethylamine (approximately 1 mL of TEA per 100 g of silica gel) or an ammonia solution.[8]
-
Equilibration: Stir the slurry for about 30 minutes to allow the base to neutralize the acidic sites on the silica gel.
-
Column Packing: Pack the column with the deactivated silica gel slurry as you would normally.
-
Washing (Optional but Recommended): Before loading the sample, you can wash the packed column with the mobile phase to remove any excess, unbound base. A protocol for this involves flushing a packed column with a 5% triethylamine-hexane solution followed by flushing with hexane to remove excess triethylamine.[9]
-
Proceed with Chromatography: The column is now ready for sample loading and elution. It is often still beneficial to include a small amount of the same base in the mobile phase during the chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Side reactions of the imidazole ring during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of imidazole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-alkylation of imidazole?
The most prevalent side reaction during N-alkylation is the formation of a dialkylated imidazolium salt.[1] This occurs because the mono-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent. This is particularly common when an excess of the alkylating agent is used or at elevated reaction temperatures.[1] Another challenge is achieving regioselectivity, as alkylation can occur at either the N-1 or N-3 position of the imidazole ring, potentially leading to a mixture of isomers.[2]
Q2: How can I prevent over-alkylation and control regioselectivity during N-alkylation?
Several strategies can be employed to minimize side reactions:
-
Stoichiometry Control: Carefully control the reactant stoichiometry. Using a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize dialkylation.[1]
-
Slow Addition: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]
-
Choice of Base and Solvent: The choice of base and solvent can significantly influence the reaction. Strong bases like NaH in a polar aprotic solvent like THF can favor N-1 alkylation in some cases.[1] Carbonates such as Cs₂CO₃ are also reported to be highly effective.[1]
-
Protecting Groups: For complex syntheses requiring high regioselectivity, using a protecting group on one of the nitrogen atoms is a reliable strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is one such example that can direct substitution to the desired position.[1]
Q3: What are the typical side reactions in the Debus-Radziszewski imidazole synthesis?
The Debus-Radziszewski synthesis, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia, can suffer from poor yields and several side reactions.[3][4] These include the reverse Aldol condensation and the formation of oxazole byproducts.[3] The reaction conditions, such as the choice of solvent and catalyst, can significantly impact the outcome. For instance, using acetic acid as a solvent with a triamine can lead to the protection of other amine groups by acetate, preventing the desired multiple imidazole formations.
Q4: How stable is the imidazole ring under acidic and basic conditions?
The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[5][6][7]
-
Acidic Conditions: The imidazole ring is generally stable in acidic media. It can be protonated to form a stable imidazolium salt.[8][9] However, prolonged exposure to strong acids can influence its electronic properties.[8]
-
Basic Conditions: Imidazole-containing compounds can be susceptible to base-mediated degradation, which may involve ring-opening reactions.[8] The proton on the N-1 nitrogen is acidic (pKa ≈ 14.5) and can be removed by a strong base.[5][10]
Q5: What are the main challenges in metal-catalyzed cross-coupling reactions involving imidazoles?
Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, are powerful tools for C-C bond formation. However, challenges can arise when using imidazole derivatives. A key issue is the potential for the nitrogen atoms in the imidazole ring to coordinate with the metal catalyst, which can deactivate it. Furthermore, the development of efficient catalysts for these reactions is an ongoing area of research, with a focus on moving from expensive palladium catalysts to more abundant first-row transition metals like nickel and copper.[11][12] The stability and reactivity of the coupling partners are also critical; for example, aryl tosylates and mesylates are more stable but less reactive than aryl triflates.[13]
Troubleshooting Guides
Guide 1: Low Yield in N-Alkylation of Imidazole
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Low reactivity of the alkylating agent. | The reactivity of alkyl halides is in the order I > Br > Cl. If using an alkyl chloride, consider switching to the corresponding bromide or iodide.[1] |
| Inappropriate base or solvent. | Use a strong base like NaH or an effective carbonate like Cs₂CO₃. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally recommended.[1] | |
| Low reaction temperature. | Gentle heating may be necessary for less reactive alkylating agents.[1] | |
| Formation of multiple products | Lack of regioselectivity. | Employ a protecting group strategy to block one of the nitrogen atoms. The choice of base and solvent can also influence the isomeric ratio.[1] |
| Over-alkylation (dialkylation). | Use a slight excess of the imidazole. Add the alkylating agent slowly to the reaction mixture.[1] |
Guide 2: Poor Yield in Debus-Radziszewski Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of desired imidazole | Side reactions dominating. | Optimize reaction conditions. Consider alternative catalysts; for example, a low-melting mixture of urea–ZnCl₂ has been shown to give excellent yields.[4] Lactic acid has also been used as an efficient and biodegradable catalyst.[4] |
| Reverse Aldol condensation or oxazole formation. | Modify the reaction temperature and time. Explore microwave-assisted synthesis, which has been shown to improve yields in some cases.[5] | |
| Incomplete reaction | Insufficient reaction time or temperature. | Increase the reaction time or temperature. Monitor the reaction progress using techniques like TLC. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Imidazole
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the imidazole (1.1 equivalents) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Deprotonation: Add a base (e.g., NaH, 1.1 equivalents, or K₂CO₃, 2.0 equivalents) portion-wise to the solution at 0 °C. Allow the mixture to stir for 30 minutes.
-
Alkylation: Add the alkylating agent (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive alkylating agents.[1]
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.[1]
-
Work-up: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Visualizations
Caption: Side reaction pathway leading to dialkylation during N-alkylation of imidazole.
Caption: Simplified workflow of the Debus-Radziszewski imidazole synthesis highlighting potential side product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. tsijournals.com [tsijournals.com]
- 8. benchchem.com [benchchem.com]
- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Issues with incomplete imine formation in synthesis protocols
Welcome to the technical support center for imine synthesis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the formation of imines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my imine formation reaction showing low or no conversion?
Incomplete imine formation is a frequent issue and can be attributed to several factors. The reaction is a reversible equilibrium between the carbonyl compound, the primary amine, the imine, and water.[1][2] To achieve high yields, the equilibrium must be shifted towards the product.
Troubleshooting Steps:
-
Water Removal: The most critical factor is the removal of water as it is formed.[1][2] If water is not removed, the reverse reaction (hydrolysis of the imine) will occur, leading to low yields.[1][3]
-
Catalysis: The reaction is often catalyzed by acid.[1] The optimal pH is typically around 4-5.[3][4] At a pH that is too low, the amine nucleophile will be protonated and rendered non-reactive.[3][5] At a pH that is too high, the protonation of the carbinolamine intermediate, a key step for water elimination, is inefficient.[3][5]
-
Steric Hindrance: Bulky substituents on either the aldehyde/ketone or the amine can significantly slow down the reaction rate.[1][6]
-
Electronic Effects: Electron-withdrawing groups on the carbonyl compound can increase its electrophilicity and accelerate the reaction, while electron-donating groups can have the opposite effect.[7]
2. How can I effectively remove water from my reaction?
There are several common methods to remove water and drive the imine formation to completion. The choice of method depends on the reaction scale, the boiling points of the reactants and solvent, and the stability of the product.
Methods for Water Removal:
| Method | Description | Advantages | Disadvantages |
| Dean-Stark Apparatus | Azeotropic removal of water with a suitable solvent (e.g., toluene, benzene). The water is collected in a side trap.[1][2] | Highly effective for large-scale reactions. | Requires heating, which may not be suitable for heat-sensitive compounds. The solvent must form an azeotrope with water. |
| Molecular Sieves | Anhydrous inorganic solids (e.g., 3Å or 4Å) that trap water molecules in their pores.[1][8] | Easy to use, suitable for small-scale reactions and heat-sensitive compounds. | Can be less efficient than a Dean-Stark trap for large amounts of water. Sieves must be properly activated (dried) before use.[8] |
| Anhydrous Salts | Hygroscopic salts like anhydrous MgSO₄ or Na₂SO₄ can be added to the reaction mixture.[1][9] | Simple and inexpensive. | Generally less efficient than molecular sieves or a Dean-Stark trap. |
| Dehydrating Agents | Reagents like tetraethyl orthosilicate (Si(OEt)₄) can be used to scavenge water.[1] | Can be very effective. | May introduce byproducts that need to be removed during workup. |
3. My reaction is still slow even with a dehydrating agent. Should I use a catalyst?
Yes, acid catalysis can significantly accelerate the rate of imine formation.[1] However, the amount and type of acid must be carefully chosen.
Guidelines for Catalysis:
-
Optimal pH: Aim for a pH of approximately 4-5 for optimal reaction rates.[3][4]
-
Common Acid Catalysts:
-
p-Toluenesulfonic acid (p-TsOH)
-
Acetic acid (AcOH)
-
Lewis acids such as TiCl₄ or ZnCl₂ can also be effective, particularly for hindered ketones.
-
-
Monitoring pH: If possible, monitor the pH of the reaction mixture. If the reaction is too acidic, the amine starting material can become fully protonated, rendering it non-nucleophilic and stopping the reaction.[3][5]
Experimental Protocol: General Procedure for Acid-Catalyzed Imine Formation
-
To a solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., toluene, methanol), add the primary amine (1.0-1.2 equiv).
-
Add a catalytic amount of an acid catalyst (e.g., 0.01-0.05 equiv of p-TsOH).
-
If using a Dean-Stark apparatus, heat the reaction to reflux and monitor the collection of water.
-
If using molecular sieves, add activated 3Å or 4Å molecular sieves (typically 10-20% by weight of the limiting reagent) to the reaction mixture and stir at the desired temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]
-
Upon completion, quench the reaction (if necessary), filter off any solids, and purify the product.
4. How do I monitor the progress of my imine formation reaction?
Regularly monitoring your reaction is crucial to determine the optimal reaction time and to avoid the formation of side products.
Monitoring Techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to follow the reaction.[10]
-
Spot the starting aldehyde/ketone, the amine, and the reaction mixture on the same TLC plate.
-
As the reaction progresses, the spot corresponding to the starting material will diminish, and a new spot for the imine product will appear.[10]
-
A co-spot (a lane where both the starting material and reaction mixture are spotted) can help to confirm the consumption of the starting material.[12]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring the reaction.[11]
Experimental Protocol: Monitoring Imine Formation by TLC
-
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
On a TLC plate, spot the starting aldehyde, the starting amine, and a sample of the reaction mixture.
-
Develop the plate and visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate or 2,4-dinitrophenylhydrazine stain for carbonyls).[10]
-
The reaction is complete when the spot of the limiting starting material is no longer visible.[10]
5. I have confirmed product formation, but I am struggling with purification. What are the best methods to purify my imine?
Imines can be sensitive to hydrolysis, especially on acidic stationary phases like silica gel.[13] Therefore, purification requires careful consideration.
Purification Strategies:
-
Crystallization: If the imine is a solid, recrystallization is often the best method for purification.
-
Distillation: For liquid imines, distillation under reduced pressure can be effective, provided the compound is thermally stable.
-
Column Chromatography:
-
Silica Gel: If using silica gel, it is often necessary to neutralize its acidity by adding a small amount of a base, such as triethylamine (1-2%), to the eluent.[13][14]
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive imines.[15][16]
-
Solvent System: The choice of eluent should be optimized by TLC to achieve good separation between the imine and any remaining starting materials or byproducts.
-
Experimental Protocol: Purification of an Imine using Deactivated Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the chosen non-polar solvent of your eluent system.
-
Add 1-2% triethylamine to the eluent mixture.
-
Pack the column with the silica gel slurry.
-
Dissolve the crude imine in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the prepared solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualized Workflows and Logic
Caption: A typical experimental workflow for imine synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Imine [chemeurope.com]
- 3. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ACP - Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification [acp.copernicus.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 9. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. How To [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Best Practices for Storing and Handling Imidazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the storage, handling, and troubleshooting of experiments involving imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid imidazole derivatives?
A1: Solid imidazole derivatives should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is generally between 15–25 °C.[1][2] It is crucial to protect them from moisture and direct sunlight.[3]
Q2: How should I prepare and store imidazole solutions?
A2: Imidazole is highly soluble in water and other polar solvents.[4][5] Aqueous solutions of imidazole can be sterilized by autoclaving. Once prepared, these solutions are stable for at least two years when stored at 2-8 °C and protected from light.[6]
Q3: What are the primary safety precautions to take when handling imidazole derivatives?
A3: Imidazole and its derivatives can be corrosive and may cause skin burns and eye damage.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.
Q4: My imidazole derivative is showing low bioactivity in my assay. What are the possible causes and how can I troubleshoot this?
A4: Low bioactivity can stem from several factors:
-
Poor Solubility: Visually inspect your solutions for any precipitates. If solubility is an issue, consider using a co-solvent like DMSO, but be mindful of its final concentration in the assay.
-
Compound Instability: Imidazole derivatives can be susceptible to degradation at non-neutral pH, elevated temperatures, or upon exposure to light. It is advisable to conduct stability studies under your specific assay conditions using techniques like HPLC or LC-MS to check for degradation products.
-
Compound Aggregation: Some derivatives can form aggregates, leading to non-specific activity. Including a small amount of a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer can help mitigate this.
-
Metal Chelation: The imidazole ring can chelate metal ions, which might be essential for your target's activity. Using high-purity reagents and buffers can minimize trace metal contamination.
Troubleshooting Guides
Issue 1: High Variability Between Experimental Replicates
High variability in assays with imidazole compounds can often be traced back to issues with compound solubility or aggregation.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect stock solutions and assay plates for precipitates. 2. Perform a solubility test by preparing serial dilutions in the assay buffer and checking for turbidity. 3. If solubility is low, consider using a co-solvent (e.g., DMSO) or a solubility-enhancing formulation. |
| Compound Aggregation | 1. Perform a detergent counter-screen by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. A significant reduction in activity suggests aggregation. 2. Use Dynamic Light Scattering (DLS) to directly detect aggregates in your compound solution. |
Issue 2: Inconsistent or No Activity of Test Compound
If your positive control is working but your imidazole test compound shows inconsistent or no activity, consider the following:
| Possible Cause | Troubleshooting Steps |
| Compound Instability | 1. Conduct a time-course stability study by incubating the compound in the assay buffer for the duration of the experiment. 2. Analyze the sample at different time points using HPLC or LC-MS to detect degradation. 3. Optimize buffer pH and temperature to enhance stability. |
| Metal Chelation | 1. Perform metal ion competition experiments by adding a known chelating agent to see if it mimics the effect of your compound. 2. Use high-purity water and reagents to minimize trace metal contamination. |
| Assay Interference | 1. Run control experiments without the biological target to check for direct interaction of the compound with the assay's detection system. 2. Confirm any positive hits with an orthogonal assay that uses a different detection method. |
Quantitative Data
Table 1: Solubility of Imidazole in Various Solvents
The following table summarizes the solubility of imidazole in different solvents at 20 °C.
| Solvent | Solubility ( g/100 g) |
| Water | 241 |
| Ethanol | Highly Soluble |
| Diethyl Ether | Soluble |
| Acetone | Soluble |
| Pyridine | Soluble |
| Benzene | Slightly Soluble |
Data compiled from Alfa Chemistry.[5]
Table 2: Recommended Imidazole Concentrations for His-tag Protein Purification
The optimal imidazole concentrations can be protein-dependent, but the following ranges are a good starting point for purification using Ni-NTA resin.
| Buffer | Imidazole Concentration (mM) | Purpose |
| Binding/Wash Buffer | 20 - 40 | To reduce non-specific binding of contaminating proteins.[7] |
| Elution Buffer | 250 - 500 | To competitively elute the His-tagged protein from the resin.[7][8] |
Experimental Protocols
Protocol 1: His-tagged Protein Purification using Imidazole Gradient
This protocol outlines a general procedure for purifying a His-tagged protein using immobilized metal affinity chromatography (IMAC) with an imidazole gradient.
Materials:
-
Cell lysate containing the His-tagged protein
-
Ni-NTA affinity resin
-
Binding Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 20 mM imidazole, pH 7.4
-
Wash Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 40 mM imidazole, pH 7.4
-
Elution Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 500 mM imidazole, pH 7.4
-
Chromatography column
Procedure:
-
Column Preparation: Equilibrate the Ni-NTA resin with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the clarified cell lysate onto the column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with Elution Buffer. This can be done in a single step or by applying a linear gradient of imidazole (e.g., 40 mM to 500 mM) to separate the target protein from any remaining contaminants.
-
Fraction Collection: Collect the eluted fractions and analyze them by SDS-PAGE to identify the fractions containing the purified protein.
-
Imidazole Removal: If necessary, remove the imidazole from the purified protein solution by dialysis or buffer exchange chromatography.
Protocol 2: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of an imidazole derivative against a target enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Assay buffer (optimized for enzyme activity and stability)
-
Imidazole derivative stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the imidazole derivative in the assay buffer.
-
Enzyme Reaction Setup: In a 96-well plate, add the enzyme and the imidazole derivative at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubation: Incubate the enzyme with the compound for a defined period (e.g., 15 minutes) at a controlled temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Measure the rate of product formation or substrate consumption over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: A generalized experimental workflow for an enzyme inhibition assay.
Caption: Simplified signaling pathways modulated by some anticancer imidazole derivatives.[9]
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. Imidazole [sorachim.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Purification of Histidine-Tagged Recombinant Proteins Using Ni Sepharose® High Performance [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 1H-imidazol-2-ylmethanol and its Degradation Products by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of degradation products of 1H-imidazol-2-ylmethanol using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 1H-imidazol-2-ylmethanol?
A1: Based on the chemical structure of 1H-imidazol-2-ylmethanol, which contains an imidazole ring and a primary alcohol functional group, the most probable degradation pathways include oxidation, hydrolysis (under acidic and basic conditions), and photodegradation.[1][2][3]
-
Oxidation: The imidazole ring and the methanol group are susceptible to oxidation.[3][4] This can lead to the formation of N-oxides, or oxidation of the methanol group to an aldehyde (1H-imidazole-2-carbaldehyde) and subsequently to a carboxylic acid (1H-imidazole-2-carboxylic acid).[1]
-
Hydrolysis: While the imidazole ring is generally stable to hydrolysis, extreme pH conditions can potentially lead to ring opening.[1]
-
Photodegradation: Exposure to UV or visible light can induce photolytic degradation, potentially leading to the formation of various radical-mediated decomposition products.[1][4]
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing 1H-imidazol-2-ylmethanol. What could they be?
A2: Unexpected peaks in your chromatogram are likely either impurities from the synthesis of 1H-imidazol-2-ylmethanol or degradation products formed during storage or sample preparation. To identify these peaks, a systematic approach is recommended. First, review the storage conditions of your compound; improper storage can lead to degradation.[3] Second, consider the possibility of impurities in your solvents, even in HPLC-grade methanol, which can sometimes contain trace levels of formaldehyde that can react with the analyte.[5] A forced degradation study is a definitive way to intentionally generate and identify potential degradation products.[6][7]
Q3: What type of HPLC column is best suited for analyzing 1H-imidazol-2-ylmethanol and its degradation products?
A3: A reversed-phase C18 or C8 column is a common and effective choice for the separation of imidazole derivatives and their degradation products.[1][8][9] Given that 1H-imidazol-2-ylmethanol is a polar compound, you might encounter challenges with retention on standard C18 columns.[10] In such cases, using a column with a polar endcapping or a polar-embedded stationary phase can improve retention and peak shape. Alternatively, ion-pair chromatography could be employed.
Q4: How can I confirm the identity of the degradation products?
A4: The most powerful technique for identifying degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[4][11] High-resolution mass spectrometry (HRMS) will provide accurate mass measurements, allowing you to determine the elemental composition of the degradation products.[11] Tandem mass spectrometry (MS/MS) experiments can then be used to fragment the degradation product ions, providing structural information that, when compared to the fragmentation of the parent compound, can help elucidate the structure of the degradant.[11]
Troubleshooting Guide
Issue 1: Poor peak shape (tailing or fronting) for 1H-imidazol-2-ylmethanol.
-
Question: My peak for 1H-imidazol-2-ylmethanol is tailing significantly. What is the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like imidazoles on silica-based reversed-phase columns is often due to interactions with residual acidic silanol groups on the stationary phase.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH < 3) will protonate the silanol groups, reducing their interaction with the protonated analyte.[12]
-
Solution 2: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[12]
-
Solution 3: Use a Different Column: Employ a column with a highly deactivated, end-capped stationary phase or a column specifically designed for the analysis of basic compounds.[12]
-
Issue 2: Unstable retention times.
-
Question: The retention time for my main peak is shifting between injections. What should I check?
-
Answer: Fluctuating retention times can be caused by several factors.
-
Solution 1: Check the Pumping System: Ensure your HPLC pump is delivering a consistent and precise flow rate. Check for leaks in the pump heads or seals.[13] Air bubbles in the mobile phase can also cause fluctuations; ensure your solvents are properly degassed.[12]
-
Solution 2: Ensure Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before each injection, especially when using a gradient or after the system has been idle.[13] A minimum of 10 column volumes is recommended for equilibration.[13]
-
Solution 3: Control Temperature: Variations in ambient temperature can affect retention times. Using a column oven will ensure a stable and consistent temperature for your analysis.[13]
-
Issue 3: Ghost peaks appearing in the chromatogram.
-
Question: I am seeing small, unexpected "ghost" peaks in my chromatograms, especially during gradient runs. Where are they coming from?
-
Answer: Ghost peaks are often due to contamination in the mobile phase or carryover from previous injections.
-
Solution 1: Use High-Purity Solvents: Ensure you are using high-purity, HPLC-grade solvents and freshly prepared mobile phases. Contaminants in the weaker solvent can accumulate on the column and elute as the organic solvent concentration increases during a gradient.
-
Solution 2: Implement a Needle Wash: If you suspect carryover from the autosampler, program a needle wash with a strong solvent between injections to clean the injector needle and port.[14]
-
Solution 3: Use a Guard Column: A guard column can help trap strongly retained impurities from the sample, preventing them from reaching the analytical column and appearing in subsequent runs.[10]
-
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and develop a stability-indicating analytical method.[1][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][15]
-
Preparation of Stock Solution: Prepare a stock solution of 1H-imidazol-2-ylmethanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.[3]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours.[3]
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.[3]
-
Photolytic Degradation: Expose the solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples. For acid and base hydrolysis samples, neutralize them before dilution.[1] Dilute all stressed samples with the mobile phase to a suitable concentration for HPLC analysis.
HPLC Method for Analysis of 1H-imidazol-2-ylmethanol and Degradation Products
This is a general-purpose starting method that may require optimization.
-
HPLC System: An HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) %B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm (or a wavelength determined by the UV spectrum of the parent compound).[1]
-
Injection Volume: 10 µL.
Data Presentation
Quantitative data from your forced degradation studies should be summarized in a clear and organized manner to track the formation of degradation products and the loss of the parent compound.
Table 1: Summary of Forced Degradation Results for 1H-imidazol-2-ylmethanol
| Stress Condition | % Assay of 1H-imidazol-2-ylmethanol | Number of Degradation Products | % Area of Major Degradant |
|---|---|---|---|
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | |||
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | |||
| Oxidation (3% H₂O₂, RT, 24h) | |||
| Thermal (Solid, 80°C, 48h) |
| Photolytic (ICH Q1B) | | | |
Table 2: Chromatographic and Mass Spectrometric Data for Potential Degradation Products
| Peak | Retention Time (min) | Proposed Structure | Molecular Formula | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) |
|---|---|---|---|---|---|
| 1H-imidazol-2-ylmethanol | 1H-imidazol-2-ylmethanol | C₄H₆N₂O | |||
| DP-1 | |||||
| DP-2 |
| DP-3 | | | | | |
Visualizations
Caption: Potential degradation pathways for 1H-imidazol-2-ylmethanol.
Caption: A workflow for forced degradation and impurity identification.
Caption: A logical flowchart for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. mdpi.com [mdpi.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. ijnrd.org [ijnrd.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
How to address discoloration of imidazole solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter discoloration in their imidazole solutions.
Troubleshooting Guide
Discoloration of imidazole solutions, typically presenting as a yellow to brownish tint, is a common issue that can raise concerns about the solution's integrity and performance in sensitive experiments. This guide provides a systematic approach to identifying the cause and implementing a solution.
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored imidazole solutions.
Frequently Asked Questions (FAQs)
Q1: Why has my imidazole solution turned yellow?
A1: The yellowing of imidazole solutions is typically a result of chemical degradation. The primary causes are:
-
Oxidative Degradation: Imidazole can undergo oxidation, especially during long-term storage when exposed to air.[1]
-
Photodegradation: The imidazole ring is sensitive to light and can degrade upon exposure, leading to colored byproducts.[2]
-
Heat-Induced Degradation: Autoclaving imidazole solutions can accelerate degradation and cause them to turn yellow. This effect can be exacerbated by the presence of other components in the buffer, such as glycerol.
-
Low-Purity Imidazole: Using a lower grade of imidazole powder can introduce impurities that contribute to discoloration.
Q2: Is a yellowed imidazole solution still usable for my experiments, such as His-tagged protein purification?
A2: For many applications, such as the elution of His-tagged proteins from affinity columns, a slightly yellowed imidazole solution may still be effective. However, there are important considerations:
-
Interference with Spectrophotometry: The colored degradation products can absorb UV light, which will interfere with protein quantification at 280 nm.
-
Unknown Effects on Protein Stability: The degradation products are not well characterized and could potentially affect the stability or activity of your protein of interest.
-
Critical Applications: For sensitive downstream applications, such as crystallography or functional assays, it is highly recommended to use a fresh, colorless imidazole solution.
Q3: How can I prevent my imidazole solutions from discoloring?
A3: To maintain the quality of your imidazole solutions, follow these best practices:
-
Use High-Purity Imidazole: Start with a high-purity grade of imidazole powder.
-
Proper Storage: Store both the powder and the prepared solutions at 2-8°C and protected from light.
-
Sterilization Method: Instead of autoclaving, sterilize your imidazole solutions by filtering them through a 0.22 µm filter.
-
Prepare Fresh Solutions: For critical experiments, it is always best to prepare fresh imidazole solutions.
Q4: Can I remove the yellow color from my imidazole solution?
A4: Yes, it is possible to decolorize an imidazole solution using activated charcoal. This method adsorbs the colored impurities. However, it's important to note that this process may not remove all degradation byproducts, and it is generally recommended for non-critical applications. See the experimental protocol below for a detailed method.
Quantitative Data on Imidazole Stability
| pH | Half-life at 1.0 µg/mL (days) | Half-life at 2.0 µg/mL (days) |
| 4.0 | 18.35 | 19.17 |
| 7.0 | 22.60 | 25.10 |
| 9.2 | 15.80 | 16.60 |
| Data from a study on the degradation of the imidazole fungicide Prochloraz.[1][3] |
DOT Script for Signaling Pathway of Imidazole Degradation:
Caption: Simplified pathway of imidazole degradation leading to discoloration.
Experimental Protocols
Protocol for Decolorizing Imidazole Solutions with Activated Charcoal
This protocol describes a method for removing colored impurities from a discolored imidazole solution.
Materials:
-
Discolored imidazole solution
-
Activated charcoal (powdered)
-
Stir plate and stir bar
-
Beaker or flask
-
Filter paper (e.g., Whatman No. 1)
-
Funnel
-
Clean, sterile storage bottle
Methodology:
-
Preparation: Pour the discolored imidazole solution into a clean beaker or flask with a magnetic stir bar.
-
Addition of Activated Charcoal: While stirring, add activated charcoal to the solution. A general starting point is 1-2 grams of activated charcoal per 100 mL of solution. The optimal amount may need to be determined empirically.
-
Incubation: Continue to stir the solution at room temperature for 30-60 minutes. The stirring ensures maximum contact between the solution and the activated charcoal.
-
Filtration: Set up a filtration apparatus with a funnel and filter paper. Wet the filter paper with a small amount of deionized water to ensure a good seal.
-
Removal of Charcoal: Pour the imidazole-charcoal slurry through the filter paper to remove the activated charcoal. The filtered solution should be colorless. If discoloration persists, a second treatment with activated charcoal may be necessary.
-
Sterilization and Storage: Sterilize the decolorized solution by passing it through a 0.22 µm filter into a clean, sterile storage bottle. Store the solution at 2-8°C, protected from light.
References
Technical Support Center: Optimizing Purification of Crude 1H-imidazol-2-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of crude 1H-imidazol-2-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1H-imidazol-2-ylmethanol? A1: Common impurities depend on the synthetic route but often include unreacted starting materials (e.g., N-substituted imidazole), the intermediate imidazole-2-carbaldehyde from incomplete reduction, residual solvents (like methanol, THF, or ethyl acetate), and byproducts from side-reactions.[1][2][3][4]
Q2: My purified product is a viscous oil or low-melting solid. Is this normal? A2: Yes, this is a common physical state for N-substituted 1H-imidazol-2-ylmethanol derivatives.[1] This property can make purification by crystallization challenging, often resulting in the product "oiling out."[5]
Q3: Can 1H-imidazol-2-ylmethanol degrade during purification? A3: Imidazole-containing compounds can be susceptible to degradation.[5] The alcohol group can be oxidized, and the compound may be sensitive to the acidic nature of standard silica gel, potentially causing degradation during column chromatography.[5][6] Thermal decomposition at high temperatures is also a concern, making vacuum distillation a less favorable option.[5]
Q4: How can I remove persistent colored impurities? A4: Colored impurities often arise from oxidation or the formation of polymeric byproducts.[5] A common and effective method to remove them is to treat a solution of the crude product with activated carbon, followed by filtration before proceeding with chromatography or recrystallization.[5]
Troubleshooting Guides
Issue 1: Low Yield and/or Purity after Column Chromatography
| Possible Cause | Troubleshooting Steps & Solutions |
| Product is highly polar and adsorbs strongly to silica. | 1. Use a more polar eluent system. A gradient of dichloromethane/methanol is effective for imidazole derivatives.[5] 2. Consider adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to reduce tailing and strong adsorption. |
| Product is degrading on the acidic silica gel. | 1. Deactivate the silica gel before use by washing it with a solution containing triethylamine in your eluent.[5] 2. Minimize the time the compound spends on the column by using flash chromatography techniques. |
| Poor separation from a key impurity (co-elution). | 1. Perform a thorough solvent system screening using Thin-Layer Chromatography (TLC) to find an eluent that maximizes the separation (ΔRf) between your product and the impurity.[5] 2. Employ a "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column. This often improves resolution.[5] |
Issue 2: Product Fails to Crystallize or Oils Out During Recrystallization
| Possible Cause | Troubleshooting Steps & Solutions |
| Product has a low melting point or is an oil at room temperature. | 1. Attempt crystallization from a non-polar solvent like cold diethyl ether.[7] 2. Use a solvent/anti-solvent system. Dissolve the oil in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) and slowly add a "poor" solvent (e.g., hexane, pentane) until turbidity persists, then cool.[5] |
| High concentration of impurities inhibiting crystal lattice formation. | 1. Perform a preliminary purification step, such as a quick filtration through a small plug of silica gel or an acid-base extraction, to remove the bulk of impurities before attempting recrystallization.[8] |
| Suboptimal crystallization conditions. | 1. After dissolving the compound in a hot solvent, allow it to cool very slowly to room temperature before moving it to a colder environment (refrigerator/ice bath). 2. Scratch the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites.[5] 3. If available, add a "seed crystal" of pure product to the cooled, supersaturated solution to induce crystallization.[5] |
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Technique | Typical Purity | Typical Yield | Advantages | Common Issues |
| Column Chromatography | >98% | 50-80% | High resolution for complex mixtures; adaptable to various polarities.[2] | Time-consuming; requires large solvent volumes; potential for product degradation on silica.[5] |
| Recrystallization | >95% (if successful) | Variable | Highly effective for removing small amounts of impurities; scalable; cost-effective.[8] | Ineffective if product is an oil; impurities can prevent crystallization; potential for significant product loss in mother liquor.[5] |
| Acid-Base Extraction | Variable | >90% | Excellent for removing acidic or basic impurities; fast and simple.[8] | Not effective for neutral impurities (e.g., the intermediate aldehyde). |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography (Dry Loading)
-
Solvent System Selection: Identify an optimal eluent system using TLC. For 1H-imidazol-2-ylmethanol, a starting point could be 95:5 Dichloromethane:Methanol, gradually increasing the methanol percentage to increase polarity.[5]
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal volume of a volatile solvent (e.g., dichloromethane). Add silica gel (approx. 2-3 times the mass of the crude product) to this solution.[5]
-
Solvent Removal: Evaporate the solvent completely from the silica-product mixture using a rotary evaporator until a dry, free-flowing powder is obtained.[5]
-
Column Packing: Prepare a chromatography column with silica gel slurried in the initial, least polar eluent.
-
Loading: Carefully add the dry-loaded sample powder as a uniform layer on top of the packed silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with low polarity and gradually increasing it as needed.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1H-imidazol-2-ylmethanol.
Protocol 2: Purification by Recrystallization (Solvent/Anti-Solvent Method)
-
Dissolution: Dissolve the crude oil or solid in the minimum required amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane).
-
Addition of Anti-Solvent: While stirring, slowly add a "poor" solvent (anti-solvent) in which the product is insoluble (e.g., hexane, pentane) dropwise.[5]
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).
-
Cooling: If crystals do not form immediately, cool the flask in an ice bath to promote precipitation/crystallization.
-
Isolation: Collect the purified solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold anti-solvent to remove residual soluble impurities.
-
Drying: Dry the product under vacuum to remove all traces of solvent.
Mandatory Visualization
Caption: General experimental workflow for the purification of 1H-imidazol-2-ylmethanol.
Caption: A logical troubleshooting guide for common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Cross-Reactivity of Imidazole-Based Compounds: A Comparative Guide for Researchers
An objective analysis of the cross-reactivity profiles of common imidazole-based compounds, supported by experimental data and detailed methodologies, to guide drug development and clinical research.
The imidazole ring is a fundamental scaffold in a multitude of therapeutic agents, from antifungal medications to histamine receptor antagonists. While this versatile structure is key to their pharmacological activity, it can also be a source of cross-reactivity, leading to off-target effects and adverse drug reactions. This guide provides a comparative analysis of the cross-reactivity of prominent imidazole-based compounds, focusing on cytochrome P450 (CYP) enzyme inhibition and allergic reactions.
Cytochrome P450 Inhibition by Imidazole Antifungals
A significant concern with systemically administered imidazole antifungal agents is their propensity to inhibit various cytochrome P450 enzymes. This lack of specificity can result in clinically relevant drug-drug interactions.[1] The inhibitory potential of several common imidazole antifungals against major CYP isoforms is summarized below.
Table 1: Comparative Inhibition of Cytochrome P450 Isoforms by Imidazole Antifungal Agents
| Compound | CYP1A2 (Kᵢ, µM) | CYP2B6 (Kᵢ, µM) | CYP2C9 (Kᵢ, µM) | CYP2C19 (Kᵢ, µM) | CYP2D6 (Kᵢ, µM) | CYP2E1 (Kᵢ, µM) | CYP3A4 (Kᵢ, µM) |
| Clotrimazole | - | - | - | - | - | - | 0.02[2] |
| Miconazole | - | 0.05[2] | - | 0.05[2] | 0.70[2] | - | 0.03[2] |
| Sulconazole | 0.4[2] | 0.04[2] | 0.01[2] | 0.008[2] | 0.40[2] | - | - |
| Tioconazole | 0.4[2] | - | - | 0.04[2] | - | 0.4[2] | 0.02[2] |
| Ketoconazole | - | - | Inhibited[2] | - | - | - | Most Selective[2] |
Note: A lower Kᵢ value indicates a higher binding affinity and thus more potent inhibition. Dashes indicate data not specified in the cited sources.
The data clearly indicates that imidazole antifungals are non-selective inhibitors of P450 enzymes.[3] For instance, sulconazole demonstrates high-affinity inhibition across multiple CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP2D6.[2] Ketoconazole, while also a broad inhibitor, shows a degree of selectivity for CYP3A4.[2] This cross-reactivity underscores the potential for this class of compounds to cause significant drug-drug interactions in vivo.[4]
Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay
The inhibitory potential of imidazole compounds on major human CYP450 isoforms can be evaluated using cDNA-expressing microsomes from human lymphoblast cells or human liver microsomes.[2][4]
Objective: To determine the inhibition constant (Kᵢ) of imidazole-based compounds against specific CYP450 isoforms.
Materials:
-
cDNA-expressing microsomes for CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4.[2][4]
-
Specific probe substrates for each isoform (e.g., phenacetin O-deethylation for CYP1A2, coumarin 7-hydroxylation for CYP2A6, diclofenac 4'-hydroxylation for CYP2C9).[2][4]
-
Imidazole test compounds.
-
NADPH regenerating system.
-
Incubation buffer (e.g., potassium phosphate buffer).
-
Analytical instrumentation for metabolite quantification (e.g., HPLC, LC-MS/MS).
Procedure:
-
Preparation: Prepare stock solutions of the imidazole test compounds and probe substrates in an appropriate solvent.
-
Incubation: In a microcentrifuge tube, combine the microsomes, incubation buffer, and varying concentrations of the imidazole test compound. Pre-incubate at 37°C.
-
Reaction Initiation: Add the specific probe substrate to initiate the enzymatic reaction.
-
Cofactor Addition: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a specific time at 37°C, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a suitable quenching solvent (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Quantify the formation of the metabolite from the probe substrate using a validated analytical method.
-
Data Analysis: Determine the IC₅₀ values (concentration of inhibitor causing 50% inhibition) from the concentration-response curves. Subsequently, calculate the Kᵢ values using appropriate enzyme inhibition models (e.g., Cheng-Prusoff equation for competitive inhibition).
References
- 1. Adverse reactions of imidazole antifungal agents: computer graphic studies of cytochrome P-450 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Influence of N-Alkylation on the Biological Activity of Imidazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of the imidazole ring is a common strategy to modulate the physicochemical properties and biological activity of these molecules. This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-alkylated imidazoles, focusing on their anticancer and antimicrobial activities. The information presented is supported by experimental data from peer-reviewed studies to aid in the rational design of novel therapeutic agents.
Anticancer Activity of N-Alkylated Imidazoles
The length and nature of the N-alkyl substituent on the imidazole ring significantly impact the anticancer potency. Studies have shown that variations in the alkyl chain can modulate cytotoxicity against various cancer cell lines.
Comparison of in vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a series of N-alkylated nitroimidazoles against human lung carcinoma (A549) and human breast adenocarcinoma (MDA-MB-231) cell lines. A general trend observed is that the anticancer activity can be sensitive to the length of the alkyl chain. For instance, in the A549 cell line, an increase in the alkyl chain length from methyl to butyl leads to a decrease in antitumor activity.
| Compound | N-Alkyl Substituent | IC50 (µM) vs. A549 | IC50 (µM) vs. MDA-MB-231 |
| 1a | Methyl | 25.5 | 18.9 |
| 1b | Ethyl | 28.7 | 16.7 |
| 1c | Propyl | 35.1 | 20.3 |
| 1d | Butyl | 42.8 | 22.4 |
Antimicrobial Activity of N-Alkylated Imidazoles
N-alkylation has also been extensively explored to develop novel antimicrobial agents. The lipophilicity conferred by the alkyl chain often plays a crucial role in the antimicrobial efficacy, facilitating the compound's ability to penetrate microbial cell membranes.
Comparison of in vitro Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key indicator of a compound's antibacterial potency. The table below presents the MIC values for a series of 1-alkylimidazole derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria. A clear trend of increasing antibacterial activity with an increase in the alkyl chain length up to nine carbons has been observed.[1]
| Compound | N-Alkyl Substituent | MIC (µg/mL) vs. S. aureus[1] | MIC (µg/mL) vs. E. coli[1] | MIC (µg/mL) vs. P. aeruginosa[1] |
| 2a | Propyl | >1000 | >1000 | >1000 |
| 2b | Butyl | 1000 | >1000 | >1000 |
| 2c | Pentyl | 500 | 1000 | 1000 |
| 2d | Hexyl | 250 | 500 | 500 |
| 2e | Heptyl | 125 | 250 | 250 |
| 2f | Octyl | 62.5 | 125 | 125 |
| 2g | Nonyl | 31.2 | 62.5 | 62.5 |
| 2h | Decyl | 62.5 | 125 | 125 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
General Procedure for the Synthesis of N-Alkylated Imidazoles
N-alkylated imidazoles can be synthesized through a variety of methods. A common and straightforward approach involves the direct alkylation of the imidazole ring with an appropriate alkyl halide in the presence of a base.[2][3]
Materials:
-
Imidazole or substituted imidazole
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Base (e.g., potassium carbonate, sodium hydroxide)
-
Solvent (e.g., acetonitrile, dimethylformamide (DMF), acetone)
Procedure:
-
Dissolve the imidazole derivative in the chosen solvent in a reaction flask.
-
Add the base to the solution and stir the mixture at room temperature for a specified time (e.g., 15-30 minutes) to deprotonate the imidazole nitrogen.
-
Add the alkyl halide to the reaction mixture, often dropwise.
-
The reaction is then stirred at an appropriate temperature (ranging from room temperature to reflux) for a period of time, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This typically involves filtering off any inorganic salts, removing the solvent under reduced pressure, and purifying the crude product by column chromatography or recrystallization.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.[4]
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
N-alkylated imidazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the N-alkylated imidazole compounds in the culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
N-alkylated imidazole compounds
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the N-alkylated imidazole compounds in the broth medium directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism in the broth.
-
Inoculate each well containing the test compound with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanisms of Action and Signaling Pathways
The biological activities of N-alkylated imidazoles are exerted through various mechanisms of action, leading to the modulation of specific signaling pathways.
Inhibition of Tubulin Polymerization
Several imidazole-based compounds exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[7][8][9] These agents can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule formation leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).
DNA Alkylation
Another prominent mechanism of action for certain anticancer N-alkylated imidazoles is DNA alkylation.[10][11][12] These compounds can act as alkylating agents, forming covalent bonds with DNA bases, particularly the N7 position of guanine. This alkylation can lead to DNA damage in several ways, including the formation of cross-links between DNA strands, DNA strand breaks, and abnormal base pairing. The accumulation of DNA damage disrupts essential cellular processes like DNA replication and transcription, ultimately inducing cell death.
Experimental Workflow for SAR Studies
The systematic evaluation of the structure-activity relationship of N-alkylated imidazoles typically follows a well-defined workflow, from chemical synthesis to biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103012275A - Method for producing high-purity N-alkyl imidazole - Google Patents [patents.google.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Imidazopyridine linked triazoles as tubulin inhibitors, effectively triggering apoptosis in lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 1-substituted -2-aryl imidazoles targeting tubulin polymerization as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4-Aryl-2-benzoyl-imidazoles As Tubulin Polymerization Inhibitor with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cytotoxicity of Imidazole Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various imidazole derivatives against several cancer cell lines. The information is supported by experimental data from peer-reviewed studies, offering insights into their potential as anticancer agents.
Imidazole and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[1][2] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, often by modulating key signaling pathways.[1][2][3] This guide summarizes the cytotoxic effects of different imidazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values for easy comparison. Detailed experimental methodologies and a key signaling pathway are also provided to support further research and development.
Comparative Cytotoxicity of Imidazole Derivatives (IC50 Values)
The following table summarizes the IC50 values (in µM) of various imidazole derivatives against a range of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Imidazole Derivative Class | Compound | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT-116 (Colon) | Other Cell Lines | Reference |
| Benzimidazole Sulfonamides | Compound 22 | 0.15 | 0.21 | 0.33 | 0.17 | - | - | - | [4] |
| Benzimidazole-Cinnamide | Compound 21 | 0.29 | - | - | - | 1.48 | - | B16F10 (1.12), BT474 (0.45), 4T1 (0.87) | [4] |
| Imidazothiazole-Benzimidazole | Compound 20 | 1.09 | - | - | - | - | - | DU-145 (Prostate) | [4] |
| Thiazole-Benzimidazole | Compound 44 | - | - | - | 6.30 | - | - | - | [4] |
| Thiazole-Benzimidazole | Compound 45 | - | - | - | 5.96 | - | - | - | [4] |
| Purine Derivatives | Compound 46 | - | - | - | - | 1.22 | - | T47D, HT29 | [4] |
| Purine Derivatives | Compound 47 | 2.29 | - | - | - | - | - | T47D, MCF-7, HT29 | [4] |
| Purine Derivatives | Compound 48 | - | - | - | - | 2.29 | - | T47D, MCF-7, HT29, A549 | [4] |
| Xanthine Derivatives | Compound 43 | ≤ 1.7 | - | - | 0.8 | - | - | PANC-1, HT29 | [4] |
| Imidazole-Chalcone | Compound 9g | 7.05 - 63.43 | - | - | 7.05 - 63.43 | - | - | MCF-7/MX, HEPG2 | [5] |
| Imidazole-Chalcone | Compound 9j' | 7.05 - 63.43 | - | - | 7.05 - 63.43 | - | - | MCF-7/MX, HEPG2 | [5] |
| Fused Imidazole | Derivative 16 | 2.29 - 9.96 | - | - | 2.29 - 9.96 | 2.29 - 9.96 | - | T47D | [6] |
| Fused Imidazole | Derivative 13a | - | - | - | 4.02 | 6.92 | - | - | [6] |
| Fused Imidazole | Derivative 13b | - | - | - | 4.23 | 6.93 | - | - | [6] |
| Fused Imidazole | Derivative 9 | 10.74 | - | - | 18.73 | - | 23.22 | - | [6] |
| 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones | Compound 5 | - | - | < 5 | < 5 | - | < 5 | - | [2] |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | - | 250 | - | - | - | - | - | NCI-H460 | [7] |
Experimental Protocols
The cytotoxicity of imidazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the imidazole derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF and 2% glacial acetic acid) to each well to dissolve the formazan crystals.[8]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[9]
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Inhibition by Imidazole Derivatives
Several imidazole derivatives exert their cytotoxic effects by targeting key oncogenic signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently overactivated in many types of cancer and plays a crucial role in cell proliferation, survival, and growth.
A study on trisubstituted-imidazoles revealed that a compound, referred to as CIP, induces apoptosis in breast cancer cells by negatively regulating the PI3K/Akt/mTOR signaling pathway.[4] The proposed mechanism involves the downregulation of the phosphorylation of key proteins in this pathway, including Akt, PDK1, and mTOR. This inhibition leads to a cascade of downstream effects, including decreased expression of proteins involved in cell cycle progression (Cyclin D1) and cell survival (Bcl-2, Survivin), and an increase in the cleavage of PARP, a hallmark of apoptosis.
Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain imidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells [dergipark.org.tr]
- 8. scribd.com [scribd.com]
- 9. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Synthesis of Substituted Imidazoles for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted imidazoles is a critical step in the discovery of new therapeutic agents. The imidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. This guide provides an objective comparison of key synthesis methods for substituted imidazoles, supported by experimental data, to aid in the selection of the most appropriate methodology for your research.
Comparative Analysis of Imidazole Synthesis Methods
The selection of a synthetic route to a desired substituted imidazole often involves a trade-off between yield, reaction time, scalability, and the functional group tolerance of the methodology. This section provides a comparative overview of classical and modern techniques for the synthesis of this important heterocyclic motif.
Classical Synthesis Methods
Traditional methods for imidazole synthesis, such as the Radziszewski, Wallach, and Marckwald syntheses, have been foundational in heterocyclic chemistry.
-
Radziszewski Synthesis: This is a one-pot condensation reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. It is a versatile method for preparing 2,4,5-trisubstituted imidazoles.[1][2]
-
Wallach Synthesis: This method involves the reaction of an N,N'-dialkyloxamide with phosphorus pentachloride to yield N-substituted imidazoles.[2]
-
Marckwald Synthesis: This route is particularly useful for the preparation of 2-mercaptoimidazoles from α-aminoketones or α-aminoaldehydes and potassium thiocyanate.[3]
Modern Synthetic Approaches
Contemporary methods often focus on improving efficiency, yields, and the environmental footprint of the synthesis.
-
Catalytic Syntheses: The use of various catalysts, including Lewis acids, solid-supported catalysts, and nanoparticles, has significantly improved the efficiency of imidazole synthesis.[4] For instance, zeolite H-ZSM-22 has been shown to be an effective and reusable catalyst for the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles, offering high yields in short reaction times.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In imidazole synthesis, it often leads to dramatically reduced reaction times and improved yields compared to conventional heating.[6][7][8] This technique is particularly advantageous for high-throughput synthesis in drug discovery.[9]
-
Green Synthesis: Environmentally benign approaches are increasingly important. These methods focus on the use of non-toxic solvents (or solvent-free conditions), reusable catalysts, and energy-efficient processes.[10]
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data for the synthesis of representative substituted imidazoles using different methodologies, allowing for a direct comparison of their performance.
Table 1: Synthesis of 2,4,5-Triphenylimidazole
| Synthesis Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Radziszewski (Conventional) | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 8-10 h | ~85 | [11] |
| Radziszewski (Microwave) | Glacial Acetic Acid | Solvent-free | - | 1-3 min | 95 | [6] |
| Ultrasound-Assisted | Diethyl bromophosphate | Ethanol | - | 15-20 min | 97 | [1] |
| Catalytic (Urea-ZnCl₂) | Urea-ZnCl₂ DES | - | 110 | 30 min | 99 | [1] |
| Catalytic (Silicotungstic acid) | Silicotungstic acid (7.5 mol%) | Ethanol | Reflux | - | 94 | [7] |
Table 2: Synthesis of Tetrasubstituted Imidazoles
| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Four-Component Condensation | Zeolite H-ZSM-22 | Solvent-free | 100 | 15-30 min | up to 95 | [5] |
| Four-Component Condensation | Nanocrystalline MgAl₂O₄ (ultrasound) | Ethanol | 60 | 15 min | High | [12] |
| Four-Component Condensation | PWA/Al³⁺-ExIC | Ethanol | - | - | 68-93 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Conventional Heating)
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
A mixture of benzil (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (2.0 mmol) in glacial acetic acid (5 mL) is placed in a round-bottom flask.
-
The reaction mixture is refluxed for 8-10 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford pure 2,4,5-triphenylimidazole.
Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Triphenylimidazole
Materials:
-
Benzil
-
Aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a microwave-safe vessel, a mixture of benzil (1 mmol), the desired aromatic aldehyde (1 mmol), and ammonium acetate (2 mmol) is prepared.
-
A catalytic amount of glacial acetic acid is added.
-
The vessel is sealed and subjected to microwave irradiation (e.g., 800W) for 1-3 minutes.[6]
-
After irradiation, the vessel is cooled to room temperature.
-
The solid product is washed with cold water and recrystallized from an appropriate solvent (e.g., ethanol).
Protocol 3: Synthesis of the Imidazole Moiety of Losartan
The synthesis of the imidazole core of Losartan, a widely used antihypertensive drug, is a multi-step process. A common route involves the initial formation of a substituted imidazolinone.
Step 1: Synthesis of 2-butyl-4,5-dihydro-1H-imidazol-5-one
-
Prepare a solution of methanolic sodium hydroxide and cool it to 0 °C.
-
Add glycine methyl ester to the cooled solution and stir for 15 minutes.
-
Add methyl pentanimidate dropwise over 10-15 minutes, maintaining the temperature between 0-5 °C.[13]
Subsequent steps involve the conversion of the imidazolinone to 2-butyl-4-chloro-5-hydroxymethylimidazole, which is a key intermediate for the final coupling with the biphenyl moiety of Losartan.[14]
Visualizations
Signaling Pathway: Imidazole Derivatives as Kinase Inhibitors
Substituted imidazoles are a prominent scaffold in the design of kinase inhibitors for cancer therapy. For example, derivatives of imidazopyridine have been developed as potent c-Met kinase inhibitors.[15] The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and the inhibitory action of an imidazole-based drug.
Caption: Simplified signaling pathway of a receptor tyrosine kinase and its inhibition by an imidazole derivative.
Experimental Workflow: High-Throughput Screening of an Imidazole Library
High-throughput screening (HTS) is a crucial process in drug discovery for identifying active compounds from large chemical libraries. The following workflow illustrates a typical HTS process for an imidazole library against a specific biological target.
Caption: A typical workflow for high-throughput screening of a library of substituted imidazoles.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journalirjpac.com [journalirjpac.com]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Imidazole Compounds in Enzyme Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme inhibitory activities of various imidazole-based compounds. The data presented is compiled from recent studies and is intended to facilitate the selection and design of potent and selective enzyme inhibitors for therapeutic applications.
Imidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets, including enzymes.[1][2] These five-membered heterocyclic compounds are present in many clinically significant drugs and are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The inhibitory potential of imidazole derivatives often stems from the nitrogen atoms in the imidazole ring, which can coordinate with metal ions in the active sites of metalloenzymes or form hydrogen bonds with key amino acid residues.[1] This guide focuses on a comparative analysis of their inhibitory effects on several key enzyme families.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of selected imidazole derivatives against various enzymes. The half-maximal inhibitory concentration (IC50) is a widely used measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5b (a 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivative) | COX-1 | >100 | Celecoxib | 5.2 |
| COX-2 | 0.21 | 0.07 |
Data sourced from a study on novel imidazole derivatives as selective COX-2 inhibitors.[4]
Table 2: Inhibition of Receptor Tyrosine Kinases (RTKs) - EGFR
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1a (imidazolyl-2-cyanoprop-2-enimidothioate derivative) | EGFR | 0.236 | Erlotinib | 0.42 |
| 1c (imidazolyl-2-cyanoprop-2-enimidothioate derivative) | EGFR | 0.137 | Erlotinib | 0.42 |
| 13a (fused imidazole-imidazo[1,2-c][5][6][7]triazole) | EGFR | 0.38 | Erlotinib | 0.42 |
| 13b (fused imidazole-imidazo[1,2-c][5][6][7]triazole) | EGFR | 0.42 | Erlotinib | 0.42 |
| 16 (fused imidazole derivative) | EGFR | 0.617 | Erlotinib | 0.239 |
| 17 (fused imidazole derivative) | EGFR | 0.236 | Erlotinib | 0.239 |
Data compiled from studies on imidazole-based derivatives targeting EGFR kinase.[6]
Table 3: Inhibition of p38 MAP Kinase
| Compound | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| AA6 (N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative) | p38 MAP Kinase | 403.57 ± 6.35 | Adezmapimod (SB203580) | 222.44 ± 5.98 |
Data from a study on novel imidazole derivatives targeting p38 MAP kinase.[8]
Table 4: Inhibition of Thromboxane Synthase
| Compound | Target Enzyme | IC50 (µM) |
| 1-Benzylimidazole | Thromboxane Synthase | Varies based on assay conditions |
1-Benzylimidazole is a known selective inhibitor of thromboxane synthase.[7]
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are generalized and may require optimization based on the specific enzyme and inhibitor being studied.
Protocol 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay[5]
Objective: To determine the in vitro COX-2 inhibitory activity of test compounds.
Materials:
-
96-well plates
-
Test compound solutions at various concentrations
-
Positive control (e.g., celecoxib)
-
Negative control (e.g., DMSO vehicle)
-
COX-2 enzyme solution
-
Substrate solution (arachidonic acid)
-
Fluorometric probe
-
Assay buffer
Procedure:
-
Add 10 µL of the test compound solution to the wells of a 96-well plate. Include wells for positive and negative controls.
-
Add 170 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Monitor the fluorescence intensity over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: General Protein Kinase Inhibition Assay[5]
Objective: To determine the in vitro inhibitory activity of test compounds against a specific protein kinase.
Materials:
-
96-well plates
-
Test compound solutions at various concentrations
-
Positive and negative controls
-
Kinase and substrate mixture
-
ATP solution
-
Kinase detection reagent (e.g., Kinase-Glo®)
Procedure:
-
Add 5 µL of the test compound solution to the wells of a 96-well plate.
-
Add 10 µL of the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
After incubation, add 25 µL of the kinase detection reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a microplate luminometer.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 3: Thromboxane Synthase Inhibition Assay[7]
Objective: To measure the ability of a compound to inhibit thromboxane synthase activity.
Materials:
-
Source of thromboxane synthase (e.g., human platelet microsomes)
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Test compound at various concentrations
-
Method for measuring Thromboxane B₂ (TXB₂) (e.g., EIA or RIA)
Procedure:
-
Prepare a reaction mixture containing the enzyme preparation, arachidonic acid, and buffer.
-
Add various concentrations of the test compound to the reaction mixture.
-
Incubate the mixture at 37°C for a defined period.
-
Terminate the reaction and measure the amount of TXB₂, the stable metabolite of thromboxane A₂.
-
Calculate the percentage of inhibition of TXB₂ formation at each inhibitor concentration and determine the IC50 or Kᵢ value.
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway targeted by imidazole inhibitors and a generalized workflow for structure-activity relationship studies.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazole derivatives.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Minimum Inhibitory Concentration (MIC) of N-Alkyl Imidazole Derivatives
A review of experimental data on the antimicrobial potency of N-alkyl imidazole derivatives, with a focus on the influence of the N-pentyl substituent and related alkyl chains.
This guide provides a comparative analysis of the Minimum Inhibitory Concentration (MIC) of N-alkyl imidazole derivatives against various microbial strains. The data presented is intended for researchers, scientists, and drug development professionals working on the discovery of novel antimicrobial agents. The antimicrobial activity of imidazole derivatives is significantly influenced by the nature of the substituent at the N-1 position of the imidazole ring. This guide focuses on the structure-activity relationship (SAR) of N-alkyl substitution, with a particular interest in the N-pentyl chain length, by comparing it with other N-alkyl derivatives.
Quantitative Comparison of MIC Values
The antimicrobial efficacy of N-alkyl imidazole derivatives is closely tied to the length of the alkyl chain. The following table summarizes the MIC values for a series of N-alkyl imidazole derivatives against Gram-positive and Gram-negative bacteria. The data indicates a clear trend: antimicrobial activity, particularly against Gram-positive bacteria, increases with the elongation of the N-alkyl chain.
| Derivative | Alkyl Chain Length | Staphylococcus aureus MIC (μg/mL) | Bacillus subtilis subsp. spizizenii MIC (μg/mL) | Escherichia coli MIC (μg/mL) | Pseudomonas aeruginosa MIC (mM) | Reference |
| N-Methylimidazole | C1 | >2500 | >2500 | >2500 | - | [1] |
| N-Ethylimidazole | C2 | >2500 | >2500 | >2500 | - | [1] |
| N-Propylimidazole | C3 | >2500 | >2500 | >2500 | - | [1] |
| N-Butylimidazole | C4 | >2500 | >2500 | >2500 | - | [1] |
| N-Pentylimidazole | C5 | - | - | - | >10 | [2] |
| N-Hexylimidazole | C6 | - | - | - | 3.29 | [2] |
| N-Heptylimidazole-2-carboxaldehyde | C7 | 40 | 20 | >2500 | - | [1] |
| N-Octylimidazole-2-carboxaldehyde | C8 | 10 | 5 | >2500 | - | [1] |
| N-Decylimidazole-2-carboxaldehyde | C10 | 5 | 5 | >2500 | - | [1] |
Note: Data for N-pentylimidazole and N-hexylimidazole against S. aureus, B. subtilis, and E. coli were not available in the cited sources. The MIC for P. aeruginosa is presented in mM as reported in the source.
The data clearly demonstrates that shorter N-alkyl chains (C1-C4) exhibit poor antibacterial activity.[1] A significant increase in potency is observed with longer alkyl chains (C7-C10), especially against Gram-positive bacteria like S. aureus and B. subtilis.[1] For instance, N-decylimidazole-2-carboxaldehyde shows a remarkable MIC of 5 μg/mL against both of these strains.[1] While specific data for N-pentylimidazole against these bacteria is not available in the provided sources, the trend suggests its activity would lie between that of the N-butyl and N-heptyl derivatives. Against P. aeruginosa, N-hexylimidazole was found to be the most active among the tested N-alkylimidazoles.[2]
Experimental Protocols
The determination of MIC values is a critical step in the evaluation of new antimicrobial agents. The following table outlines the methodologies employed in the cited studies.
| Parameter | Method Description |
| Methodology | Broth microdilution method.[1][2] |
| Microbial Strains | Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis subsp. spizizenii), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa).[1][2] |
| Inoculum Preparation | Bacterial cultures were grown overnight and diluted to a specific concentration (e.g., 0.5 McFarland standard, approximately 2.0 x 10^5 CFU/mL).[2] |
| Compound Preparation | Test compounds were dissolved in a suitable solvent (e.g., 10% DMSO) to create stock solutions.[2] |
| Assay Procedure | Two-fold serial dilutions of the test compounds were prepared in a 96-well microtiter plate. An equal volume of the microbial inoculum was added to each well.[2] |
| Incubation | The microtiter plates were incubated at 37°C for 24 hours.[2] |
| MIC Determination | The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. This was often determined by adding an indicator dye such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[2] |
| Controls | A negative control (e.g., 10% DMSO) and a positive control (microbial growth without the test compound) were included.[2] |
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Signaling Pathways and Logical Relationships in Antimicrobial Action
The primary mechanism of action for many imidazole-based antifungal agents involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death. While the antibacterial mechanism of N-alkyl imidazoles is less definitively established, it is thought to involve the disruption of the bacterial cell membrane integrity, particularly in Gram-positive bacteria. The increasing lipophilicity with longer alkyl chains likely enhances the interaction and disruption of the lipid-rich bacterial cell membrane.
Caption: Logical relationship of N-alkyl chain length to antimicrobial action.
References
A Comparative Analysis of the Biological Activities of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1][2] Subtle structural modifications to the benzimidazole ring can significantly impact the biological profile of the resulting derivatives. This guide provides a detailed, data-driven comparison of the biological activities of two closely related benzimidazole derivatives: 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. The information presented herein is based on peer-reviewed experimental data to aid researchers in their drug discovery and development endeavors.
Comparative Biological Activity
A key study directly comparing the biological activities of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol revealed significant differences in their antioxidant, cytotoxic, and antimicrobial properties.[1][3] The presence of a methyl group at the 2-position in 2-methyl-1H-benzimidazole generally confers more potent biological activity compared to the hydroxymethyl group in 1H-benzimidazol-2-yl-methanol.[2]
Quantitative Comparison of Biological Activities
The following tables summarize the key quantitative data from the comparative study.
Table 1: Antioxidant Activity [3][4]
| Compound | IC50 (µg/mL) | Interpretation of Activity |
| 2-methyl-1H-benzimidazole | 144.84 | Moderate |
| 1H-benzimidazol-2-yl-methanol | 400.42 | Mild |
| Butylated Hydroxytoluene (BHT) - Standard | 51.56 | High |
IC50: The concentration of the compound required to inhibit 50% of DPPH free radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: Cytotoxic Activity [3][4]
| Compound | LC50 (µg/mL) | Interpretation of Activity |
| 2-methyl-1H-benzimidazole | 0.42 | Prominent |
| 1H-benzimidazol-2-yl-methanol | >10 | Mild |
| Vincristine Sulphate - Standard | 0.544 | Prominent |
LC50: The concentration of the compound that is lethal to 50% of the brine shrimp nauplii. A lower LC50 value indicates higher cytotoxicity.
Table 3: Antimicrobial Activity [3]
| Compound | Zone of Inhibition (mm) | Interpretation of Activity |
| 2-methyl-1H-benzimidazole | 7-8 | Weak |
| 1H-benzimidazol-2-yl-methanol | Inactive | Inactive |
| Ciprofloxacin - Standard | 41-45 | High |
The zone of inhibition indicates the extent of antimicrobial activity against various bacterial strains.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Synthesis of Benzimidazole Derivatives
The synthesis of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol is achieved through the condensation of o-phenylenediamine with the appropriate carboxylic acid.[2][3]
Antioxidant Activity: DPPH Free Radical Scavenging Assay
The antioxidant potential of the compounds was evaluated by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[3][4]
Procedure:
-
A solution of DPPH in methanol is prepared.
-
To 2 mL of the DPPH solution, 2 mL of the test sample at various concentrations is added.[4]
-
The mixture is incubated in the dark at room temperature for 30 minutes.[4]
-
The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.[4]
-
Methanol is used as a blank, and a mixture of methanol and the sample solution serves as a control.[4]
-
The percentage of inhibition is plotted against the concentration of the test compound to determine the IC50 value.[4]
Cytotoxic Activity: Brine Shrimp Lethality Bioassay
The cytotoxic effects of the compounds were assessed using the brine shrimp lethality bioassay, a simple and rapid method for preliminary toxicity screening.[3][4]
Procedure:
-
Brine shrimp eggs are hatched in artificial seawater under constant aeration for 48 hours.
-
Solutions of the test compounds are prepared at various concentrations in dimethyl sulfoxide (DMSO) and then diluted with artificial seawater.
-
Ten mature brine shrimp nauplii are added to each concentration of the test sample.
-
After 24 hours of incubation, the number of surviving nauplii is counted.
-
The LC50 value is determined by plotting the percentage of mortality against the concentration of the test compound.
Antimicrobial Activity: Disc Diffusion Method
The antimicrobial activity was determined using the disc diffusion method against a panel of Gram-positive and Gram-negative bacteria.[3]
Procedure:
-
Bacterial cultures are uniformly spread on the surface of a sterile agar plate.
-
Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound.
-
The impregnated discs are placed on the surface of the agar plate.
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.
Potential Signaling Pathways
Benzimidazole derivatives are known to exert their biological effects through various mechanisms, including the inhibition of key enzymes and interference with cellular signaling pathways.[2] While the specific pathways for 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol are not fully elucidated in the provided context, a generalized diagram of potential targets for benzimidazole derivatives is presented below.
References
The Double-Edged Sword: How Alkyl Chain Length Dictates Biological Activity
The length of a simple alkyl chain, a fundamental component in many biologically active molecules, can dramatically alter a compound's efficacy and function. This guide provides a comparative analysis for researchers, scientists, and drug development professionals on how modifying this seemingly simple parameter can be a powerful tool in optimizing therapeutic agents and understanding biological systems. We will explore the impact of alkyl chain length on antimicrobial activity and cytotoxicity, supported by experimental data and detailed protocols.
Antimicrobial Activity: A Tale of Two Regions
The relationship between alkyl chain length and antimicrobial potency is often non-linear. For many classes of compounds, including surfactants and ionic liquids, antimicrobial activity increases with chain length up to an optimal point, after which it declines. This "cut-off effect" is attributed to a delicate balance between the molecule's ability to penetrate the bacterial cell membrane and its overall solubility.
An alkyl chain that is too short may not effectively integrate into and disrupt the lipid bilayer of the bacterial membrane. Conversely, an excessively long chain can lead to poor water solubility or cause the molecule to self-aggregate into micelles at concentrations below what is needed for antimicrobial action, thereby reducing the concentration of active, free molecules (monomers).[1][2]
Studies on imidazolium-based ionic liquids, for instance, have identified that compounds with alkyl chains of 12 or 14 carbons often exhibit the highest antimicrobial activity.[3] Chains longer than 16 or shorter than 10 carbons show a significant drop in efficacy.[3] Similarly, for certain quaternary ammonium compounds (QAMs), antibacterial efficacy against Streptococcus mutans was found to increase with chain lengths from 3 to 16 carbons, but then decrease with a chain length of 18.[4]
Comparative Data: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness, representing the lowest concentration of a substance that prevents visible growth of a microorganism. The table below summarizes MIC values for various compounds, illustrating the impact of alkyl chain length.
| Compound Class | Organism | Alkyl Chain Length | MIC Value (μg/mL) | Reference |
| Quaternary Ammonium Methacrylates | S. mutans | C3 | > 1,000,000 | [4] |
| C6 | 1,000 | [4] | ||
| C9 | 10 | [4] | ||
| C12 | 1 | [4] | ||
| C16 | 0.1 | [4] | ||
| C18 | 1 | [4] | ||
| Fluorescent Diketopyrrolopyrrole ILs | S. aureus | C10 | 31.2 - 62.5 | [5] |
| E. coli | C12 | 31.2 - 62.5 | [5] | |
| Erythorbyl Fatty Acid Esters | S. aureus | C10 | 0.3 mM | [6] |
| C12 | 0.15 mM | [6] | ||
| C14 | 0.09 mM | [6] | ||
| C16 | 0.15 mM | [6] | ||
| C18 | 0.3 mM | [6] |
Cytotoxicity: Balancing Efficacy and Safety
The same physicochemical properties that drive antimicrobial activity—namely, the ability to disrupt cell membranes—also govern a compound's toxicity to mammalian cells. As with antimicrobial effects, cytotoxicity is often modulated by alkyl chain length.
For a series of amphiphilic selenolane conjugates, those with shorter chains (C6) were found to be non-toxic at concentrations up to 50 μM.[7] However, conjugates with longer chains (≥C8) showed significant cytotoxicity.[7] The toxicity of dihydroxy selenolane (DHS) conjugates followed the order C6 < C8 < C10 ≈ C12 > C14, again demonstrating a cut-off effect.[7] The primary mechanism of toxicity was identified as plasma membrane disintegration, leading to necrosis.[7] This highlights the critical need to optimize alkyl chain length to maximize therapeutic activity (e.g., against microbes or cancer cells) while minimizing harm to healthy host cells.[4][8]
Comparative Data: Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) measures the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound Class | Cell Line | Alkyl Chain Length | IC50 Value (μM) | Reference |
| Dihydroxy Selenolane (DHS) Conjugates | CHO Cells | C6 | > 50 | [7] |
| C8 | ~40 | [7] | ||
| C10 | ~25 | [7] | ||
| C12 | ~25 | [7] | ||
| C14 | ~35 | [7] | ||
| Naphthalimide Ammonium Salts | A549 | C12 | 1.0 | [9] |
| C14 | 0.5 | [9] |
Visualizing the Process
To better understand the experimental and mechanistic aspects, the following diagrams illustrate a typical workflow for determining antimicrobial susceptibility and the proposed mechanism of membrane disruption.
Caption: Experimental workflow for the Broth Microdilution MIC Assay.
Caption: Alkyl chain length dictates the efficiency of bacterial membrane disruption.
Experimental Protocols
Accurate and reproducible data are the bedrock of comparative analysis. Below are detailed methodologies for the key experiments discussed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium in a liquid growth medium.[10][11][12]
Materials:
-
Test compound
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB)
-
Bacterial strain of interest
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Spectrophotometer or microplate reader (optional, for turbidity measurement)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound. Perform a 2-fold serial dilution of the compound directly in the 96-well plate using the growth medium to achieve a range of desired concentrations. Typically, 100 µL of medium is added to wells 2-12. 200 µL of the highest compound concentration is added to well 1, and 100 µL is serially transferred down to well 10.[12]
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline. Adjust the turbidity of this suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[12]
-
Final Inoculum Dilution: Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
Inoculation: Add the appropriate volume of the final bacterial inoculum to each well (except the sterility control well).
-
Controls:
-
Growth Control: One well should contain only the growth medium and the bacterial inoculum (no compound).
-
Sterility Control: One well should contain only the growth medium (no bacteria, no compound).
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10][12]
-
MIC Determination: After incubation, examine the wells for visible bacterial growth (turbidity). The MIC is the lowest concentration of the test compound at which there is no visible growth.[11]
Protocol 2: Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Collect and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the medium containing the different compound concentrations. Include vehicle-only controls.[13]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator (e.g., 37°C, 5% CO₂).[7]
-
MTT Addition: After the treatment period, add a specific volume (e.g., 10-20 µL) of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Measurement: Gently shake the plate to ensure the formazan is fully dissolved. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
References
- 1. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Safety Operating Guide
Navigating the Safe Disposal of 1H-imidazol-2-ylmethanol Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1H-imidazol-2-ylmethanol Hydrochloride, ensuring compliance with safety protocols and regulatory standards.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. This compound is harmful if swallowed and can cause severe skin burns and eye damage. Adherence to personal protective equipment (PPE) guidelines is mandatory to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specification |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards. |
| Skin and Body Protection | A lab coat or other protective clothing to prevent skin contact. In case of contact, immediately remove all contaminated clothing and rinse the skin with water. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved particulate respirator may be required. |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in a manner that ensures safety and adheres to local, state, and federal regulations.[1][2]
1. Waste Identification and Segregation:
-
Designate this compound waste as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep the chemical in its original container whenever possible.
2. Container Management:
-
Ensure the waste container is properly labeled with the full chemical name ("this compound") and appropriate hazard symbols.
-
Keep the container tightly closed and store it in a designated, secure hazardous waste accumulation area.[2]
-
Handle uncleaned empty containers as you would the product itself.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Avoid generating dust.
-
Carefully sweep or scoop up the spilled solid material and place it into a suitable, labeled container for disposal.
-
Clean the affected area thoroughly.
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant.[3]
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Crucially, do not dispose of this chemical down the drain or in the regular trash. [1] Discharge into the environment must be avoided.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1H-imidazol-2-ylmethanol Hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 1H-imidazol-2-ylmethanol Hydrochloride. The information is compiled to ensure the safe and effective use of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to avoid potential health risks. Based on data for structurally similar compounds, it is classified as a substance that can cause skin and serious eye irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Usage |
| Eyes/Face | Chemical Safety Goggles, Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing. All eye protection must meet ANSI standard Z87.1-2003.[2] |
| Skin/Body | Chemical-Resistant Gloves, Laboratory Coat | Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of wear or punctures before use.[3] Lab Coat: A flame-resistant lab coat is required.[2] For tasks with a high splash potential, an additional chemical-resistant apron should be worn. |
| Respiratory | Air-Purifying Respirator | Use a NIOSH-approved respirator when working outside of a certified fume hood or if there is a risk of inhaling dust or aerosols.[4] |
| Footwear | Closed-Toe Shoes | Open-toed shoes or sandals are not permitted in the laboratory.[2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment and ensuring the stability of the chemical.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[1]
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Dispensing: Use appropriate tools, such as a spatula or scoop, to handle the solid chemical. Avoid creating dust.
-
Solution Preparation: When preparing solutions, always add the solid to the solvent. If diluting an acidic solution, always add acid to water, never the other way around, to prevent a violent exothermic reaction.[3]
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[5] Decontaminate the work surface.
Storage Plan
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Store in a locked cabinet to restrict access.[5]
Table 2: Storage Conditions
| Parameter | Recommendation |
| Temperature | Cool |
| Atmosphere | Dry, well-ventilated |
| Container | Tightly sealed |
| Incompatibilities | Strong oxidizing agents |
Emergency Procedures and First Aid
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill Response Plan
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material to contain the substance.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it in a labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Unused Chemical: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain.[5]
-
Contaminated Materials: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed, labeled container for hazardous waste disposal.[5]
Experimental Workflow: Safe Handling and Disposal
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
